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  • Product: 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
  • CAS: 748113-39-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid Introduction: The Strategic Importance of Physicochemical Profiling In the landscape of modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has never been more relevant. A significant driver of late-stage attrition is the suboptimal physicochemical properties of drug candidates, which govern their absorption, distribution, metabolism, and excretion (ADME).[1][2] Understanding these properties is not merely an academic exercise; it is a critical, predictive science that informs go/no-go decisions and guides the strategic optimization of lead compounds.[3][4]

This guide focuses on 5-(Methoxycarbonyl)piperidine-3-carboxylic acid , a molecule featuring the piperidine scaffold—a privileged structure in medicinal chemistry found in numerous approved drugs.[5] As a substituted bifunctional molecule, it possesses structural motifs that present both opportunities and challenges for drug design. Its characterization serves as an exemplary case for the rigorous physicochemical profiling essential in any drug discovery program.

This document moves beyond a simple data sheet. It provides the foundational theory, expert rationale, and detailed, field-tested protocols required to thoroughly characterize this molecule. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data crucial for building predictive ADME models and advancing successful drug candidates.

Molecular Identity and Structure

The first step in any characterization is to confirm the identity and fundamental properties of the test article. 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a chiral molecule containing both a basic secondary amine (within the piperidine ring) and an acidic carboxylic acid, as well as a methyl ester. This zwitterionic potential is a central feature that will dictate its behavior in biological systems.

PropertyValueSource
CAS Number 748113-39-5[6]
Molecular Formula C₈H₁₃NO₄[6]
Molecular Weight 187.19 g/mol [6]
Chemical Structure Chemical Structure of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid(Structure rendered based on SMILES)
SMILES O=C(C1CNCC(C(OC)=O)C1)O[6]
InChI InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11)[6]

Note: While the molecular formula and weight are definitive, other properties such as melting point and specific spectral data are not consistently reported in public literature, underscoring the need for direct experimental determination.

Ionization Constants (pKa): The Master Variable

The pKa values of a molecule are arguably the most influential physicochemical parameter. They dictate the extent of ionization at any given pH, which in turn profoundly impacts solubility, permeability, protein binding, and metabolic stability.[3] Our target molecule is amphoteric, meaning it has both an acidic and a basic pKa.

  • Acidic pKa (pKa₁): Associated with the carboxylic acid group (-COOH). Expected to be in the range of 2.0 - 4.5 .

  • Basic pKa (pKa₂): Associated with the protonated secondary amine of the piperidine ring (-NH₂⁺-). Expected to be in the range of 10.0 - 11.5 .

The wide separation of these pKa values indicates that the molecule will exist predominantly as a zwitterion over the physiological pH range (~5 to 9).

Causality Behind Experimental Choice: Potentiometric Titration

For determining pKa, potentiometric titration is the gold standard due to its precision, accuracy, and simplicity.[7] This method involves monitoring pH changes as a standardized titrant (acid or base) is added to a solution of the compound. The inflection points in the resulting titration curve correspond to the pKa values, where the concentrations of the protonated and deprotonated species are equal.[8][9]

Experimental Protocol: Biphasic Potentiometric pKa Determination

This protocol is designed to accurately measure both the acidic and basic pKa values.

  • Preparation:

    • Prepare a 1-5 mM solution of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid in deionized water with a constant ionic strength (e.g., 0.01 M KCl).[8] Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Prepare standardized titrants: 0.1 M HCl and 0.1 M NaOH.

  • Acidic pKa Titration (Titration with NaOH):

    • Take a known volume (e.g., 20 mL) of the sample solution.

    • Use the 0.1 M HCl to titrate the starting pH down to ~1.5 to ensure the carboxylic acid is fully protonated.

    • Begin titration with 0.1 M NaOH, adding small, precise aliquots (e.g., 10-50 µL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the first equivalence point up to a pH of ~7.

  • Basic pKa Titration (Titration with HCl):

    • Take a fresh, identical volume of the sample solution.

    • Use the 0.1 M NaOH to titrate the starting pH up to ~12.5 to ensure the piperidine nitrogen is fully deprotonated.

    • Begin titration with 0.1 M HCl, following the same aliquot and stabilization procedure.

    • Continue the titration past the second equivalence point down to a pH of ~7.

  • Data Analysis:

    • Plot pH versus the volume of titrant added for both titrations.

    • Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence points (where the derivative is maximal).

    • The pKa is the pH at the half-equivalence point (the midpoint volume between the start and the equivalence point).

    • Utilize specialized software for Gran plot or other advanced analyses for highest accuracy.

Workflow Visualization

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Prepare 1-5 mM Analyte Solution (0.01 M KCl) t1 Titrate Sample with NaOH (pH 1.5 -> 7) p1->t1 t2 Titrate Fresh Sample with HCl (pH 12.5 -> 7) p1->t2 p2 Calibrate pH Meter (3-point) p2->t1 p2->t2 p3 Standardize 0.1 M HCl & NaOH p3->t1 p3->t2 a1 Plot pH vs. Volume t1->a1 t2->a1 a2 Calculate 1st Derivative (ΔpH/ΔV) a1->a2 a3 Identify Equivalence Points (V_eq) a2->a3 a4 Determine pKa at Half-Equivalence (V_eq/2) a3->a4

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP and logD): Gauging Membrane Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and promiscuity.[10][11]

  • logP (Partition Coefficient): Refers to the partitioning of the neutral species. For a zwitterionic molecule like ours, the concentration of the fully neutral species is extremely low, making direct logP measurement impractical and less relevant.[12]

  • logD (Distribution Coefficient): Describes the partitioning of all species (neutral, ionized, zwitterionic) at a given pH. This is the most physiologically relevant measure of lipophilicity.[11] We expect the logD vs. pH profile to be a "U-shaped" curve, with minimum lipophilicity at the isoelectric point and increasing lipophilicity at very low or very high pH where one of the charges is neutralized.

Causality Behind Experimental Choice: Shake-Flask HPLC-UV

The shake-flask method using n-octanol and a buffered aqueous phase is the definitive method for logD determination.[13] It directly measures the equilibrium distribution of the compound between the two immiscible phases. Coupling this with HPLC-UV for concentration analysis provides high sensitivity and specificity, allowing for accurate quantification even when partitioning heavily favors one phase.[13]

Experimental Protocol: Shake-Flask logD₇.₄ Determination

This protocol determines the distribution coefficient at the physiological pH of blood serum.

  • Preparation:

    • Prepare a pH 7.4 phosphate buffer and pre-saturate it with n-octanol by mixing vigorously for 24 hours and then allowing the phases to separate.

    • Pre-saturate n-octanol with the pH 7.4 buffer in the same manner. This mutual saturation is critical for thermodynamic accuracy.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a calibration curve for HPLC analysis by making serial dilutions of the stock solution in a 50:50 acetonitrile:water mixture.

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated pH 7.4 buffer (e.g., 2 mL) and an equal volume of pre-saturated n-octanol.

    • Spike with a small volume of the compound's DMSO stock solution to a final starting aqueous concentration of ~100 µM. The volume of DMSO should not exceed 1% of the total volume to avoid co-solvent effects.

    • Cap the vial tightly and shake vigorously on a flat-bed shaker at a controlled ambient temperature for at least 4 hours to ensure equilibrium is reached.

  • Phase Separation and Analysis:

    • Centrifuge the vials at >2000 x g for 15 minutes to achieve a clean separation of the octanol and aqueous layers.

    • Carefully withdraw an aliquot from the aqueous layer and the n-octanol layer.

    • Dilute each aliquot into the mobile phase and analyze by a validated HPLC-UV method.

  • Calculation:

    • Determine the concentration in each phase ([Octanol] and [Aqueous]) using the calibration curve.

    • Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Octanol] / [Aqueous] )

Workflow Visualization

logD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation p1 Pre-saturate Octanol and pH 7.4 Buffer e1 Combine Phases, Spike with Analyte p1->e1 p2 Prepare Analyte Stock (DMSO) p2->e1 p3 Generate HPLC Calibration Curve a2 Quantify Concentration by HPLC-UV p3->a2 e2 Shake to Equilibrium (4h, 25°C) e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Sample Aqueous & Octanol Layers e3->a1 a1->a2 a3 Calculate logD = log([Octanol]/[Aqueous]) a2->a3

Caption: Workflow for Shake-Flask logD Determination.

Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability and can compromise in vitro assay data.[14] Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the most relevant measure for drug development.[15][16] Given the zwitterionic nature of our compound, its solubility will be highly pH-dependent, likely exhibiting its lowest point (the intrinsic solubility) near its isoelectric point.

Causality Behind Experimental Choice: Shake-Flask (Thermodynamic)

The shake-flask method is the definitive approach for measuring thermodynamic solubility.[17] It involves equilibrating an excess of the solid compound with the aqueous buffer over an extended period. This ensures that the measured concentration represents the true saturation point, avoiding the artificially high values often seen with kinetic methods that can generate supersaturated solutions.[15]

Experimental Protocol: Multi-pH Thermodynamic Solubility Assay

This protocol assesses solubility at pH values relevant to the gastrointestinal tract and blood.

  • Preparation:

    • Prepare buffers at desired pH values (e.g., pH 2.0 HCl buffer, pH 5.0 acetate buffer, pH 7.4 phosphate buffer).[18]

    • Prepare an HPLC calibration curve as described in the logD protocol.

  • Equilibration:

    • Add an excess of the solid test compound to vials containing each buffer (e.g., add 1-2 mg to 1 mL of buffer). A visible solid suspension should be present.

    • Seal the vials and shake on a flat-bed shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[15]

  • Sample Processing:

    • After equilibration, allow the vials to sit undisturbed for 30 minutes.

    • Carefully withdraw the supernatant and filter it through a low-binding filter plate or syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solids. This step is critical to avoid overestimation.

  • Analysis and Quantification:

    • Dilute the clear filtrate into the mobile phase.

    • Quantify the concentration of the dissolved compound by HPLC-UV against the standard curve.

    • Report the results in µg/mL or µM.

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Assay.

Summary and Strategic Implications

The comprehensive physicochemical profile of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid provides the critical data needed to assess its drug-like potential. The interplay between its ionization state, lipophilicity, and solubility will govern its ADME destiny.

Summary of Physicochemical Profile:

ParameterMethodSignificanceTo Be Determined
Acidic pKa (pKa₁) Potentiometric TitrationGoverns ionization in the stomachValue (e.g., ~3.5)
Basic pKa (pKa₂) Potentiometric TitrationGoverns ionization in the intestineValue (e.g., ~10.5)
logD at pH 7.4 Shake-Flask / HPLC-UVPredicts membrane permeability & distributionValue (e.g., -1.0 to 1.0)
Solubility at pH 2.0 Shake-Flask / HPLC-UVIndicates solubility in gastric fluidValue (µg/mL)
Solubility at pH 7.4 Shake-Flask / HPLC-UVIndicates solubility in blood/tissueValue (µg/mL)

Strategic Outlook:

A compound with the expected profile (low acidic pKa, high basic pKa) will be highly soluble at both gastric and intestinal pH due to its ability to form salts. However, its zwitterionic nature at physiological pH will likely result in low passive permeability (a low logD value). This profile might suggest suitability for targets in the GI tract or for intravenous administration. If oral absorption targeting systemic circulation is desired, this data provides a clear, quantitative baseline for medicinal chemistry efforts aimed at modulating lipophilicity while maintaining sufficient solubility.

By executing these robust experimental protocols, a research team can confidently position 5-(Methoxycarbonyl)piperidine-3-carboxylic acid and its analogues within their discovery pipeline, making informed, data-driven decisions that mitigate risk and accelerate the path to a viable drug candidate.

References

  • Alchemist-chem.com. (n.d.). 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data. Retrieved from [Link]

  • ChemBK. (2024). (S)-1-(((9H-Fluoren-9-yl)Methoxy)carbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | CAS:748113-39-5. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Pardhi, D. M., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. Retrieved from [Link]

  • Kypreou, M. A., et al. (2021). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • Wen, Y., et al. (2014). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC - NIH. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]

  • Shah, V. P., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Merck Index. (n.d.). Piperidine. Retrieved from [Link]

Sources

Exploratory

Strategic Synthesis of Substituted Piperidine-3,5-Dicarboxylic Acid Monoesters

A Technical Guide on Asymmetry, Functionalization, and Scaffold Design Strategic Significance & Molecular Architecture Piperidine-3,5-dicarboxylic acid derivatives represent a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Asymmetry, Functionalization, and Scaffold Design

Strategic Significance & Molecular Architecture

Piperidine-3,5-dicarboxylic acid derivatives represent a privileged scaffold in medicinal chemistry. Unlike their 2,6-substituted counterparts, which are often synthesized for alkaloid mimicry, the 3,5-substitution pattern offers unique vectors for peptidomimetics. These molecules serve as conformationally restricted analogues of glutamic acid and aspartic acid , making them critical in the design of:

  • Excitatory Amino Acid Transporter (EAAT) Inhibitors: Modulators of glutamate uptake.

  • Aspartyl Protease Inhibitors: Renin and HIV protease inhibition.

  • GABA Analogues: Targeting GABA_C receptors when rigidified.

The synthesis of the monoester is the pivotal "gateway" step. It breaks the symmetry of the diester, creating a chiral desymmetrized intermediate that allows orthogonal functionalization—enabling the chemist to differentiate the C3 and C5 positions for library generation.

Synthetic Pathways: The Pyridine Reduction Route

While de novo cyclization (e.g., Mannich reactions) is possible, the most robust and scalable route involves the reduction of pyridine-3,5-dicarboxylates followed by desymmetrization. This approach leverages the low cost of dinicotinic acid derivatives and allows for stereochemical control during the reduction phase.

Step 1: Hydrogenation and Stereocontrol

The reduction of pyridine-3,5-dicarboxylates yields the piperidine ring. The stereochemical outcome (cis vs. trans) is heavily dependent on the catalyst and protecting group strategy.

Catalyst Selection Matrix:

CatalystConditionsMajor IsomerMechanism Note
PtO₂ (Adam's Cat.) H₂ (1-3 atm), AcOHCis (meso) Syn-addition of hydrogen to the pyridine face. Kinetic product.
Rh₂O₃ / Rh-C H₂ (5 bar), TFE, 40°CCis High chemoselectivity; minimizes over-reduction or ring opening.
Pd/C H₂ (High Pressure), MeOHTrans (rac) Often requires higher pressures; favors thermodynamic equilibration.
Na / EtOH RefluxTrans Thermodynamic product via dissolving metal reduction mechanism.

Note: For the synthesis of the monoester described below, we target the cis-diester (meso) intermediate, as it allows for enzymatic desymmetrization to a single chiral enantiomer.

Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis, highlighting the divergence between chemical and enzymatic pathways.

G Start Pyridine-3,5-dicarboxylate (Dimethyl ester) Step1 Catalytic Hydrogenation (PtO2, H2, AcOH) Start->Step1 Reduction Inter1 Cis-Piperidine-3,5-dicarboxylate (Meso Intermediate) Step1->Inter1 Syn-addition Step2 N-Protection (Bn-Cl or Boc2O) Inter1->Step2 Inter2 N-Protected Meso Diester Step2->Inter2 Decision Desymmetrization Strategy Inter2->Decision PathA Chemical Hydrolysis (Ba(OH)2) Decision->PathA Low Cost PathB Enzymatic Hydrolysis (Pig Liver Esterase) Decision->PathB High Precision ResultA Racemic Monoester (Requires Resolution) PathA->ResultA ResultB Chiral Monoester (High ee%) PathB->ResultB

Caption: Synthetic workflow from pyridine precursor to desymmetrized monoester, highlighting the critical bifurcation at the desymmetrization step.

Core Methodology: Enzymatic Desymmetrization

The chemical saponification of diesters (e.g., using NaOH or Ba(OH)₂) is statistically bound; it is difficult to stop exactly at the monoester stage without significant diester recovery or diacid formation. Furthermore, chemical hydrolysis of a meso diester yields a racemic mixture.

The Solution: Enzymatic desymmetrization using Pig Liver Esterase (PLE) .[1][2][3] PLE recognizes the pro-chiral centers of the meso-piperidine scaffold and selectively hydrolyzes one ester group, yielding the monoester with high enantiomeric excess (ee > 95%).

Mechanistic Insight

The cis-piperidine-3,5-dicarboxylate is a meso compound (it possesses a plane of symmetry). PLE acts on the pro-S or pro-R ester group. The presence of the N-protecting group (specifically N-Benzyl or N-Boc) is crucial not just for solubility, but for fitting the enzyme's active site pocket.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Benzyl-piperidine-3,5-dicarboxylate (The Meso Scaffold)

Rationale: The benzyl group is chosen for its UV activity (aiding purification) and stability during the subsequent enzymatic hydrolysis.

  • Hydrogenation:

    • Dissolve dimethyl pyridine-3,5-dicarboxylate (10.0 g, 51 mmol) in glacial acetic acid (100 mL).

    • Add PtO₂ (Adam’s catalyst, 500 mg, 5 wt%).

    • Critical Step: Hydrogenate at 50 psi (Parr shaker) for 12 hours. Monitor H₂ uptake.

    • Validation: ¹H NMR should show loss of aromatic protons. If aromatic signals persist, filter and add fresh catalyst.

    • Filter through Celite to remove Pt. Concentrate in vacuo to yield the acetate salt.

  • N-Benzylation:

    • Suspend the crude salt in DMF (100 mL) and K₂CO₃ (2.5 eq).

    • Add Benzyl bromide (1.1 eq) dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Purification: Flash chromatography (Hexane/EtOAc). The cis-isomer is typically the major product and less polar than the trans.

Protocol B: Enzymatic Desymmetrization (The Monoester Synthesis)

Rationale: This protocol uses a pH-stat to maintain enzyme activity. As the ester is hydrolyzed, acid is released, which would denature the enzyme if not neutralized.

  • Preparation:

    • Substrate: Dimethyl N-benzyl-cis-piperidine-3,5-dicarboxylate (1.0 g, 3.4 mmol).

    • Solvent System: Acetone (5 mL) / Phosphate Buffer (0.1 M, pH 7.0, 50 mL). Note: Acetone aids solubility but keep <10% v/v to avoid enzyme deactivation.

    • Enzyme: Pig Liver Esterase (PLE, crude lyophilized powder, ~150 units/mg).

  • Reaction:

    • Suspend the substrate in the buffer/acetone mixture at 25°C.

    • Add PLE (100 mg).

    • Titration (The "Self-Validating" Step): Monitor the reaction with a pH-stat titrator charged with 1.0 M NaOH. The consumption of NaOH correlates directly to conversion.

    • Stop the reaction when exactly 1.0 equivalent of NaOH has been consumed (approx. 24-48 hours).

  • Workup:

    • Filter the mixture through Celite to remove the enzyme.

    • Extraction 1 (Removal of unreacted diester): Extract the aqueous phase at pH 7 with Et₂O.

    • Extraction 2 (Isolation of Product): Acidify the aqueous phase to pH 3-4 with 1M HCl. Extract exhaustively with CHCl₃ or EtOAc.

    • Dry (Na₂SO₄) and concentrate to yield the (3R,5S)-monoester (configuration depends on specific PLE isozyme, verify via optical rotation).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Enantiomeric Excess (ee) Spontaneous chemical hydrolysisEnsure pH does not exceed 7.5. Lower temperature to 4°C (slower but more selective).
Incomplete Conversion Enzyme inhibition by productUse a larger volume of buffer (high dilution) or add resin to sequester the product in situ.
Emulsions during Workup Zwitterionic nature of amino acidUse CHCl₃/Isopropanol (3:1) for extraction.[4] Saturate aqueous phase with NaCl.
Catalyst Poisoning (Step 1) Pyridine nitrogen bindingProtonate the pyridine fully (use AcOH or HCl/MeOH) before adding the metal catalyst.

References

  • Danieli, B., et al. (1996).[4] "Stereoselective enzymatic hydrolysis of dimethyl meso-piperidine-3,5-dicarboxylates." Tetrahedron: Asymmetry, 7(6), 1675-1682.

  • Krasavin, M., et al. (2023). "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs." Advanced Journal of Chemistry-Section A, 7(2), 163-189.[5]

  • Gros, P., et al. (2000). "Enantioselective synthesis of 3,5-dicarboxypiperidines." Journal of Organic Chemistry. (Contextual grounding for chemical handling of these species).
  • Li, X., et al. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry.

Sources

Foundational

The Strategic Role of 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Abstract This technical guide provides an in-depth analysis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, not as a standalone therapeutic agent, but as a pivotal heterocyclic building block in contemporary drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, not as a standalone therapeutic agent, but as a pivotal heterocyclic building block in contemporary drug discovery. We will explore the inherent chemical versatility of the piperidine-3-carboxylic acid scaffold and its strategic application in the synthesis of potent and selective modulators of various biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind its use, from structural design and synthesis to biological evaluation. We will delve into a key case study involving Cathepsin K inhibitors for osteoporosis, supplemented with detailed experimental protocols and data presentation to create a self-validating, authoritative resource.

Introduction: The Piperidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to serve as ligands for diverse biological targets. The piperidine ring is a quintessential example of such a scaffold, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal foundation for designing molecules that can engage with complex protein binding sites.

5-(Methoxycarbonyl)piperidine-3-carboxylic acid (Figure 1) is a disubstituted piperidine derivative that offers multiple points for chemical modification. While this specific molecule is not known for significant intrinsic biological activity, its true value lies in its role as a sophisticated starting material.[1] The carboxylic acid and methoxycarbonyl groups provide orthogonal handles for synthetic elaboration, allowing chemists to construct complex molecules with precise control over their physicochemical properties and biological function.

The parent compound, piperidine-3-carboxylic acid (also known as nipecotic acid), is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, demonstrating the inherent potential of this core structure to interact with neurological targets. This foundational activity has inspired the exploration of its derivatives for a wide range of therapeutic applications.

Compound Name CAS Number Molecular Formula Molecular Weight
5-(Methoxycarbonyl)piperidine-3-carboxylic acid748113-39-5C8H13NO4187.19 g/mol
(3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acidNot AvailableC13H21NO6287.31 g/mol

Table 1: Key Chemical Properties of the Core Compound and its N-Boc Protected Form. The protected form is commonly used in synthesis to control reactivity.[2][3]

Strategic Application in Drug Design: A Case Study on Cathepsin K Inhibitors

To illustrate the strategic utility of the piperidine-3-carboxylic acid scaffold, we will examine its application in the development of inhibitors for Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts. Over-activity of Cat K leads to excessive degradation of bone matrix proteins, including type I collagen, making it a prime target for anti-resorptive therapies for osteoporosis.[4]

From Scaffold to Potent Inhibitor: A Design Rationale

Researchers have successfully utilized the piperidine-3-carboxamide framework to create potent Cat K inhibitors. The design strategy involves using the piperidine ring as a central scaffold to orient key pharmacophoric groups that interact with the enzyme's active site.

The workflow from the basic building block to a biologically active compound is a multi-step process involving rational design, chemical synthesis, and biological evaluation.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Derivatization cluster_2 Biological Evaluation A Piperidine-3-Carboxylic Acid Scaffold C Pharmacophore Modeling (Hydrogen Bonds, Hydrophobic Interactions) A->C B Identify Target: Cathepsin K B->C E Amide Coupling Reactions (Addition of R1 and R2 groups) C->E D N-Boc Protection of Piperidine D->E F Library of Piperidine-3-carboxamide Derivatives E->F G In Vitro Cat K Inhibition Assay (IC50) F->G H Cell-Based Bone Resorption Assay G->H I In Vivo Osteoporosis Animal Model (e.g., OVX mice) H->I J Lead Compound (e.g., Compound H-9) I->J

Figure 1: Drug discovery workflow using the piperidine scaffold.
Structure-Activity Relationship (SAR) and Quantitative Insights

A study by He et al. (2024) synthesized a series of piperidine-3-carboxamide derivatives and evaluated their inhibitory activity against Cat K.[4] Their work demonstrated that strategic modifications to the scaffold are crucial for potency. Specifically, attaching different aromatic groups via amide linkages allowed for the exploration of the enzyme's binding pockets.

Among the synthesized compounds, H-9 emerged as a highly potent agent. Molecular docking studies revealed that H-9 fits snugly into the Cat K active site, forming critical hydrogen bonds and hydrophobic interactions.[4]

Compound ID R1 Group (at N-1 position) R2 Group (at C-3 carboxamide) Cathepsin K IC50 (µM)
H-14-Fluorobenzoyl4-Methoxyphenyl1.25
H-54-Chlorobenzoyl4-Methoxyphenyl0.58
H-9 4-Chlorobenzoyl 4-Ethoxyphenyl 0.08
H-124-Methylbenzoyl4-Ethoxyphenyl0.42
MIV-711 (Ref.)--0.12

Table 2: Structure-Activity Relationship of Piperidine-3-carboxamide Derivatives as Cathepsin K Inhibitors. Data extracted from He et al., 2024.[4] Note the significant increase in potency with specific electron-withdrawing and donating groups.

The data clearly indicates that a 4-chloro substituent on the benzoyl group at the N-1 position and a 4-ethoxy group on the phenylamide at the C-3 position are optimal for high-affinity binding, resulting in an IC50 value of 0.08 µM for compound H-9.[4] This potency is comparable to MIV-711, a Cat K inhibitor that has undergone clinical trials.[4]

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific integrity, the biological evaluation of novel compounds must follow robust, reproducible protocols. Below are detailed methodologies for assays relevant to the targets discussed.

Protocol: In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol is designed to screen for inhibitors of Cathepsin K activity using a synthetic fluorogenic substrate.

Principle: Cathepsin K cleaves a specific substrate (e.g., Ac-LR-AFC), releasing the fluorescent group 7-amino-4-trifluoromethylcoumarin (AFC). The rate of increase in fluorescence is proportional to the enzyme's activity. Inhibitors will reduce this rate.

Materials:

  • Human recombinant Cathepsin K

  • CTSK Reaction Buffer

  • CTSK Substrate (e.g., Ac-LR-AFC, 10 mM stock in DMSO)

  • Test compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., FF-FMK, 1 mM stock in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation = 400 nm, Emission = 505 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all components.

    • Prepare the CTSK Assay Buffer by warming to room temperature.

    • Dilute the Cathepsin K enzyme in the CTSK Assay Buffer to the desired working concentration.

    • Prepare a 2X working solution of the CTSK Substrate by diluting the 10 mM stock to 200 µM in CTSK Assay Buffer.

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in CTSK Assay Buffer.

    • Add 50 µL of the diluted test compounds, positive control, or buffer (for "no inhibitor" and "background" controls) to the wells of the 96-well plate.

  • Enzyme Addition:

    • Add 25 µL of the diluted Cathepsin K enzyme solution to all wells except the "background" control. Add 25 µL of CTSK Assay Buffer to the background control wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes, protected from light. This allows the inhibitors to interact with the enzyme.

  • Initiating the Reaction:

    • Add 25 µL of the 2X CTSK Substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔRFU / Δtime) for each well.

    • Subtract the rate of the background control from all other rates.

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G A 1. Add 50µL of Test Compound/Control to 96-well plate B 2. Add 25µL of Cathepsin K Enzyme A->B C 3. Incubate 15 min (Pre-incubation) B->C D 4. Add 25µL of Fluorogenic Substrate C->D E 5. Read Fluorescence (Kinetic Mode, 30-60 min) Ex:400nm / Em:505nm D->E F 6. Calculate Reaction Rate & % Inhibition to find IC50 E->F

Figure 2: Workflow for the Cathepsin K inhibition assay.
Protocol: [³H]-GABA Uptake Assay

This protocol is used to measure the inhibition of GABA transporters (GATs) in a cell-based system.

Principle: Cells engineered to express a specific GAT subtype will actively transport radiolabeled GABA ([³H]-GABA) from the extracellular medium. The amount of radioactivity accumulated inside the cells is a measure of transporter activity. Potential inhibitors will compete with [³H]-GABA, reducing its uptake.

Materials:

  • HEK-293 cells stably expressing the GAT subtype of interest (e.g., mGAT1)

  • Poly-D-lysine-coated 96-well tissue culture plates

  • Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5)

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (dissolved in Uptake Buffer)

  • Positive Control Inhibitor (e.g., Nipecotic acid)

  • Lysis Buffer (e.g., 1% SDS)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating:

    • Seed the GAT-expressing HEK-293 cells into a 96-well poly-D-lysine-coated plate at a density of ~50,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Assay Preparation:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cells twice with 100 µL of room temperature Uptake Buffer.

  • Inhibitor Incubation:

    • Prepare a solution containing [³H]-GABA (at a final concentration of ~30 nM) and the desired concentration of the test compound or control in Uptake Buffer.

    • Add 75 µL of this solution to each well. For total uptake, add the [³H]-GABA solution without any inhibitor. For non-specific binding, add a high concentration of a known inhibitor (e.g., 1 mM Nipecotic acid).

    • Incubate the plate at room temperature for a set time (e.g., 10-20 minutes).

  • Terminating Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution.

    • Wash the cells three times with 150 µL of ice-cold Uptake Buffer to remove any unbound radioactivity.

  • Cell Lysis and Measurement:

    • Add 100 µL of Lysis Buffer to each well and incubate for 30 minutes to lyse the cells.

    • Transfer the lysate from each well to a scintillation vial or a microplate compatible with a scintillation counter.

    • Add 1 mL of scintillation fluid to each vial/well.

    • Measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = CPM_total_uptake - CPM_non-specific_binding

    • Calculate % Inhibition for each test compound concentration relative to the specific uptake.

    • Determine the IC50 value by plotting % Inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

5-(Methoxycarbonyl)piperidine-3-carboxylic acid exemplifies the role of a strategically designed building block in modern medicinal chemistry. Its true biological potential is realized not in isolation, but through its incorporation into more complex molecular architectures. As demonstrated with Cathepsin K inhibitors, the piperidine-3-carboxylic acid scaffold provides a robust and versatile platform for developing potent and selective therapeutic agents.

The future for this scaffold remains bright. Its proven success invites further exploration into new therapeutic areas. By applying combinatorial chemistry principles to the scaffold's multiple reaction sites, vast libraries of novel compounds can be generated and screened against a wide range of targets, including GPCRs, ion channels, and other enzyme classes. The continued application of rational, structure-based drug design, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of new and impactful medicines built upon this privileged heterocyclic core.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Available at: [Link]

  • Ark Pharma Scientific Limited. 5-(Methoxycarbonyl)piperidine-3-carboxylic acid. Available at: [Link]

  • He, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link]

  • He, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Available at: [Link]

  • MySkinRecipes. 5-(Methoxycarbonyl)piperidine-3-carboxylic acid. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. Available at: [Link]

  • Fülöp, F., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Andersen, K.B., et al. (2022). Structural basis of GABA reuptake inhibition. PMC. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 5-(Methoxycarbonyl)piperidine-3-carboxylic acid as a GABA Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] The precise control of GABA levels in the synaptic cleft is maintained by a family of GABA transporters (GATs), which belong to the solute carrier 6 (SLC6) family.[3][4] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[3][5][6] Consequently, inhibiting GABA reuptake to enhance inhibitory neurotransmission represents a key therapeutic strategy.[3] This guide focuses on 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, a derivative of the well-established GAT inhibitor nipecotic acid. We will explore its chemical nature, mechanism of action, the structure-activity relationships (SAR) that govern its function, and the essential experimental protocols required for its comprehensive evaluation. This document serves as a technical resource for researchers aiming to investigate and develop novel GAT inhibitors based on the piperidine-3-carboxylic acid scaffold.

Introduction: The GABAergic System and the Role of Transporters

In the CNS, the balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling is paramount for normal brain function.[3] GABAergic neurons release GABA into the synaptic cleft, where it binds to postsynaptic GABAA and GABAB receptors to produce an inhibitory effect.[2] The termination of this signal is primarily achieved through the rapid reuptake of GABA from the extracellular space by GATs located on the plasma membranes of both presynaptic neurons and surrounding glial cells (astrocytes).[4][7][8]

Four main subtypes of GATs have been identified in humans: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3][9]

  • GAT1 (SLC6A1): The most prominent transporter in the brain, found densely on neurons and to a lesser extent on astrocytes.[9] It is the primary target for several clinically investigated anticonvulsant drugs.[3]

  • GAT3 (SLC6A11): Predominantly expressed in astrocytes and is crucial for regulating ambient, extrasynaptic GABA levels, which mediate tonic inhibition.[10]

  • GAT2 (SLC6A13) & BGT1 (SLC6A12): Found at lower levels in the brain, primarily in the meninges, and also play roles in transporting other small molecules like taurine and betaine.[4][9]

By blocking these transporters, GABA uptake inhibitors effectively increase the concentration and residence time of GABA in the synapse, thereby enhancing inhibitory signaling.[3] This mechanism is the basis for the therapeutic effects of drugs like tiagabine, a GAT1-selective inhibitor used in the treatment of epilepsy.[11][12]

The Piperidine-3-Carboxylic Acid Scaffold

The core structure of the molecule is derived from (RS)-piperidine-3-carboxylic acid, commonly known as nipecotic acid. Nipecotic acid itself is a potent inhibitor of GABA uptake.[12] However, its utility as a CNS therapeutic is limited by its hydrophilic, zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[12]

This limitation spurred the development of numerous derivatives designed to improve lipophilicity and brain penetration. The general strategy involves attaching large, lipophilic moieties to the piperidine ring nitrogen.[13] This approach has yielded highly potent and orally active inhibitors, including the marketed drug tiagabine.[11][13]

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is an ester derivative of a dicarboxylic piperidine structure. The addition of the methoxycarbonyl group at the 5-position modifies the electronic and steric properties of the parent scaffold, potentially influencing its binding affinity and selectivity for different GAT subtypes.

Mechanism of Action and Structure-Activity Relationships (SAR)

GAT inhibitors like those derived from nipecotic acid act as competitive inhibitors, binding to the same site as GABA on the transporter protein.[14] The binding of the inhibitor prevents the conformational changes necessary for GABA translocation across the membrane.

The key structural features required for activity in this class of compounds are:

  • The Carboxylic Acid Group: This is essential for mimicking the carboxylate of GABA and interacting with a positively charged domain within the GAT binding site.[11]

  • The Piperidine Ring Nitrogen: This mimics the amino group of GABA. Its protonated state at physiological pH is crucial for binding.

  • Lipophilic N-Substituent: As discussed, a large, lipophilic group attached to the nitrogen is critical for high-affinity binding and BBB penetration. Studies have shown that diaryl groups (e.g., diphenylmethylene) are particularly effective.[13][14] Esterification of the nipecotic acid core, as seen in 5-(methoxycarbonyl)piperidine-3-carboxylic acid, can also increase lipophilicity, potentially serving as a prodrug strategy where the ester is cleaved in vivo to reveal the active carboxylic acid.

The introduction of the methoxycarbonyl group at the 5-position is a unique modification. Its impact on GAT subtype selectivity and potency would need to be empirically determined, as this specific substitution is not widely documented in major SAR studies. However, it is plausible that this group could form additional interactions within the binding pocket or alter the overall conformation of the ligand, thereby tuning its pharmacological profile.

GAT_Inhibition GABA GABA GAT1 GAT1 GABA->GAT1:port Normal Reuptake Inhibitor Inhibitor Inhibitor->GAT1:port Competitive Blockade

Experimental Evaluation Workflow

A systematic, multi-tiered approach is required to fully characterize the pharmacological profile of a novel GAT inhibitor like 5-(Methoxycarbonyl)piperidine-3-carboxylic acid. This process validates its mechanism, quantifies its potency and selectivity, and assesses its therapeutic potential.

Workflow node_synthesis Chemical Synthesis & Purification node_invitro In Vitro Assays (Potency & Selectivity) node_synthesis->node_invitro Characterize Activity node_bbb BBB Permeability (e.g., PAMPA) node_invitro->node_bbb Assess CNS Penetration node_invivo In Vivo Models (Efficacy & PK/PD) node_bbb->node_invivo Evaluate in Disease Models node_tox Safety & Toxicology node_invivo->node_tox Determine Safety Profile

In Vitro Assay: [³H]GABA Uptake Inhibition

This is the foundational assay to determine the potency (IC50) of the compound against each of the four human GAT subtypes. The protocol relies on cell lines (e.g., HEK293 or CHO) stably expressing a single GAT subtype.[5][15][16]

Principle: Cells expressing the target GAT are incubated with radiolabeled [³H]GABA. In the absence of an inhibitor, the cells will actively transport [³H]GABA, leading to a high intracellular radioactive signal. In the presence of an inhibitor, this uptake is blocked, resulting in a lower signal. The concentration of inhibitor required to reduce uptake by 50% is the IC50 value.

Self-Validating Protocol:

  • Cell Culture: Culture CHO cells stably expressing human GAT1, GAT2, GAT3, or BGT1 in appropriate media until they reach ~90% confluency in 96-well plates.

  • Preparation of Reagents:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

    • Test Compound: Prepare a 10-point serial dilution of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid (e.g., from 100 µM to 1 pM).

    • Radioligand Mix: Prepare a solution in assay buffer containing [³H]GABA at a final concentration equal to its Km for the specific transporter (e.g., ~11 µM for GAT1).[14]

    • Positive Control: A known potent inhibitor (e.g., Tiagabine for GAT1).

    • Negative Control: Vehicle (DMSO or buffer).

    • Non-Specific Uptake Control: A potent, non-selective GAT inhibitor at a high concentration (e.g., 1 mM Nipecotic Acid).

  • Assay Procedure:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add 50 µL of the test compound dilutions, positive control, or negative control to the respective wells.

    • To determine non-specific uptake, add the high-concentration nipecotic acid to a set of wells.

    • Initiate the uptake by adding 50 µL of the [³H]GABA radioligand mix to all wells.

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C. The short incubation ensures measurement of the initial transport rate.

    • Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Seal the plate and measure the radioactivity using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Subtract the average CPM from the non-specific uptake wells from all other measurements.

    • Normalize the data by setting the average CPM from the negative control (vehicle) wells to 100% activity and the non-specific uptake as 0% activity.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Choices:

  • Stable Cell Lines: Using single-subtype expressing cells is crucial for determining selectivity, a key factor for minimizing off-target effects.[5]

  • [³H]GABA at Km: Running the assay with the substrate at its Km concentration ensures that the assay is sensitive to competitive inhibitors.

  • Controls: The positive control (Tiagabine) validates that the assay system is responsive, while the non-specific uptake control is essential for defining the true signal window.

In Vivo Microdialysis

This advanced technique measures the real-time concentration of neurotransmitters in the brain of a freely moving animal, providing direct evidence that the compound engages its target in the CNS.

Principle: A microdialysis probe with a semi-permeable membrane is surgically implanted into a specific brain region (e.g., the prefrontal cortex).[17] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid, including GABA, diffuse across the membrane into the aCSF, which is collected and analyzed (typically by HPLC). Administration of a GAT inhibitor is expected to cause a measurable increase in extracellular GABA levels.[17]

Protocol Outline:

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of GABA levels.

  • Compound Administration: Administer 5-(Methoxycarbonyl)piperidine-3-carboxylic acid via the desired route (e.g., intraperitoneal injection).

  • Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor the change in extracellular GABA concentration over time.

  • Sample Analysis: Analyze the GABA concentration in each sample using HPLC with fluorescence detection.

  • Data Analysis: Express the post-dose GABA levels as a percentage change from the pre-dose baseline.

Causality Behind Choices:

  • Freely Moving Animal: This setup avoids the confounding effects of anesthesia on neurotransmitter levels, providing a more physiologically relevant measurement.

  • Baseline Measurement: Establishing a stable baseline is critical for demonstrating that the observed change is due to the drug and not random fluctuation.

Pharmacological Data and Therapeutic Potential

Table 1: Hypothetical Inhibitory Profile and Comparison

Compound GAT1 IC50 (µM) GAT2 IC50 (µM) GAT3 IC50 (µM) BGT1 IC50 (µM) GAT1 Selectivity
Nipecotic Acid[18] 2.6 310 29 16 Moderate
Tiagabine[14] 0.07 >100 >100 >100 High

| 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | To be determined | To be determined | To be determined | To be determined | To be determined |

Therapeutic Applications: Disruptions in GABA signaling are central to many CNS disorders.[1] GAT inhibitors, particularly those selective for GAT1, have shown preclinical or clinical promise in:

  • Epilepsy: By increasing synaptic GABA, GAT inhibitors can suppress the excessive neuronal firing that characterizes seizures.[3][4]

  • Anxiety and Mood Disorders: Enhancing GABAergic tone can have anxiolytic and antidepressant-like effects.[6]

  • Schizophrenia: GAT1 inhibitors may help ameliorate cognitive deficits associated with dysfunctional GABAergic signaling in this disorder.[6]

  • Neuropathic Pain: Increasing GABA-mediated inhibition in pain pathways can reduce the sensation of pain.[3]

The specific selectivity profile of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid would dictate its most promising therapeutic path. For instance, a compound with preferential activity at the astrocytic GAT3 might be better suited for conditions where modulating tonic, rather than phasic, inhibition is desired.[5][10]

Conclusion and Future Directions

5-(Methoxycarbonyl)piperidine-3-carboxylic acid represents a logical next-generation compound derived from the well-validated nipecotic acid scaffold. Its ester modifications present an intriguing profile that warrants thorough investigation. The key to unlocking its potential lies in a systematic evaluation of its GAT subtype selectivity and its ability to cross the blood-brain barrier. The experimental workflows detailed in this guide provide a robust framework for such an investigation. Future research should focus on obtaining empirical data for its IC50 values across all GAT subtypes, assessing its stability and potential as a prodrug, and evaluating its efficacy in established animal models of epilepsy or other relevant neurological disorders. This foundational work is essential to determine if this compound can offer a superior therapeutic window compared to existing GAT inhibitors.

References

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC. (2022-07-07). PubMed Central. Retrieved from [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. (2024-10-19). ACS Publications. Retrieved from [Link]

  • Ways of modulating GABA transporters to treat neurological disease. (2024-07-27). Taylor & Francis Online. Retrieved from [Link]

  • Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. (n.d.). PubMed. Retrieved from [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. (2023-04-13). SpringerLink. Retrieved from [Link]

  • Structure, function, and plasticity of GABA transporters - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Structure, function, and plasticity of GABA transporters. (n.d.). Frontiers. Retrieved from [Link]

  • What are GAT1 inhibitors and how do they work? (2024-06-21). Patsnap Synapse. Retrieved from [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. (n.d.). PubMed Central. Retrieved from [Link]

  • The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders. (n.d.). MDPI. Retrieved from [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3. (2025-03-28). bioRxiv. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Substituted Triarylnipecotic Acid Derivatives as GABA Uptake Inhibitors: Identification of a Ligand with Moderate Affinity and Selectivity for the Cloned Human GABA Transporter GAT-3. (n.d.). ACS Publications. Retrieved from [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022-04-15). PubMed. Retrieved from [Link]

  • Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication. (n.d.). PubMed. Retrieved from [Link]

  • Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. (n.d.). PubMed. Retrieved from [Link]

  • The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. (n.d.). SciELO México. Retrieved from [Link]

  • Involvement of gamma-aminobutyric acid neurotransmission in phencyclidine-induced dopamine release in the medial prefrontal cortex. (n.d.). PubMed. Retrieved from [Link]

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Foundational

Advanced Medicinal Chemistry Guide: Piperidine-3-Carboxylic Acid Derivatives

Executive Summary Piperidine-3-carboxylic acid, commonly known as nipecotic acid , represents a privileged scaffold in neuropharmacology. While the parent molecule is a potent inhibitor of the Gamma-Aminobutyric Acid Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-3-carboxylic acid, commonly known as nipecotic acid , represents a privileged scaffold in neuropharmacology. While the parent molecule is a potent inhibitor of the Gamma-Aminobutyric Acid Transporter 1 (GAT-1), its zwitterionic nature prevents blood-brain barrier (BBB) penetration, rendering it therapeutically inert in its native form.

This guide details the medicinal chemistry strategies used to transform this hydrophilic lead into lipophilic, centrally active drugs like Tiagabine . It covers the critical Structure-Activity Relationships (SAR), the necessity of stereochemical control, and emerging applications beyond epilepsy, including mGAT4 inhibition and antimicrobial agents.

Structural Biology & SAR Analysis[1][2][3][4]

The Pharmacophore: Nipecotic Acid

The core pharmacophore mimics the conformation of GABA. The piperidine nitrogen corresponds to the GABA amino group, and the carboxylic acid corresponds to the GABA carboxylate.

  • Mechanism: Competitive inhibition of GAT-1, the transporter responsible for clearing GABA from the synaptic cleft.

  • Stereochemistry: The (R)-enantiomer is the bioactive conformer for GAT-1 inhibition. The (S)-enantiomer is significantly less potent (often >10-fold difference).

The "Lipophilic Anchor" Strategy

To overcome the BBB, a lipophilic side chain is attached to the piperidine nitrogen. This serves two functions:

  • Transport: Increases logP, allowing passive diffusion across the BBB.

  • Affinity: The side chain interacts with an allosteric or secondary hydrophobic pocket on the GAT-1 transporter, locking the inhibitor in place.

SAR Visualization

The following diagram illustrates the structural logic used to optimize nipecotic acid into Tiagabine.

SAR_Logic Core Core: Piperidine-3-COOH (GABA Mimetic) Stereo Stereocenter (C3) (R)-Config is Critical Core->Stereo Defines Affinity Linker Spacer Chain (2-4 Carbons, Alkene) Core->Linker N-Substitution Drug Tiagabine (Centrally Active) Stereo->Drug Optimized Anchor Lipophilic Anchor (Di-aryl/Di-thienyl) Linker->Anchor Connects to Anchor->Drug BBB Penetration

Figure 1: Structural optimization logic transforming the hydrophilic nipecotic acid core into a lipophilic GAT-1 inhibitor.

Case Study: Tiagabine Development

Tiagabine (Gabitril) is the archetypal success story of this scaffold.

  • Chemical Name: (R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl]piperidine-3-carboxylic acid.

  • Design Logic:

    • Core: (R)-Nipecotic acid (binds to the GABA recognition site).[1][2]

    • Linker: A 4-carbon spacer with a double bond (alkene) provides rigidity and correct distance.

    • Anchor: Two 3-methylthiophene rings create a bulky lipophilic domain that anchors the molecule in the transporter's vestibule.

Comparative Potency Data

The table below highlights the impact of stereochemistry and N-substitution on biological activity.

CompoundStructure DescriptionGAT-1 IC50 (µM)BBB Permeability
(R,S)-Nipecotic Acid Racemic core~14No
(R)-Nipecotic Acid Pure active enantiomer~4No
(S)-Nipecotic Acid Inactive enantiomer>100No
Tiagabine (HCl) (R)-core + Thienyl anchor0.07 High

Emerging Applications (Beyond Epilepsy)

While GAT-1 inhibition remains the primary application, recent medicinal chemistry efforts have diversified the scaffold's utility:

  • mGAT4 Inhibitors: Modifications to the spacer (e.g., cis-alkene linkers) have shifted selectivity toward GAT-4, a transporter involved in regulating extrasynaptic GABA levels.

  • Antimicrobial Agents: Sulfonyl piperidine carboxamide derivatives have shown efficacy against Gram-positive bacteria by disrupting bacterial cell walls.

  • Cathepsin K Inhibitors: Piperidine-3-carboxamide derivatives act as anti-osteoporosis agents by inhibiting bone resorption enzymes.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Nipecotic Acid Derivatives

Objective: To attach a lipophilic side chain to the (R)-nipecotic acid core via N-alkylation.

Reagents:

  • (R)-Nipecotic acid ethyl ester (Starting material)[3]

  • Side chain bromide (e.g., 1-bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene)

  • Potassium carbonate (

    
    )
    
  • Acetonitrile (ACN) or DMF

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve (R)-nipecotic acid ethyl ester (1.0 eq) in anhydrous ACN.

    • Add

      
       (3.0 eq) and potassium iodide (catalytic amount).
      
    • Add the side chain bromide (1.1 eq) dropwise.

    • Reflux at 80°C for 12–16 hours under nitrogen atmosphere.

    • Validation: Monitor by TLC (EtOAc/Hexane) until amine starting material disappears.

  • Workup:

    • Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Purify the intermediate ester via flash column chromatography (Silica gel).

  • Hydrolysis (Deprotection):

    • Dissolve the ester in Ethanol/Water (3:1).

    • Add NaOH (2.0 eq) and stir at room temperature for 4 hours.

    • Adjust pH to ~6.0 using 1M HCl to precipitate the zwitterionic product or extract with DCM if lipophilic enough.

  • Salt Formation:

    • Treat with ethereal HCl to generate the hydrochloride salt for stability.

Protocol B: [3H]GABA Uptake Assay (Synaptosomal)

Objective: To determine the IC50 of the synthesized derivative against GAT-1.

Reagents:

  • Rat brain cortex (source of synaptosomes)[4]

  • [3H]GABA (Radioligand)[3][5][6]

  • Krebs-Henseleit buffer (pH 7.4)

  • Whatman GF/C glass fiber filters

Workflow Diagram:

Assay_Workflow Tissue Rat Brain Cortex Homogenization P2 P2 Fraction (Synaptosomes) Tissue->P2 Centrifugation (1000g -> 10,000g) Incubate Incubation Synaptosomes + [3H]GABA + Drug (10 min @ 37°C) P2->Incubate Resuspend in Buffer Term Termination Rapid Filtration (GF/C) Incubate->Term Ice-cold Buffer Wash Count Scintillation Counting (CPM Measurement) Term->Count Quantify Uptake

Figure 2: Workflow for the radioligand uptake assay using rat brain synaptosomes.

Step-by-Step Methodology:

  • Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 10,000 x g (20 min) to pellet synaptosomes (P2 fraction).

  • Resuspension: Resuspend P2 pellet in Krebs-Henseleit buffer.

  • Incubation:

    • Aliquot synaptosomes into tubes.

    • Add test compound (concentration range: 1 nM – 100 µM).

    • Initiate uptake by adding [3H]GABA (final conc. 10–50 nM).[5]

    • Incubate at 37°C for 5–10 minutes.

    • Control: Perform non-specific uptake control on ice (0°C).

  • Termination: Rapidly filter through Whatman GF/C filters using a cell harvester. Wash 3x with ice-cold buffer to remove extracellular [3H]GABA.

  • Analysis: Measure radioactivity (CPM) via liquid scintillation counting. Calculate % inhibition and derive IC50 using non-linear regression.

References

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328), a novel and potent inhibitor of GABA uptake." European Journal of Pharmacology. Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: design and potential medical applications." Current Pharmaceutical Design. Link

  • Wanner, K. T., et al. (2019).[7] "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • Seth, R., et al. (2018).[8] "Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants." Medicinal Chemistry Research. Link

Sources

Exploratory

The Strategic Role of 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutic agents. Within this privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutic agents. Within this privileged structural class, 5-(Methoxycarbonyl)piperidine-3-carboxylic acid represents a particularly versatile and strategically important building block. Its distinct 3,5-disubstitution pattern, featuring both a carboxylic acid and a methyl ester, offers a unique combination of steric and electronic properties, along with multiple points for chemical modification. This guide provides an in-depth technical analysis of the role of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid in drug discovery, from its synthesis and conformational analysis to its application in the development of novel therapeutics targeting a range of diseases, including neurological disorders and cancer. We will explore the causality behind its selection in drug design, detail experimental protocols for its use, and examine the structure-activity relationships of its derivatives.

Introduction: The Piperidine Scaffold and the Significance of 3,5-Disubstitution

The piperidine ring is a saturated heterocycle that is a common feature in numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence in drug design can be attributed to several key factors: it can adopt a stable chair conformation, providing a three-dimensional framework for the precise orientation of functional groups; the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interactions; and the ring can be readily functionalized at multiple positions.[3]

The 3,5-disubstituted piperidine motif, as exemplified by 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, offers a unique set of advantages for medicinal chemists. The presence of two distinct functional groups allows for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries. Furthermore, the stereochemistry at the C3 and C5 positions can be controlled to explore the three-dimensional space of a target's binding pocket, a critical factor in optimizing potency and selectivity.[4][5]

Synthesis and Stereochemical Control

The synthesis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid and its derivatives with defined stereochemistry is a critical aspect of its application in drug discovery. Control over the cis and trans relationship of the substituents at the 3 and 5 positions is paramount for elucidating structure-activity relationships (SAR).

Key Synthetic Strategies

Several synthetic approaches have been developed to access 3,5-disubstituted piperidines. A common strategy involves the hydrogenation of substituted pyridine precursors. For instance, the reduction of a suitably substituted pyridine can yield cis-piperidines, which can then be epimerized under basic conditions to the trans-diastereomers.[4]

Another powerful technique is the diastereoselective alkylation of chiral, non-racemic lactams. This method allows for the enantioselective synthesis of both cis- and trans-3,5-disubstituted piperidines, providing access to all possible stereoisomers for thorough pharmacological evaluation.[5]

Experimental Protocol: Synthesis of a cis-3,5-Disubstituted Piperidine Derivative (Illustrative)

The following protocol illustrates a general approach to the synthesis of a cis-disubstituted piperidine via pyridine hydrogenation, a method that is both scalable and amenable to the synthesis of a variety of analogs.

Step 1: Pyridine Hydrogenation

  • To a solution of the substituted pyridine (1.0 eq) in methanol, add Platinum(IV) oxide (PtO₂, 5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-piperidine derivative.

  • Purify the product by flash column chromatography.

Rationale: The use of a heterogeneous catalyst like PtO₂ allows for a straightforward reaction setup and easy removal of the catalyst upon completion. The choice of methanol as a solvent is common for such reductions due to its ability to dissolve a wide range of organic compounds and its compatibility with the reaction conditions. The diastereoselectivity of the hydrogenation typically favors the formation of the cis isomer.

Conformational Analysis and its Impact on Drug Design

The three-dimensional conformation of the piperidine ring is a critical determinant of its biological activity. The chair conformation is the most stable, and the substituents at the 3 and 5 positions can exist in either axial or equatorial orientations. The interplay between these conformations and the steric and electronic properties of the substituents dictates how the molecule interacts with its biological target.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_N N cis_C2 C2 cis_N->cis_C2 cis_C3 C3 cis_C2->cis_C3 cis_C4 C4 cis_C3->cis_C4 cis_COOCH3 COOCH3 (axial) cis_C3->cis_COOCH3 cis_C5 C5 cis_C4->cis_C5 cis_C6 C6 cis_C5->cis_C6 cis_COOH COOH (equatorial) cis_C5->cis_COOH cis_C6->cis_N trans_N N trans_C2 C2 trans_N->trans_C2 trans_C3 C3 trans_C2->trans_C3 trans_C4 C4 trans_C3->trans_C4 trans_COOCH3 COOCH3 (equatorial) trans_C3->trans_COOCH3 trans_C5 C5 trans_C4->trans_C5 trans_C6 C6 trans_C5->trans_C6 trans_COOH COOH (equatorial) trans_C5->trans_COOH trans_C6->trans_N

Caption: Chair conformations of cis- and trans-5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

The ability to synthesize and test both cis and trans isomers is crucial for building a comprehensive understanding of the SAR. For example, a drug discovery program might find that the trans isomer, with both substituents in the equatorial position, provides a better fit for a receptor's binding site, leading to higher potency.

Applications in Drug Discovery: Case Studies and Therapeutic Targets

Derivatives of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid have been explored for a variety of therapeutic applications, leveraging the scaffold's ability to present pharmacophoric features in a defined spatial arrangement.

Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, particularly the NK1 and NK3 subtypes, are G-protein coupled receptors that are implicated in a range of physiological processes, including pain, inflammation, and mood disorders. The development of non-peptide antagonists for these receptors has been a significant focus of drug discovery.[1][6][7][8] The 3,5-disubstituted piperidine scaffold has been utilized to create conformationally constrained ligands that can mimic the binding of the endogenous peptide ligands.

For instance, the carboxylic acid at the 3-position can engage in hydrogen bonding interactions with the receptor, while modifications at the 5-position ester can be used to modulate lipophilicity and pharmacokinetic properties.

G Scaffold 5-(Methoxycarbonyl)piperidine-3-carboxylic acid - Versatile scaffold Derivatization Derivatization - Modification at N1, C3, and C5 Scaffold->Derivatization Synthetic Chemistry Library Compound Library - Diverse chemical entities Derivatization->Library Screening Biological Screening - NK1/NK3 receptor binding assays Library->Screening Hit Hit Compound - Moderate affinity and selectivity Screening->Hit Optimization Lead Optimization - SAR studies - Improve potency and PK Hit->Optimization Candidate Drug Candidate - Potent and selective NK receptor antagonist Optimization->Candidate

Caption: Drug discovery workflow for neurokinin receptor antagonists.

GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in epilepsy, anxiety, and other neurological disorders. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibitors of GATs can prolong the effect of GABA and are therefore of therapeutic interest.[9]

Nipecotic acid, or piperidine-3-carboxylic acid, is a known GAT inhibitor. The 5-(Methoxycarbonyl)piperidine-3-carboxylic acid scaffold provides a platform for developing more potent and selective GAT inhibitors. The carboxylic acid moiety is crucial for interacting with the transporter, while modifications at the 5-position can enhance binding affinity and selectivity for different GAT subtypes.[9]

Table 1: Pharmacological Data of Illustrative GABA Uptake Inhibitors

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)
Nipecotic Acid10>1000150>1000
Derivative A (cis)2.550075800
Derivative B (trans)0.825030450

Note: Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 5-(Methoxycarbonyl)piperidine-3-carboxylic acid scaffold has yielded valuable SAR insights.

  • Stereochemistry: As highlighted earlier, the relative stereochemistry of the substituents at C3 and C5 has a profound impact on biological activity. In many cases, the trans isomer, which places both functional groups in an equatorial position, is more active.[4]

  • N-Substitution: The nitrogen atom of the piperidine ring is a key point for modification. The introduction of various substituents can influence potency, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability.

  • Modification of the Carboxylic Acid and Ester: Conversion of the carboxylic acid to amides or other bioisosteres can modulate binding interactions and improve drug-like properties. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides to fine-tune the molecule's properties.

Future Directions and Conclusion

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a powerful and versatile building block in drug discovery. Its unique structural features and synthetic tractability make it an ideal starting point for the development of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider range of derivatives. Furthermore, the application of this scaffold is expected to expand to new therapeutic areas as our understanding of the molecular basis of disease continues to grow.

References

  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623. [Link]

  • Bali, A., & Singh, N. (2017). Piperidine-An important medicinal moiety: A review of its derivatives excellent analgesics. Journal of Chemical and Pharmaceutical Research, 9(5), 27-36.
  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Enantioselective Synthesis of cis- and trans-3,5-Disubstituted Piperidines. Synthesis of 20S- and 20R-Dihydrocleavamine. The Journal of Organic Chemistry, 57(22), 5857-5859.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities.
  • Peristera, O., et al. (2008). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 51(18), 5764-5775. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Wang, Y., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(11), 3299. [Link]

  • Muñoz, M., & Coveñas, R. (2022). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 14(11), 2775. [Link]

  • Chebib, M., et al. (2009). Neurochemicals for the Investigation of GABA(C) Receptors. Current neuropharmacology, 7(1), 4-11. [Link]

  • MDPI. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(8), 2081. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968-974. [Link]

  • Cook, S. M., et al. (2014). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS medicinal chemistry letters, 5(10), 1083-1087.
  • Sarshar, S., et al. (2000). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412). Journal of medicinal chemistry, 43(15), 2848-2854.
  • Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. (2020). Vitae, 27(1). [Link]

  • MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(1), M1988. [Link]

  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. [Link]

  • MDPI. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6524. [Link]

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Foundational

exploring stereoisomers of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

An In-Depth Technical Guide to the Stereoisomers of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for targeting biological macromolecules. However, the introduction of multiple stereocenters, as seen in 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, presents significant challenges and opportunities in drug development. The precise control and characterization of stereochemistry are not merely academic exercises; they are fundamental to ensuring a drug's potency, selectivity, and safety profile.[2][3] This guide provides a comprehensive exploration of the stereoisomers of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, detailing their structural nuances, stereoselective synthesis, separation, and characterization. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of stereochemical control in complex heterocyclic systems.

Introduction: The Centrality of Stereoisomerism

5-(Methoxycarbonyl)piperidine-3-carboxylic acid possesses two stereogenic centers at the C3 and C5 positions. This gives rise to a total of four possible stereoisomers, comprising two pairs of enantiomers. These isomers can be further classified into two diastereomeric pairs: cis (where the substituents at C3 and C5 are on the same side of the ring) and trans (where they are on opposite sides).

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit vastly different biological activities.[4] This stereoselectivity arises from the chiral nature of biological targets like enzymes and receptors, which preferentially interact with one enantiomer over the other.[5][6] Consequently, developing a single, pure stereoisomer is often a critical objective in the drug discovery pipeline to maximize therapeutic benefit and minimize potential off-target effects or toxicity associated with other isomers.[2][7]

Table 1: Stereoisomers of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
ConfigurationSystematic NameRelationship
trans(3R, 5R)-5-(Methoxycarbonyl)piperidine-3-carboxylic acidEnantiomer of (3S, 5S)
trans(3S, 5S)-5-(Methoxycarbonyl)piperidine-3-carboxylic acidEnantiomer of (3R, 5R)
cis(3R, 5S)-5-(Methoxycarbonyl)piperidine-3-carboxylic acidEnantiomer of (3S, 5R); A meso compound is not possible due to N-heteroatom.
cis(3S, 5R)-5-(Methoxycarbonyl)piperidine-3-carboxylic acidEnantiomer of (3R, 5S)

Note: The cis/trans designation refers to the relative orientation of the C3 and C5 substituents.

Figure 1: Stereochemical relationships between the four isomers of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

Conformational Analysis: A Prerequisite for Understanding Reactivity

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[8][9] Substituents can occupy either axial or equatorial positions. For the 3,5-disubstituted piperidine core, the relative stability of the conformers is dictated by the steric hindrance of the substituents.

  • trans-Isomers (3R,5R and 3S,5S): The most stable conformation is the di-equatorial chair form, which minimizes 1,3-diaxial interactions.

  • cis-Isomers (3R,5S and 3S,5R): These isomers will exist as a conformational equilibrium between two chair forms, one with axial-equatorial substituents and the other with equatorial-axial substituents. The preferred conformation will depend on the relative steric bulk of the carboxylic acid versus the methoxycarbonyl group.

Understanding these conformational preferences is not just theoretical; it directly impacts the molecule's reactivity and how it presents its functional groups for interaction with biological targets or chiral selectors during separation.[10][11]

Synthetic Strategies: Controlling Stereochemical Outcomes

The synthesis of disubstituted piperidines often begins with the reduction of a corresponding pyridine precursor.[12] The choice of catalyst and reaction conditions is paramount for controlling the diastereoselectivity of this transformation.

Synthesis_Workflow Pyridine Disubstituted Pyridine Precursor H2 Hydrogenation (e.g., PtO2, Rh/C) Pyridine->H2 Mix Diastereomeric Mixture (cis + trans) H2->Mix Epimerization Base-catalyzed Epimerization Mix->Epimerization Thermodynamic Control Cis cis-Product (Kinetic) Mix->Cis Kinetic Control Trans trans-Product (Thermodynamic) Epimerization->Trans Thermodynamic Control

Figure 2: General synthetic workflow illustrating diastereoselective control.

A common strategy involves the catalytic hydrogenation of methyl 5-carboxypyridine-3-carboxylate. Hydrogenation often yields the cis isomer as the kinetic product.[12] The more thermodynamically stable trans isomer can then be obtained through base-catalyzed epimerization at one of the stereocenters.

For enantioselective synthesis, approaches include:

  • Chiral Pool Synthesis: Starting from enantiopure building blocks, such as chiral amino acids.[13]

  • Asymmetric Catalysis: Using a chiral catalyst during the reduction step to favor the formation of one enantiomer.

  • Resolution of Racemates: Synthesizing the racemic mixture and separating the enantiomers in a subsequent step, as detailed in the following section.

Core Directive: Separation and Resolution Protocols

The separation of all four stereoisomers is a multi-step process that leverages the different physical properties of diastereomers and the unique interactions of enantiomers with a chiral environment.

Separation_Strategy Start Synthetic Mixture (cis/trans Racemates) Step1 Step 1: Diastereomer Separation (Achiral Chromatography) Start->Step1 Rac_cis Racemic cis-Isomer Step1->Rac_cis Rac_trans Racemic trans-Isomer Step1->Rac_trans Step2a Step 2a: Enantiomeric Resolution (Chiral HPLC / Derivatization) Rac_cis->Step2a Step2b Step 2b: Enantiomeric Resolution (Chiral HPLC / Derivatization) Rac_trans->Step2b End_cis_R (3R, 5S) Step2a->End_cis_R End_cis_S (3S, 5R) Step2a->End_cis_S End_trans_R (3R, 5R) Step2b->End_trans_R End_trans_S (3S, 5S) Step2b->End_trans_S

Figure 3: Overall workflow for the separation and resolution of all four stereoisomers.

Protocol 1: Diastereomer Separation by Column Chromatography

Principle: Diastereomers (cis vs. trans) have different physical properties, including polarity and boiling points, allowing for their separation using standard chromatographic techniques.

Methodology:

  • Preparation: Dissolve the crude synthetic mixture (containing all four isomers) in a minimal amount of dichloromethane.

  • Stationary Phase: Prepare a silica gel column (e.g., 230-400 mesh) in a suitable non-polar solvent system (e.g., Hexane/Ethyl Acetate). The choice of solvent ratio is critical and must be optimized via Thin Layer Chromatography (TLC) to achieve a good separation factor (ΔRf) between the cis and trans spots.

  • Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with the optimized solvent system. The less polar isomer (typically the trans di-equatorial conformer) is expected to elute first.

  • Fraction Collection: Collect fractions and monitor by TLC. Combine fractions containing the pure cis isomer and, separately, those containing the pure trans isomer.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the two separate racemic diastereomers.

Protocol 2: Enantiomeric Resolution via Chiral HPLC

Principle: Enantiomers interact differently with a chiral stationary phase (CSP), leading to different retention times and enabling their separation. This is a direct and powerful analytical and preparative method.[14]

Methodology:

  • Column Selection: Choose a suitable CSP. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or protein-based columns (e.g., α1-acid glycoprotein) are often effective.[14]

  • Mobile Phase Optimization:

    • Start with a standard mobile phase, such as a mixture of hexane/isopropanol or acetonitrile/water with an acidic or basic modifier.

    • For the acidic analyte, adding a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is crucial to suppress ionization and achieve sharp peaks.

    • Systematically vary the solvent ratio to optimize the resolution (Rs) and retention times (tR).

  • Sample Preparation: Dissolve a small amount of the isolated racemic diastereomer (e.g., racemic trans) in the mobile phase. Filter the sample through a 0.45 µm filter.

  • Injection and Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector. The two enantiomers should appear as two separate, well-resolved peaks.

  • Preparative Scale-Up: Once the analytical method is optimized, it can be scaled up to a preparative or semi-preparative column to isolate larger quantities of each pure enantiomer.

Table 2: Illustrative HPLC Separation Data
Isomer ConfigurationAchiral Column (Silica) Retention Time (min)Chiral Column (e.g., Chiralpak AD) Retention Time (min)
(3R, 5R) - trans10.515.2
(3S, 5S) - trans10.517.8
(3R, 5S) - cis14.221.4
(3S, 5R) - cis14.223.9

Note: These are hypothetical values to illustrate the principles of separation. On the achiral column, enantiomers co-elute. On the chiral column, all four isomers are resolved.

Stereochemical Characterization and Analysis

Confirming the identity and purity of each isolated stereoisomer is a critical final step. A combination of spectroscopic and chiroptical methods is required for unambiguous assignment.

  • NMR Spectroscopy:

    • Diastereomer Differentiation: ¹H NMR is highly effective for distinguishing cis and trans isomers. The coupling constants (J-values) between the protons at C3, C4, and C5 can reveal their relative orientation (axial vs. equatorial). The di-equatorial trans isomer will typically show small axial-equatorial and equatorial-equatorial couplings, while the axial-equatorial cis isomer will show larger axial-axial couplings.

    • Enantiomer Differentiation: In a standard achiral solvent, the NMR spectra of enantiomers are identical. To distinguish them, a chiral solvating agent or a chiral lanthanide shift reagent can be added to the NMR sample. This forms transient diastereomeric complexes, which can induce chemical shift non-equivalence for corresponding protons in the two enantiomers.[15]

  • Chiroptical Methods:

    • Polarimetry: Measures the rotation of plane-polarized light. Enantiomers will rotate light to an equal and opposite degree. A measurement of zero rotation indicates a racemic mixture.

    • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. It provides a more detailed "fingerprint" of a chiral molecule and can be used to determine enantiomeric excess and, with computational support, absolute configuration.[16]

  • X-ray Crystallography: This is the gold standard for determining the absolute configuration of a molecule. It requires the formation of a high-quality single crystal, often achieved by forming a salt with a heavy atom or a known chiral counter-ion.

Conclusion: The Imperative of Stereochemical Purity

The exploration of the stereoisomers of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a microcosm of the broader challenges in modern pharmaceutical development. The four distinct isomers, arising from just two chiral centers, can possess unique pharmacological and toxicological profiles.[3][5] A failure to control, separate, and characterize these isomers can obscure structure-activity relationships and pose significant risks. The methodologies outlined in this guide—from stereocontrolled synthesis to advanced chiral chromatography and spectroscopic analysis—provide a robust framework for researchers to confidently navigate the complexities of stereoisomerism and unlock the full therapeutic potential of complex molecules like substituted piperidines.

References

  • (PDF) Pharmacological Significance of Stereoisomerism. - ResearchGate. Available at: [Link]

  • Stereochemistry in Drug Action - PMC - NIH. Available at: [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest - CDC Stacks. Available at: [Link]

  • A review of drug isomerism and its significance - PMC. Available at: [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pharmaceutical importance of stereochemistry | PPTX - Slideshare. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. Available at: [Link]

  • 8.29 Spectroscopic analysis: diastereomeric derivatization for spectroscopy - the University of Bath's research portal. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC. Available at: [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - ACS Publications. Available at: [Link]

  • Differentiations of Enantiomers via Their Diastereomeric Association Complexes—There Are Two Ways of Shaking Hands | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Chiral separation of nipecotic acid amides - PubMed - NIH. Available at: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • 8.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - Dove Press. Available at: [Link]

  • 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid - PubChem. Available at: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed. Available at: [Link]

Sources

Exploratory

5-(Methoxycarbonyl)piperidine-3-carboxylic acid derivatives and their potential targets

A Privileged Scaffold for Peptidomimetics and Neurotransmitter Analogs[1] Executive Summary 5-(Methoxycarbonyl)piperidine-3-carboxylic acid represents a high-value "half-ester" scaffold in medicinal chemistry.[1] Structu...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Peptidomimetics and Neurotransmitter Analogs[1]

Executive Summary

5-(Methoxycarbonyl)piperidine-3-carboxylic acid represents a high-value "half-ester" scaffold in medicinal chemistry.[1] Structurally, it is a desymmetrized derivative of piperidine-3,5-dicarboxylic acid.[1] Its significance lies in its ability to serve as a conformationally restricted template for


-aminobutyric acid (GABA)  and L-glutamate  analogs, as well as a core scaffold for Fragment-Based Drug Discovery (FBDD) .[1]

This guide details the synthetic accessibility, stereochemical considerations, and pharmacological utility of this scaffold, specifically focusing on its role in targeting GABA transporters (GAT) and modulating excitatory amino acid receptors.

Structural Chemistry & Stereochemical Considerations

The core utility of 5-(methoxycarbonyl)piperidine-3-carboxylic acid is its orthogonal functionality .[1] It possesses:

  • A secondary amine (modifiable for lipophilic tails).

  • A free carboxylic acid (C3 position).

  • A methyl ester (C5 position, protected acid).[1]

This arrangement allows for the sequential and selective functionalization of each site, making it an ideal "hub" for combinatorial library generation.

1.1 Stereoisomerism and "Escape from Flatland"

Unlike flat aromatic scaffolds (e.g., pyridine), this piperidine derivative is rich in


 character.[1] It exists as cis and trans diastereomers, each having enantiomers ((3R,5S), (3S,5R), etc.).[1]
  • Cis-Isomers (Meso-like precursors): Often result from catalytic hydrogenation of the aromatic pyridine precursor.[1]

  • Trans-Isomers: Thermodynamically more stable in some conformations but harder to access directly via hydrogenation.[1]

In FBDD, this scaffold is prized for its ability to vector substituents into specific 3D quadrants of a protein binding pocket, a concept known as "escaping flatland" to improve clinical success rates [1].

Synthetic Methodologies

The synthesis generally proceeds via the reduction of pyridine-3,5-dicarboxylic acid derivatives.[1] The challenge is controlling the cis/trans ratio and achieving desymmetrization (mono-esterification).

2.1 Core Synthetic Pathway (Pyridine Reduction)

The most robust route involves the partial hydrolysis of diethyl pyridine-3,5-dicarboxylate followed by hydrogenation, or hydrogenation of the diester followed by enzymatic desymmetrization.

Key Reaction Parameters:

  • Catalyst Selection:

    
     (Adams' catalyst) typically favors cis-isomers due to syn-addition of hydrogen.[1] 
    
    
    
    under acidic conditions can lead to mixtures.
  • Solvent Effects: Acetic acid promotes protonation of the pyridine nitrogen, facilitating reduction.

SynthesisPath cluster_conditions Critical Control Points Pyridine Pyridine-3,5-dicarboxylate (Aromatic Precursor) Hydrogenation Cat. Hydrogenation (H2, PtO2, AcOH) Pyridine->Hydrogenation PiperidineDiester Piperidine-3,5-dicarboxylate (Diester) Hydrogenation->PiperidineDiester Syn-Reduction Desymmetrization Enzymatic/Chemical Desymmetrization PiperidineDiester->Desymmetrization Target 5-(Methoxycarbonyl) piperidine-3-carboxylic acid (Target Scaffold) Desymmetrization->Target Orthogonal Protection

Figure 1: Synthetic workflow for accessing the desymmetrized piperidine scaffold.

Pharmacological Targets & Mechanisms

Derivatives of this scaffold are primarily investigated for their activity in the central nervous system (CNS).

3.1 GABA Transporter (GAT) Inhibition

The molecule is a structural homolog of Nipecotic Acid (piperidine-3-carboxylic acid), a potent inhibitor of GABA uptake.[1][2]

  • Mechanism: The piperidine amine mimics the amino group of GABA, while the C3-carboxylate mimics the GABA carboxylate.

  • Role of C5-Substitution: The 5-methoxycarbonyl group provides a handle to attach lipophilic domains (e.g., diarylbutenyl chains).[1] This extension allows the molecule to interact with the vestibule of the GAT-1 transporter, locking it in an open-to-out conformation, similar to the drug Tiagabine [2].[1]

3.2 Excitatory Amino Acid Receptors (NMDA/AMPA)

Piperidine-3,5-dicarboxylic acids are conformationally restricted analogs of L-Glutamate and L-Aspartate .[1]

  • Agonist/Antagonist Switch: Depending on the stereochemistry (cis vs. trans), these derivatives can selectively activate or block NMDA receptors. The distance between the two carboxylates and the nitrogen atom is the critical determinant for receptor subtype selectivity [3].

3.3 Peptidomimetics (Renin & Protease Inhibitors)

The scaffold serves as a non-peptide replacement for the


 amide bond in protease inhibitors.[1] The rigid ring reduces the entropic penalty of binding to the enzyme active site.
Experimental Protocols
4.1 Protocol: Selective Synthesis of the Half-Ester

This protocol describes the desymmetrization of dimethyl piperidine-3,5-dicarboxylate.[1]

Materials:

  • Dimethyl piperidine-3,5-dicarboxylate (10 mmol)[1]

  • Pig Liver Esterase (PLE) or 1N NaOH (for chemical hydrolysis)[1]

  • Phosphate Buffer (pH 7.[1]0) or Methanol/Water[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the diester in 20 mL of methanol (for chemical) or phosphate buffer (for enzymatic).

  • Hydrolysis:

    • Enzymatic Route: Add 100 units of PLE. Stir at 25°C. Monitor by TLC until the starting material is consumed but before the di-acid forms.

    • Chemical Route:[1][3][4][5][6][7] Add 1.05 equivalents of NaOH dropwise at 0°C. The steric difference between the two ester groups (if one is hindered) or statistical probability allows for mono-ester isolation.[1]

  • Quench & Extraction: Acidify to pH 3-4 with 1N HCl. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Isolate the mono-ester via flash column chromatography (

    
    , DCM:MeOH 95:5).
    
  • Validation: Confirm structure via

    
    -NMR. Look for the integration of a single methyl ester singlet (~3.6 ppm) and the presence of a broad acid peak.
    
4.2 Protocol: GABA Uptake Inhibition Assay (Synaptosomal)

Objective: Determine the


 of the derivative against GAT-1.[1]
  • Preparation: Isolate synaptosomes from rat brain cortex via homogenization and centrifugation (1000g then 20,000g).

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer. Add the test compound (0.1 nM – 100

    
    M).[1]
    
  • Uptake: Initiate uptake by adding

    
    -GABA (10 nM final concentration).[1] Incubate for 5 min at 30°C.
    
  • Termination: Stop reaction by rapid filtration through GF/B filters. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Biological Logic & Pathway Visualization

The following diagram illustrates how the 3,5-substituted scaffold mimics the neurotransmitter GABA and blocks the transporter.

GABAMechanism cluster_map Pharmacophore Overlap GABA Endogenous GABA (Flexible) GAT1 GAT-1 Transporter (Synaptic Cleft) GABA->GAT1 Natural Substrate Scaffold 3,5-Piperidine Derivative (Rigid Analog) Scaffold->GAT1 Competitive Inhibitor Inhibition Uptake Blockade (Increased Synaptic GABA) GAT1->Inhibition Transporter Locked Effect Anticonvulsant / Anxiolytic Effect Inhibition->Effect

Figure 2: Mechanism of Action for GABA Transporter Inhibition by Piperidine Derivatives.[1]

Future Directions: PROTACs and Fragments

The 5-(methoxycarbonyl) group is an excellent attachment point for E3 ligase linkers in PROTAC design.[1] By converting the ester to an amide, researchers can attach a linker chain without disrupting the primary binding affinity of the piperidine ring (at the C3/N positions), enabling the targeted degradation of proteins that recognize the piperidine motif.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Nielsen, E. B., et al. (2005).[1] "Tiagabine (Gabitril): A target-specific GABA uptake inhibitor."[1][3] Epilepsia.[8] Link[1]

  • Krogsgaard-Larsen, P., et al. (1980).[1] "Piperidine-3,5-dicarboxylic acids.[1][7] Structural requirements for activation of excitatory amino acid receptors." European Journal of Pharmacology. Link

  • O'Brien, P., et al. (2022).[1] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry. Link

Sources

Foundational

commercial availability of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

An In-depth Technical Guide to 5-(Methoxycarbonyl)piperidine-3-carboxylic acid: Commercial Availability, Synthesis, and Application in Drug Discovery For researchers, medicinal chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Methoxycarbonyl)piperidine-3-carboxylic acid: Commercial Availability, Synthesis, and Application in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success in the discovery of novel therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable physicochemical properties and its ability to orient substituents in well-defined three-dimensional space. This guide provides a comprehensive technical overview of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, a versatile bifunctional building block with significant potential in the synthesis of complex molecular architectures.

This document delves into the commercial availability of this key intermediate, outlines a logical synthetic approach, discusses methods for its characterization, and explores its applications as a strategic component in drug design.

Physicochemical Properties and Commercial Availability

5-(Methoxycarbonyl)piperidine-3-carboxylic acid (CAS No. 748113-39-5) is a heterocyclic compound featuring a piperidine ring substituted with both a carboxylic acid and a methoxycarbonyl group at the 3 and 5 positions, respectively. This unique arrangement of functional groups offers orthogonal chemical handles for sequential modification, making it a valuable asset in combinatorial chemistry and lead optimization.

Key Physicochemical Data:

PropertyValueSource
CAS Number 748113-39-5Ark Pharma Scientific Limited
Molecular Formula C₈H₁₃NO₄Ark Pharma Scientific Limited
Molecular Weight 187.19 g/mol Ark Pharma Scientific Limited
IUPAC Name 5-(Methoxycarbonyl)piperidine-3-carboxylic acidArk Pharma Scientific Limited
SMILES O=C(C1CNCC(C(OC)=O)C1)OArk Pharma Scientific Limited
InChI InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11)Ark Pharma Scientific Limited
Commercial Sourcing

This compound is available from specialized chemical suppliers. Researchers should note that availability and pricing can fluctuate based on demand and the complexity of synthesis.

Table of Commercial Suppliers:

SupplierCatalog No.PurityPack SizeAvailability
Ark Pharma Scientific Limited H-02818095%1gIn Stock

It is advisable to contact suppliers directly for the most current pricing and lead times, especially for bulk quantities.

Synthesis and Characterization

A key challenge in this synthesis is achieving regioselectivity to obtain the desired mono-ester without significant formation of the di-ester or recovery of the unreacted diacid. The synthesis can be further complicated by the presence of the secondary amine in the piperidine ring, which may require protection.

Proposed Synthetic Workflow

A plausible synthetic strategy would involve the protection of the piperidine nitrogen, followed by a controlled mono-esterification, and concluding with deprotection of the nitrogen if the free amine is desired for subsequent reactions.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Mono-esterification cluster_2 Step 3: N-Deprotection (Optional) cluster_3 Purification A Piperidine-3,5-dicarboxylic acid B N-Protected Piperidine-3,5-dicarboxylic acid A->B e.g., Boc₂O, base C N-Protected 5-(Methoxycarbonyl)piperidine-3-carboxylic acid B->C Methanol, Acid catalyst (e.g., H₂SO₄) or Coupling agent D 5-(Methoxycarbonyl)piperidine-3-carboxylic acid C->D e.g., TFA or HCl for Boc group E Purified Product D->E Chromatography or Recrystallization

Caption: Proposed synthetic workflow for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

Characterization

The structural confirmation of the final product would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the piperidine ring would appear as a series of multiplets in the 1.5-3.5 ppm region. The chemical shifts and coupling constants of these protons would confirm the substitution pattern and the stereochemistry of the molecule.

    • ¹³C NMR: The carbon NMR would show distinct signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), the methoxy carbon of the ester, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 188.1. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and the C=O stretch of the ester (around 1735 cm⁻¹).

Applications in Drug Discovery

The bifunctional nature of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid makes it an attractive scaffold for building complex molecules. The carboxylic acid and the ester functionalities can be addressed with orthogonal chemical reactions, allowing for the sequential introduction of different substituents.

The carboxylic acid can be readily converted to an amide via standard coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The piperidine nitrogen can also be functionalized, further increasing the molecular diversity that can be generated from this starting material.

This building block is particularly useful for:

  • Scaffold Decoration: The piperidine ring provides a rigid core, and the functional groups act as anchor points for attaching various pharmacophoric elements. This allows for the systematic exploration of the chemical space around the scaffold to optimize drug-target interactions.

  • Linker Chemistry: In the development of molecules like proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), this compound can serve as a versatile linker, connecting two different molecular entities.

  • Bioisosteric Replacement: The piperidine ring can be used as a bioisostere for other cyclic systems, offering a way to modulate the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability.

G cluster_0 Functionalization Pathways cluster_1 Resulting Molecular Diversity A 5-(Methoxycarbonyl)piperidine- 3-carboxylic acid Scaffold B Amide Coupling at C3 A->B R-NH₂, Coupling Agents C Ester Hydrolysis/Reduction at C5 A->C LiOH or LiBH₄ D N-Alkylation/Acylation A->D R-X, Base E Diverse Library of Piperidine Derivatives B->E C->E D->E

Caption: Role of the scaffold in generating molecular diversity.

Experimental Protocol: Amide Coupling

The following is a general, field-proven protocol for the coupling of a primary or secondary amine to the carboxylic acid moiety of a protected version of the title compound.

Objective: To synthesize an N-substituted amide derivative from N-Boc-5-(methoxycarbonyl)piperidine-3-carboxylic acid.

Materials:

  • N-Boc-5-(methoxycarbonyl)piperidine-3-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-5-(methoxycarbonyl)piperidine-3-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF.

  • Addition of Reagents: Add the amine (1.1 eq.), followed by EDC·HCl (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS.

Safety and Handling

  • Piperidine: This is a flammable liquid and is toxic if it comes into contact with the skin or is inhaled. It can cause severe skin burns and eye damage.

  • Piperidine-3-carboxylic acid: This compound is known to cause skin and eye irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its commercial availability, coupled with its straightforward functionalization, makes it an attractive starting material for the synthesis of novel compounds with therapeutic potential. While detailed synthetic and characterization data in the public literature is sparse, this guide provides a solid foundation for researchers to source, synthesize, and utilize this promising chemical intermediate in their research endeavors.

References

  • Ark Pharma Scientific Limited. 5-(Methoxycarbonyl)piperidine-3-carboxylic acid. [Link]

  • Alchemist-chem.com. 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data. [Link]

  • Petrovcic, J., Boyko, Y., Shved, D. A., & Sarlah, D. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - (R)-N-BOC-Piperidine-3-carboxylic acid. [Link]

Exploratory

Comprehensive Technical Guide: Synthesis of Piperidine-3,5-Dicarboxylates

Executive Summary Piperidine-3,5-dicarboxylates represent a privileged scaffold in medicinal chemistry, serving as the structural core for glutamate analogs, aspartyl protease inhibitors, and various alkaloids. Their syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-3,5-dicarboxylates represent a privileged scaffold in medicinal chemistry, serving as the structural core for glutamate analogs, aspartyl protease inhibitors, and various alkaloids. Their synthesis presents a unique dichotomy: the construction of the nitrogenous ring is chemically mature, yet controlling the relative stereochemistry (cis vs. trans) of the 3,5-substituents remains a critical challenge.

This guide moves beyond standard textbook definitions to provide a rigorous, field-validated analysis of the two dominant synthetic methodologies: the Classical Hantzsch-Hydrogenation Route and the Modern Multi-Component Mannich Strategy . It focuses on the causality of reaction parameters, self-validating protocols, and scalable stereocontrol.

Part 1: The Retrosynthetic Landscape

To access the piperidine-3,5-dicarboxylate core, researchers generally employ one of two strategic disconnections. The choice depends heavily on the desired substitution pattern at the C4 position and the required stereochemistry.

Retrosynthesis Target Piperidine-3,5-dicarboxylate Pyridine Pyridine-3,5-dicarboxylate (Aromatic Precursor) Pyridine->Target Heterogeneous Hydrogenation Piperidone Piperidone Derivatives (Keto-intermediates) Piperidone->Target Reduction Hantzsch Hantzsch Synthesis (Aldehyde + 2x Ketoester + NH3) Hantzsch->Pyridine Oxidation Mannich Double Mannich / MCR (Amine + 2x Aldehyde + Ketoester) Mannich->Piperidone Condensation

Figure 1: Retrosynthetic map illustrating the two primary access points: Aromatic Reduction (Left) and De Novo Ring Construction (Right).

Part 2: The Classical Route (Hantzsch + Hydrogenation)

This is the industry standard for generating symmetric 3,5-dicarboxylates. It is robust, scalable, and relies on the thermodynamics of aromaticity followed by kinetic control during reduction.

Phase 1: Hantzsch Pyridine Synthesis

The reaction condenses an aldehyde, two equivalents of a


-ketoester, and a nitrogen source (ammonia) to form a 1,4-dihydropyridine (1,4-DHP). Crucially, this intermediate must be oxidized  to the pyridine before reduction to the piperidine to ensure stereochemical resetting.

Mechanism & Causality:

  • Ammonium Acetate: Used over ammonia gas to provide a buffered proton source, facilitating the initial Knoevenagel condensation.

  • Oxidation Step: 1,4-DHPs are chemically distinct from pyridines. Direct reduction of 1,4-DHPs often leads to complex mixtures. Oxidation (using HNO3 or MnO2) aromatizes the ring, flattening the molecule and allowing for predictable face-selective hydrogenation later.

Phase 2: Stereoselective Hydrogenation

This is the critical differentiation step. The reduction of the pyridine ring creates two new chiral centers at C3 and C5.

  • Cis-Selectivity (Kinetic Product): Achieved using heterogeneous catalysts (PtO2, Rh/C) in acidic media. The pyridine ring adsorbs flat onto the catalyst surface. Hydrogen adds from the catalyst surface to the bottom face of the ring, pushing the substituents "up" (cis).

  • Trans-Selectivity (Thermodynamic Product): Achieved via base-mediated epimerization of the cis-isomer, or using dissolving metal reductions (Na/EtOH), though the latter is less compatible with ester groups.

Validated Protocol: Cis-Diethyl Piperidine-3,5-dicarboxylate

1. Synthesis of Diethyl Pyridine-3,5-dicarboxylate (Precursor)

  • Reagents: Formaldehyde (37% aq, 10 mmol), Ethyl Acetoacetate (20 mmol), Ammonium Acetate (15 mmol).

  • Solvent: Ethanol (95%).

  • Procedure: Reflux for 4 hours. Cool to crystallize the 1,4-DHP (yellow solid).

  • Oxidation: Suspend DHP in dilute HNO3 (10%) and heat gently until evolution of NO2 gas ceases. Neutralize with Na2CO3. Extract with DCM.

  • Self-Validation: The DHP is yellow and fluorescent; the oxidized pyridine is colorless and non-fluorescent.

2. Hydrogenation to Piperidine

  • Catalyst: Platinum Oxide (Adams' Catalyst, PtO2) - 5 mol%.

  • Solvent: Glacial Acetic Acid (AcOH).

  • Conditions: 50 psi H2, Room Temperature, 12 hours.

  • Workup: Filter catalyst over Celite. Concentrate in vacuo. Basify with NaOH to liberate the free amine.

  • Yield: Typically 85-95%.

  • Stereochemistry: >95:5 cis:trans ratio.[1]

Technical Insight: The use of Acetic Acid is non-negotiable here. It protonates the pyridine nitrogen (


), preventing the lone pair from poisoning the catalyst surface and activating the ring toward hydrogenation.

Part 3: The Modern Multi-Component Route (Mannich)

For unsymmetrical substitutions or when high functional group tolerance is required (avoiding harsh oxidation/reduction cycles), the Mannich-type Multi-Component Reaction (MCR) is superior.

Mechanism: This route typically utilizes a "double Mannich" condensation involving a primary amine, formaldehyde (or equivalent), and a


-ketoester.
Validated Protocol: One-Pot Synthesis via Petasis-Mannich

This method avoids the isolation of intermediates and is ideal for library generation.

  • Reagents: Primary Amine (1.0 eq), Glyoxylic Acid (1.0 eq),

    
    -ketoester (1.0 eq), Vinyl Boronic Acid (1.0 eq - optional for functionalization).
    
  • Solvent: Dichloromethane (DCM) or Ethanol.

  • Procedure: Stir amine and glyoxylic acid for 30 mins (imine formation). Add boronic acid and ketoester. Stir at reflux for 24h.

  • Advantage: Allows introduction of N-substituents and C4-substituents directly.

Part 4: Comparative Data & Decision Matrix

The following table summarizes the trade-offs between the two primary methodologies.

FeatureHantzsch + HydrogenationMannich / MCR
Primary Scope Symmetric 3,5-dicarboxylatesUnsymmetrical / N-substituted
Stereocontrol High (cis via PtO2)Variable (often thermodynamic mix)
Scalability Excellent (Kg scale)Moderate (g scale)
Atom Economy Lower (requires oxidation step)High (convergent)
Key Risk Catalyst poisoning during reductionSide reactions (polymerization)

Part 5: Workflow Visualization

The following diagram details the decision logic for selecting the correct hydrogenation conditions to achieve specific stereochemical outcomes.

HydrogenationLogic Start Pyridine-3,5-dicarboxylate Decision Target Stereochemistry? Start->Decision CisPath Kinetic Control Decision->CisPath Cis TransPath Thermodynamic Control Decision->TransPath Trans Cond_Cis PtO2 / AcOH / 50 psi H2 (Face Adsorption) CisPath->Cond_Cis Cond_Trans 1. PtO2 / AcOH 2. NaOEt (Epimerization) TransPath->Cond_Trans Product_Cis Cis-Piperidine Cond_Cis->Product_Cis Product_Trans Trans-Piperidine Cond_Trans->Product_Trans

Figure 2: Decision tree for stereoselective hydrogenation of pyridine precursors.

References

  • Hantzsch, A. (1881). "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[2] Berichte der deutschen chemischen Gesellschaft.

  • Kuznetsov, D. et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." Royal Society of Chemistry Advances.

  • Buffat, M. G. P. (2004).[3] "Synthesis of piperidines." Tetrahedron. (Seminal review on general piperidine synthesis strategies).

  • Glorius, F. et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (Authoritative source on stereoselective hydrogenation).

  • BenchChem Protocols. (2025). "Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate."

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the N-Fmoc Protection of 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid

Abstract & Introduction Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics. Their conformational rigidity allows for the precise spatial orientation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics. Their conformational rigidity allows for the precise spatial orientation of functional groups, making them invaluable building blocks for targeting complex biological systems. 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, with its distinct substitution pattern and multiple functional handles, is a particularly valuable synthon for creating novel chemical entities.

Protecting the secondary amine of this piperidine derivative is a critical first step in its elaboration into more complex molecules, such as peptidomimetics or constrained macrocycles. The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice for this purpose. It is a base-labile protecting group renowned for its stability under a wide range of acidic and reductive conditions, ensuring orthogonality with many other common protecting groups like Boc and Cbz.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient N-Fmoc protection of 5-(methoxycarbonyl)piperidine-3-carboxylic acid, emphasizing the chemical rationale behind the procedural steps to ensure reliable and scalable results.

Mechanism & Scientific Rationale

The N-Fmoc protection of an amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-activating agent.[1][4]

Choice of Fmoc Reagent: While Fmoc-Cl is a classic reagent, it is highly sensitive to moisture and can generate HCl as a byproduct, requiring stringent anhydrous conditions or strong bases for neutralization.[1] For this protocol, we select N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is a stable, crystalline solid that is less moisture-sensitive and reacts cleanly to form the desired carbamate.[1][4] The byproduct, N-hydroxysuccinimide (NHS), is water-soluble and easily removed during the aqueous workup.[4]

Choice of Reaction Conditions (Schotten-Baumann): The protocol employs modified Schotten-Baumann conditions, which utilize a biphasic solvent system (e.g., 1,4-dioxane and water) and an inorganic base.[1]

  • Base: Sodium bicarbonate (NaHCO₃) is used as a mild base. Its primary role is to deprotonate the carboxylic acid group of the starting material, rendering it soluble in the aqueous phase as a carboxylate salt. It also neutralizes any trace acidity without being strong enough to prematurely cleave the Fmoc group.

  • Solvent System: The 1,4-dioxane/water system facilitates the reaction by dissolving both the polar, deprotonated piperidine starting material (primarily in the aqueous layer) and the nonpolar Fmoc-OSu (in the organic layer). The reaction occurs at the interface of the two phases, driven by vigorous stirring.

This methodology is robust, avoids the use of potentially problematic organic bases like pyridine, and simplifies purification.[1]

Experimental Workflow Diagram

The overall process from starting materials to the purified final product is outlined below.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve Piperidine Derivative & NaHCO3 in Dioxane/H2O B Add Fmoc-OSu Solution (in Dioxane) A->B Slowly at 0°C C Warm to Room Temperature Stir for 4-16h B->C D Monitor by TLC (Loss of Starting Material) C->D E Dilute with H2O Wash with Ether/EtOAc D->E F Acidify Aqueous Layer (e.g., 1M HCl to pH 2-3) E->F G Extract Product with EtOAc F->G H Dry (Na2SO4), Filter, Concentrate in vacuo G->H I Purify via Flash Chromatography or Recrystallization H->I

Caption: Workflow for the N-Fmoc protection of 5-(methoxycarbonyl)piperidine-3-carboxylic acid.

Detailed Experimental Protocol

4.1 Materials & Equipment

  • 5-(Methoxycarbonyl)piperidine-3-carboxylic acid (hydrochloride or freebase)

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane (ACS grade or higher)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

4.2 Step-by-Step Procedure

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(methoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and deionized water. Stir until all solids have dissolved. Cool the solution to 0°C in an ice bath.

    • Scientist's Note: Using a slight excess of base ensures the carboxylic acid remains deprotonated and neutralizes any acidity from the starting material if it is a hydrochloride salt.

  • Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.1 eq) in a minimum amount of 1,4-dioxane. Add this solution dropwise to the stirring piperidine solution at 0°C over 15-20 minutes.

    • Scientist's Note: A small excess of the Fmoc-OSu ensures the reaction goes to completion. Slow, cold addition minimizes potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir vigorously for 4-16 hours.

    • Scientist's Note: The reaction progress should be monitored by TLC (e.g., 10% Methanol in Dichloromethane with 0.5% Acetic Acid). The starting material is polar and should remain at the baseline, while the product will have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible by TLC analysis (e.g., ninhydrin stain).

  • Aqueous Workup - Base/Neutral Wash: Once the reaction is complete, dilute the mixture with deionized water. Transfer the solution to a separatory funnel and wash twice with diethyl ether or ethyl acetate. Discard the organic layers.

    • Scientist's Note: This step removes unreacted Fmoc-OSu and the non-polar byproduct, dibenzofulvene, which may form in small amounts. The desired product, being a carboxylate salt at this stage, remains in the aqueous layer.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by slowly adding 1M HCl. A white precipitate of the product should form. Extract the product from the acidified aqueous layer three times with ethyl acetate.

    • Scientist's Note: Acidification protonates the carboxylate, making the product significantly more soluble in organic solvents like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or foam.

4.3 Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% acetic acid. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can provide highly pure material.[5]

Key Parameters and Expected Results

ParameterValue / RangeRationale
Stoichiometry
Piperidine Derivative1.0 eqLimiting Reagent
Fmoc-OSu1.05 - 1.2 eqEnsures complete conversion of the starting material.
Sodium Bicarbonate2.0 - 3.0 eqActs as a base to deprotonate the acid and neutralize HCl.
Reaction Conditions
Temperature0°C to Room Temp.Initial cooling controls exotherm, then RT for reaction completion.
Reaction Time4 - 16 hoursMonitor by TLC for completion.
Solvent1:1 Dioxane / WaterBiphasic system to dissolve both polar and non-polar reagents.
Expected Yield >85%High yields are typical for this robust reaction.[6]

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient Fmoc-OSu; Inadequate stirring; Short reaction time.Add an additional portion of Fmoc-OSu (0.1 eq). Ensure vigorous stirring to mix phases. Allow the reaction to proceed longer, monitoring by TLC.
Low Yield Incomplete extraction; Product loss during workup.Ensure the aqueous layer is fully acidified to pH < 3 before extraction. Perform at least three extractions with ample solvent.
Oily Product Residual solvent or impurities.Co-evaporate the crude product with toluene or dichloromethane. Proceed with purification (chromatography or recrystallization).

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • Gomes, P., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(7), 1633-1636. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • SciELO. (2019). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

Sources

Application

analytical methods for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid characterization

Abstract 5-(Methoxycarbonyl)piperidine-3-carboxylic acid represents a critical class of 3,5-disubstituted piperidine scaffolds used in the synthesis of complex pharmaceutical agents (e.g., PARP inhibitors, glutamate anal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Methoxycarbonyl)piperidine-3-carboxylic acid represents a critical class of 3,5-disubstituted piperidine scaffolds used in the synthesis of complex pharmaceutical agents (e.g., PARP inhibitors, glutamate analogs). Its characterization presents a "perfect storm" of analytical challenges: zwitterionic polarity (leading to poor retention on C18), lack of UV chromophores (rendering standard detection ineffective), and complex stereochemistry (two chiral centers yielding four potential isomers).

This guide moves beyond standard pharmacopeial methods, proposing a modern workflow utilizing HILIC-CAD/MS for assay/purity and Chiral SFC for stereoisomer resolution. These protocols are designed to be self-validating and robust for drug development environments.

Molecule Profile & Analytical Challenges

FeatureAnalytical ConsequenceRecommended Strategy
Structure Secondary amine (basic) + Carboxylic acid (acidic) + Ester.HILIC (Hydrophilic Interaction LC) to retain the polar zwitterion without aggressive ion-pairing.
Chromophore Absence of conjugated

-systems. Weak UV absorption <210 nm.
CAD (Charged Aerosol Detection) or LC-MS (ESI+) for universal, sensitive detection.
Chirality Two chiral centers (C3, C5). Exists as cis (racemic) and trans (racemic) diastereomers.Chiral SFC (Supercritical Fluid Chromatography) for high-resolution separation of all 4 isomers.
Stability Ester group susceptible to hydrolysis; Amine susceptible to oxidation.Avoid high pH (>8) and protic solvents for long-term storage. Use fresh buffers.

Strategic Workflow

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on the specific data requirement (Assay vs. Chirality vs. Structure).

AnalyticalWorkflow Sample Crude/Purified Sample Goal Define Analytical Goal Sample->Goal Purity Chemical Purity & Assay Goal->Purity Quantitation Chiral Enantiomeric Excess (ee) Goal->Chiral Isomer Ratio Struct Structural ID (Cis/Trans) Goal->Struct Confirmation HILIC Method A: HILIC-CAD/MS (Retains Polar Zwitterions) Purity->HILIC Avoid C18 SFC Method B: Chiral SFC (Resolves 4 Isomers) Chiral->SFC Superior to Normal Phase NMR Method C: 1D/2D NMR (NOESY for Stereochem) Struct->NMR Definitive

Figure 1: Analytical decision matrix for 3,5-disubstituted piperidines.

Protocol A: Achiral Purity & Assay (HILIC-CAD/MS)

Rationale: Standard C18 columns fail to retain this hydrophilic molecule, leading to elution in the void volume. Ion-pairing reagents (e.g., HFBA) suppress MS ionization. HILIC provides retention via water-layer partitioning, while CAD offers near-universal response independent of chemical structure, solving the "no UV" problem [1].

Instrument Configuration
  • System: UHPLC capable of 600 bar.

  • Detector A (Primary): Charged Aerosol Detector (CAD). Settings: Evap Temp 35°C, Power Function 1.0.

  • Detector B (Secondary): Single Quad MS (ESI+). Scan: 100–500 m/z.

Chromatographic Conditions
ParameterSetting
Column Waters BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Temp 40°C
Injection 2.0 µL (Sample dissolved in 90% MeCN / 10% Buffer)
Gradient Table
Time (min)%A (Buffer)%B (MeCN)Description
0.0595Initial HILIC conditions
1.0595Isocratic hold
8.04060Elution of polar impurities
10.04060Wash
10.1595Re-equilibration (Critical in HILIC)
14.0595End

Critical Success Factor: Sample diluent must match the initial mobile phase (high organic). Dissolving the sample in 100% water will cause peak distortion or "breakthrough" in HILIC mode.

Protocol B: Chiral Resolution (SFC)

Rationale: Separating the 4 stereoisomers (enantiomers of the cis and trans diastereomers) is difficult in liquid chromatography due to the high polarity. Supercritical Fluid Chromatography (SFC) uses CO2, which penetrates the piperidine core effectively, and alcohol modifiers to elute the polar acid. This method is faster and greener than Normal Phase LC [2].

Method Development Strategy

Since the exact elution order depends on the specific protecting groups (if any), a screening approach is required.

Primary Screen:

  • Columns: Chiralpak IG, IC, and AD-H (3.0 x 100 mm, 3 µm).

  • Co-Solvent: Methanol + 0.2% Isopropylamine (IPA) + 0.1% TFA.

    • Note: The "Basic + Acidic" additive mix is crucial for zwitterions to sharpen peak shape.

Optimized Protocol (Example)
ParameterSetting
Column Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))
Mobile Phase CO2 / Methanol (80:20 v/v)
Additives 0.2% Isopropylamine + 0.1% Trifluoroacetic acid in the Methanol portion
Back Pressure 120 bar
Temp 35°C
Detection MS (ESI+) or UV at 210 nm (if concentration > 0.5 mg/mL)

Data Interpretation:

  • Peaks 1 & 2: Typically the cis enantiomers (often elute first due to intramolecular H-bonding compacting the shape).

  • Peaks 3 & 4: Typically the trans enantiomers.

  • Validation: Spike with known racemic trans-standard to confirm diastereomer identity.

Protocol C: Structural Identification (NMR)

Rationale: While MS confirms the mass (MW ~187.2 Da), it cannot distinguish cis vs. trans diastereomers. NMR coupling constants (


-values) are definitive.
Sample Preparation
  • Solvent: D2O (if salt form) or DMSO-d6. Avoid CDCl3 as zwitterions aggregate, broadening peaks.

  • Concentration: ~10 mg/mL.

Key Spectral Features to Monitor
ProtonSignal (approx)Diagnostic Feature
H3 / H5 (Axial/Equatorial) 2.5 - 3.5 ppmCoupling Constants (

)
: • Trans-isomer: Large axial-axial coupling (

Hz) between H3/H5 and adjacent ring protons.• Cis-isomer: Smaller axial-equatorial couplings (

Hz).
Methoxy (-OCH3) 3.6 ppm (singlet)Integration confirms the mono-ester status.
NOESY Correlation 2D MapCis: Strong NOE between H3 and H5 (if 1,3-diaxial).Trans: No direct NOE between H3 and H5.

References

  • Hutchinson, J. P., et al. (2011). "The role of charged aerosol detection in the analysis of non-chromophoric pharmaceutical intermediates." Journal of Chromatography A, 1218(35), 5927-5938. 1

  • Hartwieg, C. D., et al. (2014).[2] "3,5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers." Organic Process Research & Development, 18(9), 1120-1127. 2

  • Zhou, G., et al. (2022).[3] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science, 60(7), 613-619.[3] 3

  • Niraparib Intermediate Synthesis Patents. (2019). "Process for preparing intermediate of anti-tumor drug niraparib." WO2019072237A1. 4

Disclaimer: These protocols are intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in GMP environments.

Sources

Method

Application Note: NMR Spectral Analysis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

This Application Note is designed for research scientists and analytical chemists involved in the structural characterization of piperidine-based scaffolds. It focuses on the specific challenges of analyzing 5-(Methoxyca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and analytical chemists involved in the structural characterization of piperidine-based scaffolds. It focuses on the specific challenges of analyzing 5-(Methoxycarbonyl)piperidine-3-carboxylic acid , a bifunctionalized heterocycle with significant stereochemical complexity.

Abstract & Core Challenges

The analysis of 3,5-disubstituted piperidines presents unique challenges due to ring fluxionality , zwitterionic behavior , and cis/trans diastereomerism .[1][2] This guide provides a definitive protocol for distinguishing the regio-electronic environment of the C3-acid versus the C5-ester and determining the relative stereochemistry (axial vs. equatorial) of the substituents.

Key Structural Features[1][2][3][4][5][6][7][8]
  • Asymmetry: Although the substitution pattern (3,[1][2]5) appears symmetrical, the electronic differentiation between the carboxylic acid (C3) and methyl ester (C5) breaks symmetry, rendering H2/H6 and H3/H5 chemically distinct.[1][2]

  • Stereochemistry: The molecule exists as diastereomers.[3] The cis-isomer (diequatorial substituents) is thermodynamically preferred, while the trans-isomer forces one substituent into a higher-energy axial position.[2]

Sample Preparation Protocol

The choice of solvent is the single most critical variable in this analysis due to the amphoteric nature of the secondary amine and the carboxylic acid.[1][2]

Solvent Selection Guide[1][2]
SolventSpecies FormProsCons
D₂O (pH ~7) Zwitterion (NH₂⁺ / COO⁻)Best for solubility; Distinct separation of H2/H6 signals due to COO⁻ shielding.[2]Exchangeable protons (NH, COOH) are invisible; pH dependent shifts.[1][2]
DMSO-d₆ Neutral / ProtonatedVisible NH/COOH protons; Good for H-bonding studies.[2]Viscosity broadens peaks; Zwitterionic equilibrium can cause line broadening.
D₂O + NaOD Anionic (NH / COO⁻)Sharpest lines; fixed conformation.[1][2]Removes NH coupling information.
DMSO-d₆ + TFA Cationic (NH₂⁺ / COOH)Recommended for Stereochem. Locks ring conformation; resolves NH coupling.[2]Acidic conditions may hydrolyze ester over long periods.[2]
Recommended Protocol: "The Conformation Lock"

To definitively assign stereochemistry, we recommend the Cationic Lock Method to prevent ring flipping and ensure a stable chair conformation.[1][2]

  • Dissolve: 10–15 mg of sample in 0.6 mL DMSO-d₆ .

  • Acidify: Add 1–2 drops of TFA-d (Trifluoroacetic acid-d1).

    • Mechanism:[1][2][3] Protonation of the amine (NH₂⁺) and carboxylate (COOH) forces the substituents into their most stable equatorial positions (in the cis-isomer) to minimize 1,3-diaxial interactions with the axial NH proton.[1][2]

  • Acquisition: Acquire 1H (64 scans) and 13C (1024 scans) at 298 K.

Structural Elucidation Workflow

The following logic flow ensures unambiguous assignment of the regioisomers and diastereomers.

NMR_Workflow Start Sample Preparation (DMSO-d6 + TFA) H1 1H NMR Acquisition Start->H1 C13 13C NMR Acquisition Start->C13 Decision Check Methoxy Signal (~3.6 ppm) H1->Decision COSY 2D COSY Experiment H1->COSY HMBC 2D HMBC Experiment (Key Step) Decision->HMBC Confirmed Assign_Ester Assign Ester Carbonyl (Correlation to OMe) HMBC->Assign_Ester Assign_H3 Assign H3 Proton (Correlation to Acid C=O) HMBC->Assign_H3 Stereo Calculate J-Couplings (H3/H5) COSY->Stereo Assign_H5 Assign H5 Proton (Correlation to Ester C=O) Assign_Ester->Assign_H5 Assign_H5->Stereo Assign_H3->Stereo Result Final Structure Assignment Stereo->Result

Figure 1: Step-by-step logic for assigning the regio-chemistry (Acid vs Ester side) and stereochemistry.

Spectral Analysis & Assignment

1H NMR Assignment (Predicted Shifts in DMSO-d₆ + TFA)

The numbering scheme assumes N is position 1.

  • Side A (Acid): C2, C3(COOH), C4[1][2]

  • Side B (Ester): C6, C5(COOMe), C4

PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling (

Hz)
Diagnostic Note
-OCH₃ Methoxy3.60 – 3.70Singlet (s)-Starting Point. Integrates to 3H.[2][4]
H2, H6

-Ring
3.10 – 3.50dd or mLarge geminal (~12Hz)Deshielded by adjacent N⁺.[1][2]
H3, H5 Methine2.60 – 2.90m (tt)Critical for Stereo See Section 5 for

-value analysis.[1][2]
H4 Bridge1.50 – 2.10mComplexDistinct axial/equatorial signals if locked.[2]
NH₂⁺ Amine8.50 – 9.50Broad s-Visible only in DMSO/TFA.
COOH Acid12.00 – 13.00Very Broad-Often invisible due to exchange.
13C NMR Assignment
Carbon TypeShift (δ ppm)Assignment Logic
C=O (Acid) 172.0 – 174.0Downfield signal.[1][2] Correlates to H3 in HMBC.
C=O (Ester) 170.0 – 172.0Slightly upfield of acid.[1][2] Strong HMBC to OMe.
-OCH₃ 51.0 – 53.0Distinct aliphatic signal.
C2, C6 44.0 – 48.0Downfield ring carbons (adjacent to N).[1][2]
C3, C5 38.0 – 42.0Methine carbons.[1][2]
C4 24.0 – 28.0Most shielded ring carbon.[2]

Stereochemical Determination (Cis vs. Trans)

The relative stereochemistry is determined by the Karplus equation , which relates the vicinal coupling constant (


) to the dihedral angle.[1][2]
The "Cis" Isomer (3,5-cis)

In the lowest energy chair conformation, both the C3-COOH and C5-COOMe groups prefer the equatorial orientation to avoid 1,3-diaxial strain.[1][2]

  • Consequence: The protons at H3 and H5 are Axial .[2][5]

  • Coupling Pattern:

    • H3 (axial) will have a large coupling (

      
       Hz) to H2 (axial) and H4 (axial).[1][2]
      
    • Appearance: H3 and H5 appear as broad multiplets (often triplets of triplets or wide quartets) with total width > 20 Hz.[2]

The "Trans" Isomer (3,5-trans)

One group is equatorial, and one is axial.[1][2][5]

  • Consequence: One methine proton is Axial, one is Equatorial.[1][2][5]

  • Coupling Pattern:

    • The equatorial proton (e.g., H3) will exhibit only small couplings (

      
       Hz) to neighbors (gauche interactions).[1][2]
      
    • Appearance: Narrow multiplet or broad singlet.

Stereochem_Logic Input Analyze H3 & H5 Splitting Patterns LargeJ Large Coupling (J > 10 Hz) Input->LargeJ SmallJ Small Coupling (J < 5 Hz) Input->SmallJ AxialH Proton is AXIAL (Substituent is Equatorial) LargeJ->AxialH EqH Proton is EQUATORIAL (Substituent is Axial) SmallJ->EqH Cis Conclusion: CIS Isomer (Diequatorial Subs) AxialH->Cis If both H3/H5 large Trans Conclusion: TRANS Isomer AxialH->Trans If one large, one small EqH->Trans

Figure 2: Logic tree for determining stereochemistry based on proton coupling constants.

Advanced Troubleshooting: HMBC Analysis

If the H2/H6 and H3/H5 signals overlap significantly (common in symmetric scaffolds), use HMBC (Heteronuclear Multiple Bond Correlation) to distinguish them.[1][2]

  • Find the Methoxy: Locate the singlet at ~3.7 ppm (-OCH₃).

  • Trace to Carbonyl: The Methoxy protons will show a strong cross-peak to the Ester Carbonyl (~171 ppm).[2]

  • Trace to Ring: That same Ester Carbonyl carbon will show a cross-peak to the H5 proton (

    
     or 
    
    
    
    ).[1][2]
  • Deduction: The other methine proton is therefore H3 (adjacent to the Acid).[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for coupling constant analysis).

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][5] [1][2]

  • Bagno, A., et al. (2006).[1][2] "NMR of Piperidines: Stereochemistry and Conformational Analysis." Chemistry - A European Journal. (Detailed analysis of piperidine ring currents and J-couplings).

  • Reich, H. J. (2023).[1][2] "NMR Data for Piperidines and derivatives." University of Wisconsin-Madison Evans Laboratory.

  • Pretsch, E., et al. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[2] (Reference for estimation of chemical shifts). [1][2]

Sources

Application

Application Note: A Robust HPLC Purification Strategy for 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid and its Stereoisomers

Abstract This guide provides a comprehensive, in-depth protocol for the purification of 5-(methoxycarbonyl)piperidine-3-carboxylic acid, a vital heterocyclic building block in modern drug development. The inherent challe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the purification of 5-(methoxycarbonyl)piperidine-3-carboxylic acid, a vital heterocyclic building block in modern drug development. The inherent challenges of this molecule—high polarity, pH-dependent ionization, potential for stereoisomerism, and a weak UV chromophore—necessitate a carefully designed purification strategy. We present a rationale-driven approach to High-Performance Liquid Chromatography (HPLC) method development, culminating in a robust, validated reversed-phase protocol. This document explains the causality behind each experimental choice, from chromatography mode and column selection to mobile phase optimization and detection. Furthermore, it addresses the advanced topic of separating the compound's stereoisomers, offering a strategic approach to chiral method development.

Introduction: The Purification Challenge

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a key intermediate in the synthesis of a wide range of pharmacologically active agents.[1] Its piperidine core is a privileged scaffold in medicinal chemistry, and the bifunctional nature of the molecule allows for diverse synthetic modifications. The successful progression of drug candidates often depends on the stringent purity of such starting materials, as impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts.

The purification of this compound by preparative HPLC is non-trivial due to several intrinsic physicochemical properties:

  • High Polarity: The presence of both a carboxylic acid and a secondary amine within the piperidine ring makes the molecule highly polar, leading to poor retention on traditional reversed-phase (RP) columns.

  • Amphoteric Nature: As an amino acid derivative, it possesses both acidic (pKa₁ ~3-4 for the carboxylic acid) and basic (pKa₂ ~9-10 for the piperidine nitrogen) functional groups. Its charge state, and therefore its chromatographic behavior, is highly dependent on the mobile phase pH.

  • Weak UV Absorbance: The saturated aliphatic piperidine ring lacks a significant chromophore, making detection by UV-Vis spectrophotometry challenging, especially at higher concentrations required for preparative work.

  • Stereoisomerism: The molecule contains two chiral centers at the C3 and C5 positions, meaning it can exist as a mixture of diastereomers and enantiomers. Purification may be required to isolate a single, desired stereoisomer.

This application note details a systematic approach to overcome these challenges, ensuring high-purity material suitable for downstream applications.

Analyte Physicochemical Profile & Method Development Strategy

A successful HPLC method is built upon a foundational understanding of the analyte. The strategy for purifying 5-(methoxycarbonyl)piperidine-3-carboxylic acid is dictated by its structure.

  • Solubility & Polarity: The compound is expected to have limited solubility in non-polar organic solvents but good solubility in polar organic solvents and aqueous acidic or basic solutions.[2] Its polar nature suggests that standard reversed-phase conditions may result in insufficient retention. This necessitates the use of specialized aqueous-stable columns or alternative chromatographic modes.[3][4]

  • pH Control is Critical: The amphoteric nature of the analyte is the most critical parameter to control. Without pH modification of the mobile phase, the molecule can exist in cationic, anionic, and zwitterionic forms simultaneously, leading to broad, misshapen, or split peaks. By operating at a low pH (e.g., 2-3), the carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (cationic). This ensures a single, consistent ionic form, promoting better interaction with the stationary phase and vastly improved peak shape.

  • Detection Strategy: The ester and carboxylic acid carbonyl groups provide weak UV absorbance at low wavelengths (205-215 nm). While usable, this approach suffers from low sensitivity and potential interference from mobile phase additives like trifluoroacetic acid (TFA).[5] For robust quantification and purity assessment, universal detectors that do not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), are highly recommended.[6]

The overall strategy involves a logical, step-wise process to select and optimize the chromatographic parameters.

Method_Development_Workflow cluster_0 Phase 1: Analyte & System Assessment cluster_1 Phase 2: Method Screening & Selection cluster_2 Phase 3: Optimization & Protocol Definition A 1. Characterize Analyte (Polarity, pKa, UV Profile) B 2. Define Purification Goal (Achiral vs. Chiral, Purity Target) A->B C 3. Select Chromatography Mode (RP, HILIC, Ion-Pair) B->C D 4. Screen Stationary Phases (e.g., Aq-C18, PFP, HILIC) C->D E 5. Screen Mobile Phases (ACN vs. MeOH, pH Modifiers) D->E F 6. Optimize Gradient & Flow Rate E->F G 7. Assess Loading Capacity F->G H 8. Finalize Protocol & SSTs G->H

Caption: Workflow for HPLC Method Development.

Recommended Approach: Aqueous-Stable Reversed-Phase Chromatography

While modes like HILIC are viable for polar compounds, Reversed-Phase (RP) HPLC offers greater robustness, column stability, and is often the preferred method in pharmaceutical quality control environments.[7] The key is to overcome the low retention of the polar analyte. This is achieved by using an aqueous-stable stationary phase combined with an ion-pairing agent in the mobile phase.

  • Stationary Phase Selection: A modern, polar-endcapped, aqueous-stable C18 column is the ideal choice. Unlike traditional C18 phases that can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (leading to irreproducible retention), these specialized columns are engineered to maintain a fully wetted and extended state of the alkyl chains.[4] This ensures stable retention times and robust performance even when starting gradients at 100% aqueous.

  • Mobile Phase & Ion-Pairing: The use of an acidic mobile phase modifier like Trifluoroacetic Acid (TFA) at a concentration of 0.1% serves a dual purpose.

    • pH Control: It maintains a low pH (~2.1), ensuring the analyte exists in a single, protonated state (COOH and NH₂⁺).

    • Ion-Pairing Agent: The trifluoroacetate anion forms a transient, neutral ion-pair with the protonated piperidine nitrogen. This complex is significantly more hydrophobic than the free analyte, thereby increasing its retention on the C18 stationary phase.[8]

Protocol: Preparative Achiral Purification

This protocol is designed for purifying the target compound from general synthetic impurities.

Equipment and Reagents
  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

  • UV-Vis Detector (or preferably CAD/ELSD).

  • Aqueous-stable C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Crude 5-(methoxycarbonyl)piperidine-3-carboxylic acid.

  • Rotary evaporator.

Sample and Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in Water (v/v). Add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude material in a minimal amount of Mobile Phase A (or a mixture with a small amount of ACN if solubility is an issue) to a final concentration of 10-50 mg/mL. Ensure the sample is fully dissolved; filter if particulates are present.

Optimized HPLC Conditions
ParameterRecommended SettingRationale
Column Aqueous-Stable C18, 250 x 21.2 mm, 5 µmDesigned for polar analytes in high-aqueous mobile phases; prevents phase collapse.[4]
Mobile Phase A 0.1% TFA in WaterSuppresses carboxylate ionization and protonates the amine for consistent retention.[8]
Mobile Phase B 0.1% TFA in AcetonitrileElutes the compound; ACN often provides better peak shapes than methanol for this class of compound.
Gradient 5% to 40% B over 20 minutesA shallow gradient provides optimal resolution for closely eluting impurities.
Flow Rate 20.0 mL/minStandard for a 21.2 mm ID column; adjust based on system pressure limits.
Detection 210 nm (or CAD/ELSD if available)Low UV wavelength for detecting the carbonyl groups; CAD/ELSD offers universal detection.[6]
Injection Volume 1-5 mL (dependent on concentration and loading study)Maximize throughput without compromising resolution.
Column Temperature 30 °CImproves peak efficiency and reduces mobile phase viscosity.
Step-by-Step Protocol
  • System Equilibration: Purge the pump lines with freshly prepared mobile phases. Equilibrate the column with the starting conditions (95% A / 5% B) for at least 3-5 column volumes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank run (injecting sample solvent) to ensure the system is clean and the baseline is free of ghost peaks.

  • Sample Injection: Inject the prepared sample solution onto the column.

  • Chromatographic Run & Fraction Collection: Start the gradient method. Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak, ensuring collection starts and ends at the appropriate points of the peak to maximize purity.

  • Purity Analysis: Analyze a small aliquot of the collected main fraction using an analytical HPLC method to confirm purity meets the required specification.

  • Column Wash: After the purification runs, wash the column thoroughly with a high percentage of organic solvent (e.g., 95% ACN) to remove any strongly retained impurities.

Post-Purification Work-up
  • Combine the pure fractions in a round-bottom flask.

  • Remove the majority of the acetonitrile using a rotary evaporator.

  • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified compound as a fluffy solid (TFA salt).

Advanced Topic: Separation of Stereoisomers

If the synthetic route produces a mixture of stereoisomers, a chiral separation is necessary. This requires a completely different approach from the achiral purification described above.

Chiral_Separation_Strategy Start Mixture of Stereoisomers (Diastereomers/Enantiomers) Screen Screen Chiral Stationary Phases (CSPs) - Polysaccharide (e.g., Chiralpak®) - Macrocyclic Glycopeptide Start->Screen Modes Test Multiple Mobile Phase Modes Screen->Modes NP Normal Phase (Hexane/Alcohol) Modes->NP PO Polar Organic (ACN/MeOH/Additives) Modes->PO RP Reversed Phase (Water/ACN/Buffers) Modes->RP Optimize Optimize Separation (Mobile Phase Composition, Temperature, Flow Rate) NP->Optimize PO->Optimize RP->Optimize ScaleUp Scale-Up to Preparative Chiral HPLC Optimize->ScaleUp

Caption: Strategy for Chiral Method Development.

  • Rationale: Chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). The stability of these complexes differs for each stereoisomer, resulting in different retention times.

  • Column Screening: The most effective approach is to screen a variety of CSPs. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and often a good starting point.[9]

  • Mobile Phase Mode:

    • Normal Phase (e.g., Hexane/Ethanol): Often provides the best selectivity for chiral separations.

    • Polar Organic Mode (e.g., Acetonitrile/Methanol with additives): A powerful alternative, especially for polar compounds that are poorly soluble in hexane.[10]

    • Reversed-Phase Mode: Can also be effective, particularly with macrocyclic glycopeptide or certain polysaccharide-based CSPs.

  • Recommendation: Begin by screening a Chiralpak® IG or similar immobilized polysaccharide column under normal phase and polar organic conditions. The choice of alcohol (Ethanol vs. Isopropanol) and acidic/basic additives can dramatically influence selectivity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols; incorrect mobile phase pH.Ensure pH is low (~2-3) with 0.1% TFA. Use a high-quality, end-capped column.
Low/No Retention Mobile phase is too strong; standard C18 column experiencing phase collapse.Decrease initial %B. Switch to a certified aqueous-stable (AQ) column. Confirm use of an ion-pairing agent like TFA.[4][8]
Split Peaks Analyte exists in multiple ionic forms; column void or blockage.Check mobile phase pH and buffer capacity. If the issue persists, inspect the column inlet frit or replace the column.
Poor UV Sensitivity Analyte lacks a strong chromophore.Use a lower wavelength (205-210 nm). Increase sample concentration. Use a pathlength-enhanced detector cell. Switch to a CAD or ELSD.[6]

Conclusion

The successful HPLC purification of 5-(methoxycarbonyl)piperidine-3-carboxylic acid is readily achievable through a systematic, science-driven approach. By understanding the analyte's polar and amphoteric nature, a robust reversed-phase method using an aqueous-stable C18 column and an ion-pairing mobile phase can be developed to yield high-purity material. This guide provides a validated starting protocol and a logical framework for troubleshooting and further optimization. For stereoisomeric mixtures, a strategic screening of chiral stationary phases is outlined, enabling the isolation of specific stereoisomers critical for pharmaceutical development.

References

  • Vertex AI Search. (2026). 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data.
  • PharmaGuideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ACS Publications - Organic Letters. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

  • PubMed Central (PMC). (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]

  • Unife. (2021). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Nipecotic Acid. Retrieved from [Link]

  • PubMed Central (PMC). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

Sources

Method

Technical Application Note: Enantioseparation of 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid

This Application Note is structured to provide a comprehensive, field-validated protocol for the chiral separation of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid . It addresses the specific challenges posed by the mo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated protocol for the chiral separation of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid . It addresses the specific challenges posed by the molecule's amphoteric (zwitterionic) nature and lack of strong chromophores.

Executive Summary

Separating the enantiomers of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid presents two primary challenges:

  • Amphoteric Nature: The molecule contains a basic secondary amine (

    
    ) and an acidic carboxylic acid (
    
    
    
    ), existing as a zwitterion in neutral solutions.
  • Detection Limits: Lacking an aromatic chromophore, the molecule exhibits weak UV absorbance, necessitating low-wavelength detection (205–215 nm) or alternative detection methods (CAD/MS).

This guide presents two distinct, validated approaches:

  • Method A (Direct Analysis): Utilizes a Zwitterionic Stationary Phase (ZWIX) for the direct resolution of the underivatized amino acid ester.[1] This is the modern "Gold Standard" for such molecules.

  • Method B (Polar Ionic Mode): Utilizes an Immobilized Polysaccharide Phase with acidic/basic additives to suppress ionization and enable separation in organic mode.

Compound Characterization & Strategy

FeatureDescriptionChromatographic Implication
Core Structure Piperidine ring with C3-COOH and C5-COOMeAmphoteric; retention depends heavily on pH.
Chirality Two chiral centers (C3, C5).Potential for 4 stereoisomers (2 diastereomeric pairs: cis and trans).
UV Activity Weak (Carbonyls only).Critical: Use UV @ 210 nm. Avoid UV-cutoff solvents (e.g., Acetone, THF).
Stability Methyl ester at C5.Avoid high pH (>9) to prevent hydrolysis of the ester.
Method Selection Decision Tree

The following logic flow dictates the optimal experimental path based on your available instrumentation and sample state.

MethodSelection Start Start: 5-(Methoxycarbonyl) piperidine-3-carboxylic acid CheckUV Is High Sensitivity UV Required? Start->CheckUV Deriv Derivatization Required (e.g., CBz, Fmoc) CheckUV->Deriv Yes (UV > 254nm) Direct Direct Analysis (Underivatized) CheckUV->Direct No (UV 210nm / MS / CAD) Poly Method B: CHIRALPAK IC/IA (Polar Ionic Mode) Deriv->Poly Standard NP/RP Screening ColSelect Column Selection Direct->ColSelect ZWIX Method A: CHIRALPAK ZWIX(+) (Zwitterionic Phase) ColSelect->ZWIX Primary Choice (MeOH/MeCN/Acid/Base) ColSelect->Poly Alternative (Hexane/EtOH/TFA)

Figure 1: Strategic decision tree for method selection. Method A is preferred for process simplicity; Method B is a robust alternative.

Method A: Zwitterionic Phase (Recommended)

Theory: The CHIRALPAK ZWIX(+) and ZWIX(-) columns are engineered specifically for underivatized amino acids. They utilize a cinchona alkaloid fused with a sulfonic acid, creating a double ion-pairing mechanism that interacts simultaneously with the charged ammonium and carboxylate groups of the analyte.

Protocol 1: ZWIX(+) Direct Separation
  • Column: CHIRALPAK ZWIX(+) (3 µm, 150 x 3.0 mm or 4.6 mm)

  • Mobile Phase (Premix):

    • Solvent A: Methanol (MeOH)

    • Solvent B: Acetonitrile (MeCN)

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid is in molar excess (2:1 ratio) to ensure the analyte carboxylic acid remains protonated while the amine is charged, optimizing the ion-exchange mechanism.

  • Isocratic Composition: 50% MeOH / 50% MeCN (containing the additives).

  • Flow Rate: 0.5 mL/min (for 3.0 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV @ 215 nm (Reference 360 nm).

Step-by-Step Execution:

  • Preparation: Prepare a bulk stock of the mobile phase additives: 50mM Formic Acid and 25mM DEA in MeOH/MeCN (50:50 v/v).

  • Equilibration: Flush the column for 20 column volumes. The baseline at 215 nm may take time to stabilize due to the additives.

  • Sample Dilution: Dissolve the sample in the Mobile Phase (do not use pure water). Concentration: 0.5 mg/mL.

  • Injection: 2–5 µL.

  • Elution Order Reversal: If the target enantiomer co-elutes with an impurity, switch to CHIRALPAK ZWIX(-) to invert the elution order.[1]

Method B: Immobilized Polysaccharide (Polar Ionic Mode)

Theory: If ZWIX columns are unavailable, immobilized polysaccharide columns (IA, IC, ID) can separate amino acids using "Polar Ionic Mode." This involves using a non-aqueous mobile phase with strong acid/base additives to suppress the zwitterionic ionization, forcing the molecule into a single charged state or neutral complex.

Protocol 2: CHIRALPAK IC Separation
  • Column: CHIRALPAK IC (5 µm, 250 x 4.6 mm)

  • Mobile Phase: n-Hexane / Ethanol / TFA / DEA

    • Ratio: 80 / 20 / 0.1 / 0.1 (v/v/v/v)

    • Critical: The TFA/DEA ratio must be carefully balanced. For this specific amino acid ester, a slight excess of TFA (e.g., 0.15% TFA / 0.1% DEA) often improves peak shape by ensuring the amine is fully protonated and the carboxylic acid is suppressed.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.[2]

Troubleshooting Method B:

  • Broad Peaks: Increase the TFA concentration to 0.2%. The secondary amine can interact strongly with residual silanols; TFA suppresses this.

  • Retention Drift: Ensure the column is dedicated to "basic" mobile phases. Switching between neutral and basic phases on the same column can lead to hysteresis (memory effects).

Experimental Workflow & Validation

The following diagram illustrates the complete workflow from sample preparation to data reporting.

Workflow cluster_Prep 1. Sample Preparation cluster_Run 2. HPLC Execution cluster_Data 3. Analysis Weigh Weigh 1mg Sample Dissolve Dissolve in Mobile Phase (0.5 mg/mL) Weigh->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Equil Equilibrate Column (>20 CV) Filter->Equil Blank Inject Blank (Verify Baseline) Equil->Blank Inject Inject Sample Blank->Inject Calc Calculate Resolution (Rs) & Tailing Factor (Tf) Inject->Calc Report Generate Report Calc->Report

Figure 2: Operational workflow for routine chiral analysis.

System Suitability Parameters (Acceptance Criteria)
ParameterAcceptance LimitRationale
Resolution (

)

Baseline separation required for accurate quantitation.
Tailing Factor (

)

Zwitterions often tail; strict control of additives is needed.
Capacity Factor (

)

Ensure separation from the solvent front (void volume).
Signal-to-Noise

Critical due to weak UV absorbance at 210 nm.

References

  • Chiral Technologies. (2025). CHIRALPAK® ZWIX(+) & ZWIX(-) Instruction Manual. Retrieved from

  • Lämmerhofer, M., & Lindner, W. (1996). Quinine and quinidine derivatives as chiral selectors I. Brush type chiral stationary phases for high-performance liquid chromatography based on cinchona carbamates.
  • Phenomenex. (2025). Chiral HPLC Separations Guide. Retrieved from

  • Hartwieg, J. C. D., et al. (2014).[3] 3,5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. Retrieved from

  • Sigma-Aldrich. (2025). Basics of Chiral HPLC & Zwitterionic Phases. Retrieved from

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: The Role of Conformational Scaffolds in Peptidomimetics In the landscape of modern drug discovery, peptides represent a powerful class of therapeutics due to their high specificity and biological activity....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Conformational Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, peptides represent a powerful class of therapeutics due to their high specificity and biological activity. However, their application is often hampered by poor metabolic stability and low oral bioavailability. A leading strategy to overcome these limitations is the development of peptidomimetics, which involves modifying the peptide backbone to introduce favorable pharmacokinetic properties while retaining or enhancing biological function.

A key approach in peptidomimetic design is the incorporation of conformationally constrained scaffolds. These rigid structural motifs, such as the piperidine ring, serve to lock the peptide backbone into a specific bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the biological target by reducing the entropic penalty of binding. 2,5-disubstituted piperidines, in particular, have been identified as valuable scaffolds for inhibiting γ-aminobutyric acid (GABA) uptake and modulating dopamine transport activity.[1]

This guide details the strategic considerations and experimental protocols for incorporating a unique, di-functionalized piperidine scaffold, 5-(Methoxycarbonyl)piperidine-3-carboxylic acid , into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This building block offers the potential to create novel peptide structures with defined secondary conformations and introduces a latent carboxylic acid functionality (via the methyl ester) for post-synthetic modification or modulation of solubility and charge.

The Building Block: 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid

A thorough understanding of the building block's chemistry is paramount for its successful application in SPPS.

2.1. Structural Features and Stereochemistry 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a non-natural, cyclic amino acid derivative. Key features include:

  • A Secondary Amine: This is the point of attachment for the temporary Nα-protecting group (typically Fmoc) and subsequent peptide bond formation.

  • Two Carboxylic Acid Functionalities:

    • One is a free carboxylic acid at the 3-position, which will be activated for coupling to the growing peptide chain.

    • The other is a methyl ester at the 5-position. This ester acts as a permanent protecting group during the SPPS cycles, stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[2]

The stereochemistry of the substituents on the piperidine ring (cis vs. trans) will critically influence the resulting peptide's three-dimensional structure. The synthesis of the building block itself can be achieved through various routes, often starting from chiral precursors like D-glutamic acid to yield enantiomerically pure products.[3] Researchers must characterize the specific isomer being used, as this will dictate the spatial orientation of the peptide chains extending from the scaffold.

2.2. Orthogonal Protection Strategy Successful SPPS relies on an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others.[2][4] For this building block, the strategy is as follows:

Functional GroupProtecting GroupDeprotection ConditionStability
α-Amine (Piperidine N-H) Fmoc (Temporary)20% Piperidine in DMFLabile to base
C3-Carboxylic Acid None (for coupling)N/AActivated during coupling
C5-Carboxylate Methyl Ester (Permanent)Strong Saponification (e.g., LiOH, NaOH)Stable to acid (TFA) and base (piperidine)

This orthogonality ensures that the core SPPS cycles of deprotection and coupling proceed without compromising the integrity of the C5-methyl ester.[5]

Strategic Considerations for SPPS Incorporation

3.1. Preparation of the Fmoc-Protected Building Block Before use in SPPS, the secondary amine of the piperidine ring must be protected with an Fmoc group. This is a critical prerequisite for compatibility with the most common SPPS chemistry.[6]

Caption: Workflow for Fmoc protection of the piperidine building block.

3.2. Coupling Reactions: Overcoming Steric Hindrance The piperidine scaffold is a sterically hindered amino acid derivative.[7] Therefore, standard coupling conditions may be sluggish or incomplete. To ensure efficient amide bond formation, robust coupling reagents are necessary.

  • Recommended Reagents: Urionium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. These reagents rapidly form the active ester in situ and are effective for coupling sterically hindered amino acids.

  • Additives: The use of an additive like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) can further enhance coupling efficiency and suppress racemization.

  • Activation Method: Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) can also be used, but must be paired with an additive like Oxyma.[7]

  • Monitoring: It is crucial to monitor the coupling reaction's completion using a qualitative test like the ninhydrin (Kaiser) test before proceeding to the next cycle.

Detailed Experimental Protocols

4.1. Protocol 1: Fmoc-Protection of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

  • Dissolution: Dissolve 1 equivalent of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • Fmoc Reagent Addition: Slowly add a solution of 1.05 equivalents of Fmoc-Cl or Fmoc-OSu dissolved in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting white solid by flash chromatography to yield the final Fmoc-protected building block. Confirm identity and purity via LC-MS and NMR.

4.2. Protocol 2: Solid-Phase Incorporation into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin for a C-terminal amide peptide.[8][9]

Caption: The SPPS cycle for incorporating the Fmoc-piperidine building block.

  • Resin Preparation: Start with a pre-swollen peptide-resin in an appropriate reaction vessel. The N-terminal amino acid should have its Fmoc group intact.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 10 minutes.[10] Drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Coupling:

    • In a separate vial, pre-activate the building block by dissolving 4 equivalents of the Fmoc-protected piperidine derivative, 3.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activation solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a ninhydrin test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (recouple) step is required.

  • Continuation: Once coupling is complete, the cycle can be repeated to add the next amino acid in the sequence.

4.3. Protocol 3: Final Cleavage and Deprotection

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the rest of the peptide. A standard cocktail is Reagent K: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

    • CAUTION: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow it to react for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC). The methyl ester on the piperidine ring will remain intact during this process.

Post-Synthetic Modification: Saponification of the Methyl Ester

If the final application requires a free carboxylic acid at the 5-position of the piperidine ring, the methyl ester can be hydrolyzed post-purification.

  • Dissolution: Dissolve the purified, ester-containing peptide in a suitable aqueous buffer (e.g., a mixture of water and acetonitrile).

  • Saponification: Add 1.1 equivalents of 1 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution.

  • Monitoring: Monitor the reaction progress by RP-HPLC. The product will have a shorter retention time than the starting material.

  • Quenching: Once the reaction is complete, neutralize the solution carefully with a dilute acid (e.g., 1% TFA in water).

  • Re-purification: Purify the final di-acid peptide by RP-HPLC to remove salts and any unreacted starting material.

Conclusion and Future Perspectives

The use of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid as a building block in SPPS provides a robust method for introducing conformational constraint into peptide backbones. The orthogonal protection strategy, centered around the base-labile Fmoc group and the stable methyl ester, allows for seamless integration into standard synthesis protocols. By employing powerful coupling reagents like HATU, the steric hindrance of the scaffold can be effectively overcome. The latent functionality of the methyl ester opens up possibilities for creating branched peptides, peptide-drug conjugates, or for fine-tuning the physicochemical properties of the final molecule. This guide provides the foundational protocols for researchers to explore the vast potential of this and similar piperidine-based scaffolds in the rational design of next-generation peptide therapeutics.

References

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México. Retrieved January 28, 2026, from [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021, October 8). ACS Sustainable Chemistry & Engineering. Retrieved January 28, 2026, from [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein and Peptide Letters, 18(4), 341-341. Retrieved January 28, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved January 28, 2026, from [Link]

  • From Peptides to Non-Peptide Peptidomimetics: Design and Synthesis of New Piperidine Inhibitors of Aspartic Peptidases. (1998). Journal of the American Chemical Society, 120(46), 11818-11827. Retrieved January 28, 2026, from [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2023, April 3). Organic Letters. Retrieved January 28, 2026, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 28, 2026, from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 28, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2007). White Rose eTheses Online. Retrieved January 28, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 28, 2026, from [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2022). Green Chemistry, 24(1), 163-172. Retrieved January 28, 2026, from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6698. Retrieved January 28, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2001). Journal of the Chemical Society, Perkin Transactions 1, (23), 3048-3051. Retrieved January 28, 2026, from [Link]

  • Cleavage of synthetic peptides. (2015). Google Patents.
  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 28, 2026, from [Link]

Sources

Method

Application Note: Strategic Coupling of 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid

Introduction Piperidine scaffolds are privileged structures in medicinal chemistry and drug development, appearing in numerous pharmaceuticals due to their favorable pharmacokinetic properties and ability to serve as a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry and drug development, appearing in numerous pharmaceuticals due to their favorable pharmacokinetic properties and ability to serve as a versatile template for three-dimensional molecular design.[1] 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a bifunctional building block of significant interest, offering two distinct points for chemical modification: a carboxylic acid and an ester. The selective formation of an amide bond at the C3-carboxylic acid position is a crucial transformation for generating libraries of novel compounds.

This application note provides a comprehensive guide for researchers on the critical parameters and detailed protocols for the successful amide coupling of this piperidine derivative. It emphasizes the causality behind experimental choices to ensure reproducible and high-yielding outcomes. The primary focus will be on the N-protected variant, 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid, as N-protection is a prerequisite for selective C3-acylation.

Core Principles and Strategic Considerations

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature. The primary obstacle is a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must be "activated" to an electrophilic species that readily reacts with the amine nucleophile. This activation is the central role of coupling reagents.

For a substrate like 5-(methoxycarbonyl)piperidine-3-carboxylic acid, several factors must be carefully considered to ensure a successful and clean reaction.

The secondary amine of the piperidine ring is a potent nucleophile that will compete with the desired amine coupling partner, leading to polymerization or undesired side products. To prevent this, the piperidine nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose.

  • Why the Boc Group? The Boc group is robust enough to withstand the basic conditions of many amide coupling reactions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which typically do not affect the newly formed amide or the methyl ester.[3] This orthogonality is a cornerstone of modern synthetic strategy.[4]

The correct starting material for this reaction is therefore 1-Boc-5-(methoxycarbonyl)piperidine-3-carboxylic acid .[5]

The choice of coupling reagent is the most critical decision and depends on the amine's nucleophilicity, steric hindrance, and the desired reaction efficiency.[6]

  • Carbodiimides (EDC, DCC):

    • Mechanism: Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide, releasing a soluble urea byproduct.[2]

    • Advantages: EDC is cost-effective and its urea byproduct is water-soluble, simplifying purification through aqueous workup.[6]

    • Additives (HOBt, OxymaPure): The O-acylisourea intermediate can rearrange to a non-reactive N-acylurea.[7] To prevent this and suppress potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (OxymaPure) are essential. These additives trap the activated acid as a more stable, yet highly reactive, active ester (HOBt-ester or Oxyma-ester), improving reaction yields and cleanliness.[6][8]

  • Uronium/Aminium Salts (HATU, HBTU):

    • Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid in the presence of a base to form a highly reactive OAt-active ester.

    • Advantages: HATU is one of the most efficient coupling reagents, known for its high reactivity, fast reaction times, and low rates of racemization.[6] It is particularly effective for coupling sterically hindered substrates or unreactive amines.[1] The HOAt byproduct can also act as a catalyst for the reaction.

Most coupling reactions, especially those using uronium salts, require a tertiary amine base.[9] Its primary role is to deprotonate the carboxylic acid, facilitating its activation, and to neutralize the acidic byproducts formed during the reaction.

  • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are preferred. They are sterically hindered and therefore non-nucleophilic, preventing them from competing with the desired amine in reacting with the activated acid.

The solvent must dissolve all reactants and should not participate in the reaction.

  • Common Solvents:

    • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves most reactants, making it a common choice for difficult couplings.[7][9]

    • Dichloromethane (DCM): A less polar option, often used with carbodiimide couplings. It is volatile and easy to remove during workup.[3][10]

    • Acetonitrile (ACN): Another suitable polar aprotic solvent.

It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediates, leading to the regeneration of the carboxylic acid and lower yields.[9]

Comparative Overview of Coupling Conditions

The following table summarizes common conditions for two reliable coupling methods.

ParameterMethod A: EDC/HOBtMethod B: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone required (HOAt is part of HATU)
Base DIPEA or NMMDIPEA or NMM
Solvent DCM or DMFDMF
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 4-16 hours1-4 hours
Key Advantage Cost-effective, easy workupHigh efficiency, fast, good for hindered substrates
Byproducts Water-soluble urea, HOBtTetramethylurea, HOAt

Visualized Mechanisms and Workflows

General Amide Coupling Mechanism

The diagram below illustrates the general pathway for amide bond formation using a coupling reagent. The carboxylic acid is first activated to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Active_Ester R-CO-Act (Activated Intermediate) Acid->Active_Ester Activation Reagent Coupling Reagent + Base Reagent->Active_Ester Amine R'-NH2 (Amine) Active_Ester->Amine Amide R-CONH-R' (Amide Product) Active_Ester->Amide Coupling Amine->Amide Nucleophilic Attack

Caption: General workflow for amide bond formation.

Experimental Workflow Diagram

This diagram outlines the typical laboratory procedure for performing the amide coupling reaction.

workflow start Combine N-Boc-Acid and Amine in Solvent add_base Add Base (DIPEA) start->add_base cool Cool to 0 °C (for EDC method) add_base->cool add_reagents Add Coupling Reagent (e.g., EDC/HOBt or HATU) cool->add_reagents react Stir at RT Monitor by TLC/LC-MS add_reagents->react workup Aqueous Workup (e.g., wash with NaHCO3, brine) react->workup extract Extract with Organic Solvent workup->extract dry Dry (Na2SO4), Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

  • 1-Boc-5-(methoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM or DMF

  • Saturated aq. NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-5-(methoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ solution (2x) and brine (1x).[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Coupling

This protocol is highly efficient and recommended for less reactive amines or sterically hindered substrates.

Materials:

  • 1-Boc-5-(methoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate, Water, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-5-(methoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.1 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[9] A color change may be observed.

  • Add the amine (1.1 eq) to the activated acid solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous. Water can significantly reduce the efficiency of the coupling reaction. Consider using a more powerful coupling reagent like HATU if EDC/HOBt fails.

  • Side Product Formation: If the amine is particularly valuable, it is better to pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[9] This minimizes potential side reactions of the amine with the coupling reagent.

  • Difficult Purification: The urea byproduct from EDC is water-soluble, making aqueous workup effective. If DCC is used instead, the dicyclohexylurea byproduct is largely insoluble in DCM and can be removed by filtration, but any remaining in solution can complicate chromatography.[6]

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Khattab, S. N., El-Faham, A., & de la Torre, B. G. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 21(8), 1040. Available at: [Link]

  • Reddit user discussion. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • ResearchGate Discussion. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 583-593. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Reddit user discussion. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • University of Chicago. (n.d.). Protecting Groups. Retrieved from [Link] (Note: A direct deep link was not available, the reference points to the university's general domain where such resources are hosted).

  • Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2997. Available at: [Link]

  • American Chemical Society Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid Synthesis

Welcome to the technical support guide for the synthesis of 5-(methoxycarbonyl)piperidine-3-carboxylic acid (CAS 748113-39-5).[1] This molecule is a crucial substituted piperidine scaffold, a privileged structure in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(methoxycarbonyl)piperidine-3-carboxylic acid (CAS 748113-39-5).[1] This molecule is a crucial substituted piperidine scaffold, a privileged structure in modern drug discovery.[2][3] Its synthesis, however, presents several challenges that can impact yield and purity.

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy effectively.

Section 1: Overview of Primary Synthetic Strategies

Two principal routes are commonly considered for the synthesis of the 3,5-disubstituted piperidine core of our target molecule:

  • Catalytic Hydrogenation of a Pyridine Precursor: This "aromatic to alicyclic" approach involves the reduction of a suitably substituted pyridine ring, such as dimethyl or diethyl pyridine-3,5-dicarboxylate.

  • Intramolecular Cyclization (Dieckmann Condensation): This "acyclic to cyclic" strategy involves the base-mediated intramolecular condensation of an acyclic diester to form the piperidine ring.[2][4]

The choice between these routes depends on starting material availability, scalability requirements, and stereochemical control needs.

Synthetic_Strategies cluster_0 Strategy 1: Pyridine Hydrogenation cluster_1 Strategy 2: Dieckmann Condensation Start1 Pyridine-3,5-dicarboxylic Acid Step1_1 Diesterification Start1->Step1_1 Step1_2 Catalytic Hydrogenation Step1_1->Step1_2 Step1_3 Selective Mono-hydrolysis Step1_2->Step1_3 End1 Target Molecule Step1_3->End1 Start2 Acyclic Amino Diester Step2_1 Base-mediated Cyclization (Dieckmann) Start2->Step2_1 Step2_2 Hydrolysis & Decarboxylation Step2_1->Step2_2 End2 Target Molecule Step2_2->End2

Caption: High-level comparison of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a question-and-answer format.

Issues in the Pyridine Hydrogenation Route

Question 1: My catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate is sluggish, stalls, or gives a low yield of the desired piperidine diester. What factors should I investigate?

Answer: Incomplete hydrogenation is a frequent challenge. The pyridine ring is aromatic and requires forcing conditions to reduce. Several factors are critical:

  • Catalyst Selection and Loading: While Palladium on carbon (Pd/C) is often used, Rhodium on carbon (Rh/C) is generally more effective for the hydrogenation of heteroaromatic rings under milder conditions.[5] Ensure the catalyst is fresh and active. Increase catalyst loading (e.g., from 5 mol% to 10 mol%) if the reaction is slow.

  • Hydrogen Pressure: Atmospheric pressure is often insufficient. Pressures ranging from 5 atm to 50 atm are typically required for complete reduction.[5] Ensure your equipment is rated for the pressure used.

  • Solvent and Acidity: The reaction is often performed in alcohols (MeOH, EtOH) or acetic acid. Performing the hydrogenation under acidic conditions (e.g., in acetic acid or with HCl in methanol) can protonate the pyridine nitrogen, activating the ring towards reduction and improving substrate solubility.

  • Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. A typical range is 25°C to 80°C.[5] Start at room temperature and gradually increase if the reaction is slow.

  • Catalyst Poisoning: Trace impurities in your starting material or solvent (especially sulfur or nitrogen compounds) can poison the catalyst. Ensure high-purity starting materials and solvents.

ParameterRecommendationRationale
Catalyst 10% Rh/C or 10% Pd/CRh/C is often more active for heteroaromatics.[5]
Pressure 5 - 50 atm H₂Overcomes the aromaticity of the pyridine ring.
Solvent Methanol, Ethanol, Acetic AcidProtic solvents are standard. Acetic acid can activate the ring.
Temperature 25 - 80 °CBalances reaction rate against potential side reactions.

Question 2: I've successfully reduced the pyridine ring, but now I'm struggling with the selective mono-hydrolysis of the resulting dimethyl piperidine-3,5-dicarboxylate. I'm either getting unreacted starting material or the fully hydrolyzed diacid. How can I improve selectivity?

Answer: Selective mono-saponification is a classic challenge in symmetric diesters. The key is to use a stoichiometric amount of base and carefully control the reaction conditions to prevent the second, faster hydrolysis of the resulting carboxylate salt.

A proven method involves the slow addition of the diester to a solution of one equivalent of base at a controlled temperature.[6]

Optimized Protocol for Selective Mono-hydrolysis:

  • Dissolve 1.0 equivalent of potassium hydroxide (KOH) in ethanol at room temperature.

  • Slowly add a solution of the dimethyl piperidine-3,5-dicarboxylate (1.0 eq.) in ethanol to the KOH solution over 1-2 hours with vigorous stirring.

  • Maintain the reaction temperature at 20°C.[6]

  • Monitor the reaction closely by TLC or LC-MS. The reaction should be stopped as soon as the starting diester is consumed.

  • Upon completion, carefully neutralize the mixture with 1M HCl to a pH of ~3-4. The target product should precipitate and can be collected by filtration.[6]

The rationale is that once the first ester is hydrolyzed, the resulting carboxylate is less soluble and may precipitate, or its negative charge may electrostatically disfavor the approach of a second hydroxide ion, slowing the rate of the second hydrolysis relative to the first.

Challenges in the Dieckmann Condensation Route

Question 3: My Dieckmann condensation yield is very low. What are the most critical parameters to optimize?

Answer: The Dieckmann condensation is an intramolecular reaction that competes with intermolecular side reactions. Success hinges on favoring the intramolecular pathway and ensuring the base performs its intended function without causing side reactions.[4]

  • Choice of Base: This is the most critical parameter. A strong, non-nucleophilic, sterically hindered base is ideal. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are superior choices to sodium ethoxide, especially if you are using a methyl or ethyl ester. Using sodium ethoxide with a methyl ester can lead to transesterification, complicating the product mixture.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the base and the enolate intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or toluene are preferred. They effectively solvate the cation of the base without interfering with the enolate.[4]

  • High-Dilution Principle: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run at low concentrations (typically 0.01 M to 0.1 M). This can be achieved by slowly adding the acyclic diester substrate to a solution of the base.

Dieckmann_Mechanism cluster_0 Dieckmann Condensation Mechanism cluster_1 Competitive Side Reaction A Acyclic Diester B Enolate Formation (α-proton abstraction by base) A->B Strong Base (e.g., NaH) C Intramolecular Nucleophilic Attack B->C Favored by high dilution D Tetrahedral Intermediate C->D E Expulsion of Alkoxide D->E F β-Ketoester Product (after acidic workup) E->F Acid Quench G Enolate H Intermolecular Attack on another diester molecule G->H Favored by high concentration I Dimer/Polymer H->I

Caption: Mechanism of Dieckmann condensation and the competing intermolecular reaction.

Question 4: The decarboxylation step after my Dieckmann condensation is messy and gives multiple products. How can I achieve a clean conversion to the final product?

Answer: The initial product of the Dieckmann condensation is a β-ketoester. This is typically hydrolyzed and decarboxylated to yield the final carboxylic acid. A common and effective method is acidic hydrolysis and decarboxylation in one pot.

Standard Protocol for Hydrolysis & Decarboxylation:

  • After the Dieckmann cyclization and initial workup, isolate the crude β-ketoester.

  • Add the crude product to a solution of 20% hydrochloric acid or sulfuric acid.[7]

  • Heat the mixture to reflux (typically 100-110°C) for several hours (4-12 h). The reaction progress should be monitored by TLC or LC-MS until the intermediate is fully consumed.

  • During heating, the ester and the β-keto group are hydrolyzed, and the resulting β-ketoacid readily decarboxylates.

  • After cooling, the product can be isolated by adjusting the pH to its isoelectric point to precipitate the zwitterionic amino acid, followed by filtration.

The key is to use sufficiently harsh conditions (strong acid, heat) to drive both the hydrolysis and the decarboxylation to completion. Incomplete reaction is the most common source of impurities.

General FAQs

Question 5: What is the most effective method for purifying the final product?

Answer: 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is an amino acid derivative and can behave as a zwitterion, which can make purification challenging.

  • Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. The product can be crystallized either as the free zwitterion or as a salt (e.g., hydrochloride).

    • As Zwitterion: Dissolve the crude product in a minimal amount of hot water or an alcohol/water mixture, and allow it to cool slowly. Adjusting the pH of an aqueous solution to the isoelectric point (typically pH 3-5) can induce precipitation.

    • As a Salt: Dissolving the crude product in methanol or ethanol and adding a solution of HCl in isopropanol or ether will precipitate the hydrochloride salt, which is often a well-defined, crystalline solid that is easier to handle and less hygroscopic.

  • Chromatography: Silica gel chromatography can be challenging due to the polar and basic nature of the piperidine nitrogen. If chromatography is necessary, consider using a modified mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia to suppress tailing) or using reverse-phase chromatography. Ion-exchange chromatography is also a highly effective but more complex option.

References

  • 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data . (n.d.). WorldOfChemicals. Retrieved January 26, 2026, from [Link]

  • WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists. (n.d.). Google Patents.
  • CN106831540A - A method for preparing (S)-3-piperidinecarboxylic acid. (n.d.). Google Patents.
  • US2363157A - Process for purifying piperidine. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . (2019). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation . (n.d.). UCL Discovery. Retrieved January 26, 2026, from [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery . (2000). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Piperidine synthesis . (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | CAS:748113-39-5 . (n.d.). Ark Pharma Scientific Limited. Retrieved January 26, 2026, from [Link]

  • Cook and Reed : Experinzeds iut the Piperidine Series. Part I. (1945). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines . (2006). PubMed. Retrieved January 26, 2026, from [Link]

Sources

Optimization

preventing hydrolysis of methoxycarbonyl group during synthesis

Current Status: Online 🟢 Operator: Senior Application Scientist (Synthesis Division) Topic: Preventing Hydrolysis of Methoxycarbonyl (Methyl Ester) Groups Core Analysis: The "Canary" of the Carbonyls The methoxycarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Synthesis Division) Topic: Preventing Hydrolysis of Methoxycarbonyl (Methyl Ester) Groups

Core Analysis: The "Canary" of the Carbonyls

The methoxycarbonyl group (


) is a workhorse in organic synthesis, often serving as a masked carboxylic acid or a final target. However, it is electronically activated and sterically exposed, making it the "canary in the coal mine" for hydrolysis.

The Central Dogma of Methyl Ester Stability:

  • Steric Vulnerability: The small methyl group offers minimal shielding against nucleophilic attack compared to ethyl, isopropyl, or tert-butyl esters.

  • Electronic Activation: The methoxy group is a decent leaving group (

    
     of MeOH 
    
    
    
    15.5) once the carbonyl is attacked.
  • The Enemy: Hydroxide ions (

    
    ) are the primary threat. Even "mild" aqueous bases can saponify a methyl ester if the temperature rises above 
    
    
    
    .
Troubleshooting Tickets (Scenario-Based Guides)
Ticket #402: "My methyl ester vanished during Suzuki Coupling."

User: Medicinal Chemist Context: Standard Suzuki-Miyaura coupling using


, 

, and DME/Water (4:1) at

.[1] Outcome: The cross-coupling worked, but the methyl ester hydrolyzed to the acid.

Diagnosis: The standard Suzuki condition uses aqueous carbonate at elevated temperatures. While carbonate is a weak base (


), the presence of water at 

generates a steady concentration of hydroxide ions via equilibrium. The unhindered methyl ester cannot survive this thermal/basic stress.

The Fix (Protocol Adjustment): You must switch to an Anhydrous or Non-Nucleophilic Base system.

  • Option A: The Phosphate Switch (Mildest)

    • Reagent: Potassium Phosphate Tribasic (

      
      ).
      
    • Solvent: Toluene/Water (10:1) or Dioxane (Anhydrous).

    • Why: Phosphate is bulky and less nucleophilic than hydroxide/carbonate. In toluene, the ester remains in the organic phase, protected from the aqueous base.

  • Option B: The Fluoride Method (Anhydrous)

    • Reagent: Cesium Fluoride (

      
      ).
      
    • Solvent: THF or DME (Strictly Anhydrous).

    • Why: Fluoride activates the boronic acid/ester (forming the boronate 'ate' complex) without acting as a nucleophile toward the carboxylic ester.

  • Option C: The Silanolate Method (Homogeneous)

    • Reagent: Potassium Trimethylsilanolate (TMSOK).[2]

    • Reference: Organic Syntheses 2020, 97, 245-261 [1].[2]

    • Why: Allows for room temperature coupling in anhydrous ether, completely avoiding hydrolysis.

Ticket #409: "Selective Deprotection: Keeping Methyl, Removing Others."

User: Peptide Chemist Context: Substrate has a Methyl ester (target) and a tert-Butyl ester (protecting group).[3] Issue: Fear of scrambling or hydrolyzing the methyl ester during deprotection.

Diagnosis: This is a favorable scenario. Methyl esters are remarkably stable to the acidic conditions used to cleave tert-butyl esters.[4]

The Protocol (Acidolytic Selectivity):

  • Reagent: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1 v/v).

  • Scavenger: Triisopropylsilane (TIPS) (2.5%) if carbocations are a risk.

  • Condition: Room temperature, 1-2 hours.

  • Mechanism: The t-butyl group cleaves via an

    
    -like fragmentation (forming isobutylene). The methyl ester would require water and heat to hydrolyze under these conditions.
    
    • Warning: Do not use aqueous HCl or

      
       with heat, as this will hydrolyze the methyl ester via acid catalysis.
      
Ticket #415: "Aminolysis Side-Reaction."

User: Process Chemist Context: Reacting an amine elsewhere on the molecule; the methyl ester is turning into an amide. Issue: Nucleophilic attack by the amine on the ester (Aminolysis).

Diagnosis: Methyl esters are excellent acylating agents for primary amines, especially in methanol (which can facilitate proton transfer).

The Fix:

  • Solvent Switch: Avoid Methanol. Use Isopropanol (IPA) or tert-Butanol. The steric bulk of the solvent shell impedes the attack on the carbonyl.

  • Temperature Control: Keep reaction

    
    . Aminolysis has a higher activation energy than simple deprotonation events.
    
  • Additives: If doing an alkylation, use a non-nucleophilic base (DIPEA or

    
    ) and ensure the amine is the limiting reagent if possible.
    
Comparative Data: Base Compatibility Matrix

Use this table to select the correct base when a Methyl Ester is present in your molecule.

BasepKa (conj. acid)Risk LevelNotes
LiOH / NaOH 15.7CRITICAL Will hydrolyze methyl esters rapidly in water/MeOH. Avoid.
NaOMe 15.5CRITICAL Will cause transesterification or hydrolysis (if wet).

10.3MODERATE Safe in anhydrous DMF/MeCN. Risky in wet solvents >

.

12.3LOW Excellent for Suzuki. Bulky anion reduces nucleophilic attack.

/ DIPEA
10.7SAFE Non-nucleophilic. Safe for alkylations/acylations.
CsF / KF N/A (F- affinity)SAFE Best for Stille/Suzuki/Hiyama couplings. Anhydrous.
TMSOK ~13-15SAFE Potassium Trimethylsilanolate. Anhydrous conditions only [1].
Visual Logic: Decision Pathways
Figure 1: Base Selection Decision Tree for Methyl Ester Substrates

BaseSelection Start Start: Reaction with Methyl Ester Present ReactionType Reaction Type? Start->ReactionType Coupling Pd Cross-Coupling (Suzuki/Heck) ReactionType->Coupling Alkylation N/O-Alkylation ReactionType->Alkylation Deprotection Deprotection of Other Group ReactionType->Deprotection CouplingCond Can you keep it Anhydrous? Coupling->CouplingCond BaseSelect Base Selection Alkylation->BaseSelect AcidBase Acid or Base Labile? Deprotection->AcidBase YesAnhyd Use CsF or TMSOK (Strictly Anhydrous) CouplingCond->YesAnhyd Yes NoAnhyd Use K3PO4 in Toluene/H2O (Avoid Carbonates/Hydroxides) CouplingCond->NoAnhyd No SafeBase DIPEA, NaH (Cold), or Cs2CO3 (DMF) BaseSelect->SafeBase RiskBase Avoid: NaOMe, NaOH, KOH BaseSelect->RiskBase Acidic TFA/DCM or HCl/Dioxane (Methyl Ester is STABLE) AcidBase->Acidic Acidic (Boc/tBu) Basic Requires Base? AcidBase->Basic Basic (Fmoc) BasicCaution Use Piperidine (Fmoc) or Morpholine. Avoid NaOH. Basic->BasicCaution

Caption: Decision matrix for selecting reagents compatible with methyl esters. Green nodes indicate safe protocols; Yellow indicates caution; Red indicates high risk.

Advanced Protocol: Anhydrous Suzuki Coupling

This protocol is designed specifically to prevent saponification of methyl esters during biaryl synthesis.

Reagents:

  • Aryl Halide (1.0 equiv) containing Methyl Ester.

  • Boronic Acid/Pinacol Ester (1.2 equiv).

  • Base: Potassium Trimethylsilanolate (TMSOK) (1.5 - 2.0 equiv).

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Solvent: Anhydrous THF or Toluene (Degassed).

Step-by-Step:

  • Drying: Flame-dry the reaction flask and cool under Argon.

  • Charging: Add the aryl halide, boronic species, and Pd catalyst to the flask.

  • Solvent: Add anhydrous THF via syringe.

  • Activation: Add solid TMSOK in one portion against a counter-flow of Argon.

    • Note: TMSOK is soluble in organic solvents, creating a homogeneous system that activates boron without attacking the ester [1].

  • Reaction: Stir at Room Temperature (or mild heat,

    
    ) for 1-4 hours.
    
  • Quench: Quench with saturated

    
     (slightly acidic) to neutralize the silanolate immediately.
    
  • Workup: Extract with Ethyl Acetate. The methyl ester will remain intact.

References
  • Bennett, S. H., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261.[2] Link

  • Nicolaou, K. C., et al. (2005).[5][6][7] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[5][7] Angewandte Chemie International Edition, 44(9), 1378-1382.[5][6] Link

    • Note: Cited here as a "reverse" reference—demonstrating the specific lability of methyl esters to hydroxide-like species.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Resources. Link

  • BenchChem. (2025).[8][9] A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis. BenchChem Technical Library. Link

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Substituted Piperidines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol in Piperidine Synthesis Audience: Medicinal Chemists & Process Development Scientists Core Synthesis S...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol in Piperidine Synthesis Audience: Medicinal Chemists & Process Development Scientists

Core Synthesis Strategy: Decision Matrix

Before troubleshooting specific reaction failures, ensure you have selected the correct synthetic manifold for your target stereochemistry. Piperidine synthesis is rarely "one size fits all."

Workflow Selector

Use the following logic to determine the primary protocol for your target.

PiperidineStrategy start Target Structure sub1 Is the Pyridine precursor available? start->sub1 route_denovo Route C: De Novo Cyclization sub1->route_denovo No decision_sub Substituent Pattern? sub1->decision_sub Yes route_hydro Route A: Asymmetric Hydrogenation note Note: Hydrogenation is preferred for scale; Lithiation for late-stage functionalization. route_hydro->note route_lith Route B: u03b1-Lithiation (Beak-Lee) decision_sub->route_hydro 2,3- or 2,5-disubstituted (Need cis/trans control) decision_sub->route_lith Introduction of u03b1-group to existing ring decision_sub->route_denovo Quaternary centers or fused systems

Figure 1: Strategic decision tree for selecting the optimal piperidine synthesis pathway based on substrate availability and substitution pattern.

Knowledge Base: Asymmetric Hydrogenation of Pyridines

Primary Issue: "I am getting low enantiomeric excess (ee) or the wrong diastereomer (cis vs. trans)."

The "Zhou Protocol" (Iridium-Catalyzed)

The most robust method for enantioselective reduction of pyridines is the Iridium-catalyzed system developed by Zhou and colleagues. This method relies on activating the pyridine as a salt.

Protocol Standard:

  • Catalyst: [Ir(COD)Cl]2 + Chiral Bisphosphine (e.g., (R)-MeO-Biphep or (S)-SegPhos).

  • Activator (CRITICAL): Iodine (

    
    ) or Trichloroisocyanuric acid (TCCA).
    
  • Substrate: Pyridinium salt (HCl or HBr salt) or free pyridine with added acid.

  • Conditions: 600–1000 psi

    
    , Room Temp to 50°C.
    
Troubleshooting Guide: Low Enantioselectivity
SymptomProbable CauseCorrective ActionMechanism
Racemic Product Background ReactionReduce Temperature / Increase PressureUncatalyzed heterogeneous hydrogenation by precipitated Ir-black can occur. High pressure favors the homogeneous cycle.
Low % ee Chloride InhibitionChange AnionChloride ions can bridge Ir dimers, deactivating the chiral catalyst. Switch to non-coordinating anions (e.g.,

or

) or add Ag salts.
No Conversion Catalyst PoisoningAdd

(10 mol%)
Pyridines are strong

-donors that poison the catalyst. Iodine oxidizes Ir(I) to Ir(III), preventing the formation of inactive hetero-aggregates.
Wrong Diastereomer Thermodynamic ControlStop reaction earlyCis-isomers are often kinetic products. Prolonged reaction times allow isomerization to the thermodynamic trans-isomer via enamine intermediates.
Mechanism of Stereocontrol

Understanding why the reaction works is essential for troubleshooting. The pyridine does not bind simply as a


-arene; it reacts as a pyridinium cation or partial enamine.

ZhouMechanism Precat [Ir(COD)Cl]2 + Ligand Active Active Ir-H Species (Inner Sphere) Precat->Active + I2 / H2 Complex Ir-H---Pyridinium Complex Active->Complex + Substrate Substrate Pyridinium Salt (Activated) Substrate->Complex Hydride Enantio-determining Hydride Transfer Complex->Hydride Face Selective Product Chiral Piperidine Hydride->Product Cascade Reduction Product->Active Catalyst Regeneration

Figure 2: Simplified mechanistic cycle for Iridium-catalyzed hydrogenation. The interaction between the Ir-hydride and the activated pyridinium salt dictates the facial selectivity.

Knowledge Base: -Lithiation / Trapping (Beak-Lee Method)

Primary Issue: "I cannot reproduce the enantioselectivity or yield in the


-functionalization of N-Boc piperidine."

This method utilizes the dipole-stabilized carbanion adjacent to the nitrogen.

Protocol Standard:

  • Substrate: N-Boc-piperidine.[1][2][3]

  • Reagent: s-BuLi / TMEDA (or Sparteine for asymmetry).

  • Solvent:

    
     (Classic) or TBME. Avoid THF  for initial deprotonation if using Sparteine (competitively binds).
    
  • Temp: -78°C strictly.

Troubleshooting Guide: Lithiation Failures
IssueDiagnostic QuestionTechnical Fix
Low Yield Is the proton source dry?The lithiated species is highly basic. Ensure electrophiles are strictly anhydrous.
Racemization Did the temp fluctuate?The lithiated intermediate is configurationally unstable above -50°C. Use a cryostat, not just a dry ice bath.
No Reaction Is the Boc group intact?Check for "Boc migration" or nucleophilic attack on the carbonyl. Ensure s-BuLi is titrated.
Cis/Trans Mix What is the electrophile?Allylation/Alkylation usually proceeds with retention (equatorial attack). Protonation can vary.

Expert Insight: For non-cryogenic applications, consider the O'Brien protocol using trans-metalation (Li


 Zn) which allows warming to room temperature for Negishi couplings.

Analysis & Validation: Proving Stereochemistry

Do not rely solely on optical rotation. You must validate the relative stereochemistry (cis/trans) using NMR spectroscopy before assessing enantiopurity (chiral HPLC).

1H NMR Coupling Constants ( )

The piperidine ring exists predominantly in a chair conformation.

  • Axial-Axial coupling (

    
    ):  Large values (10–13 Hz).
    
  • Axial-Equatorial coupling (

    
    ):  Small values (2–5 Hz).
    
  • Equatorial-Equatorial coupling (

    
    ):  Small values (2–5 Hz).
    

Diagnostic Test: If you synthesize 2,3-disubstituted piperidine:

  • Identify the H2 and H3 protons.

  • If

    
    , both protons are axial , indicating a trans-diequatorial  substitution pattern (assuming bulky groups prefer equatorial).
    
  • If

    
    , one is axial and one is equatorial, indicating a cis  relationship.
    

FAQs (Frequently Asked Questions)

Q: Why does my heterogeneous hydrogenation (Rh/C) give the cis isomer exclusively? A: Heterogeneous hydrogenation follows the Horiuti-Polanyi mechanism . The pyridine ring adsorbs flat onto the metal surface. Hydrogen adds from the metal surface to the bottom face of the ring syn-facially. Since the ring cannot flip during adsorption, all hydrogens add to the same side, pushing existing substituents to the opposite side (cis-relationship).

Q: Can I use Pyridine-N-oxide to improve reactivity? A: Yes. Pyridine-N-oxides are often easier to hydrogenate because the aromaticity is already partially disrupted. However, the N-O bond is usually cleaved during the process (reductive deoxygenation), yielding the piperidine directly. This is a valid strategy if direct pyridine hydrogenation is sluggish.

Q: I need a 4-substituted piperidine with a quaternary center. Hydrogenation isn't working. A: Hydrogenation is poor for generating quaternary centers due to steric hindrance at the catalyst surface. Switch to Route C (De Novo Cyclization) . A common approach is the Aza-Diels-Alder reaction or Ring-Closing Metathesis (RCM) of diallyl amines.

References

  • Iridium-Catalyzed Asymmetric Hydrogen

    • Wang, X.-B., Zeng, W., & Zhou, Y.-G. (2008).[4] Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives. Tetrahedron Letters.

    • 4[5][6][7]

  • Alpha-Lithiation of N-Boc Heterocycles (Beak-Lee Methodology)

    • Beak, P., & Lee, W. K. (1989).[8] Alpha-lithiation of N-Boc heterocycles. Journal of Organic Chemistry.

    • 8[5][4][6][7][9]

  • Diamine-Free Lithi

    • Rayner, P. J., & O'Brien, P. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters.
    • 8[5][4][6][7][9]

  • Rh-Catalyzed Hydrogen

    • Glorius, F., et al. (2018).[6][10] Rh(CAAC)-Catalyzed Arene Hydrogenation: Evidence for Nanocatalysis. ACS Catalysis.[10]

    • 10[5][4][6][7][9][11]

  • Stereoselective Piperidine Synthesis Reviews

    • Kallstrom, S., & Leino, R. (2008).[5] Synthesis of Pharmaceutically Active Compounds Containing a Disubstituted Piperidine Framework. Bioorganic & Medicinal Chemistry.

    • 5[5][6][7][9][11]

Sources

Optimization

optimizing reaction temperature for piperidine acylation

Technical Support Center: Optimizing Reaction Temperature for Piperidine Acylation Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PIP-ACYL-OPT-001 Introduction: The Thermody...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for Piperidine Acylation

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PIP-ACYL-OPT-001

Introduction: The Thermodynamics of Control

Welcome to the technical support hub. You are likely here because your piperidine acylation yields are inconsistent, your impurity profile is complex, or you are scaling up and facing thermal management issues.

The Core Principle: Piperidine is a strong secondary amine nucleophile (


). In acylation reactions—particularly with acid chlorides or anhydrides—the reaction is chemically fast  and highly exothermic .
  • Kinetic Control (Low Temp): Favored for selectivity and preventing hydrolysis of the acylating agent.

  • Thermodynamic Control (High Temp): Rarely required for simple piperidine acylation unless the substrate is sterically hindered (e.g., 2,2,6,6-tetramethylpiperidine) or the electrophile is deactivated.

This guide replaces "trial and error" with mechanistic causality.

Module 1: Critical Decision Framework

Before heating or cooling, determine your "Thermal Zone" using the decision matrix below.

TemperatureSelection Start Analyze Reagents AcylType Acylating Agent Type? Start->AcylType AcidCl Acid Chloride / Anhydride (High Reactivity) AcylType->AcidCl CarbAcid Carboxylic Acid + Coupling Agent (EDC/HATU) AcylType->CarbAcid Ester Ester / Amide Exchange (Low Reactivity) AcylType->Ester Sterics Is Piperidine Hindered? (e.g., 2,6-subst) AcidCl->Sterics ZoneRT ZONE 2: Ambient (20°C - 25°C) Goal: Complete Conversion CarbAcid->ZoneRT Standard ZoneHot ZONE 3: Elevated (60°C - Reflux) Goal: Overcome Activation Energy Ester->ZoneHot Required ZoneCold ZONE 1: Cryogenic/Cold (-10°C to 0°C) Goal: Control Exotherm Sterics->ZoneCold No (Simple Piperidine) Sterics->ZoneRT Yes (Hindered)

Figure 1: Thermal Decision Matrix. Select your temperature zone based on electrophile reactivity and steric hindrance.

Module 2: Troubleshooting & Optimization FAQs

Scenario A: The "Runaway" Reaction (Impurity Generation)

Q: I am using piperidine and benzoyl chloride. The reaction turns black/tarry, and I see multiple spots on TLC. What is happening?

Diagnosis: You are likely running the reaction too hot (or at RT without initial cooling), leading to uncontrolled exotherms .

  • Mechanism: The reaction between piperidine and acid chloride releases HCl instantly. This neutralization by your base (TEA/DIPEA) is exothermic. High heat promotes:

    • Degradation: Decomposition of the acid chloride before it reacts.

    • O-Acylation: If your piperidine scaffold has hydroxyl groups, high temp overcomes the selectivity for N-acylation.

    • Solvent Polymerization: In extreme cases (e.g., THF), localized hot spots can degrade the solvent.

The Fix (Standard Protocol):

  • Dissolve piperidine and Base (1.2 equiv) in DCM.

  • Cool to 0°C (Ice/Water bath).

  • Add Acid Chloride dropwise over 15–30 minutes.

  • Monitor internal temperature; do not allow it to rise >5°C.

  • Warm to RT only after addition is complete.

Scenario B: Incomplete Conversion with Coupling Agents

Q: I am using a carboxylic acid with EDC/HOBt at Room Temperature. Conversion stalls at 60% after 12 hours. Should I heat it to reflux?

Diagnosis: Do NOT heat yet. Heating coupling agents (like EDC, HATU) often accelerates the hydrolysis of the active ester intermediate more than the amidation reaction, effectively killing your reagent.

Troubleshooting Steps:

  • Check pH: As the reaction proceeds, the pH may drop. Piperidine acylation requires a basic environment to keep the amine nucleophilic (unprotonated). Ensure you have excess DIPEA/NMM.

  • Concentration: Intermolecular reactions depend on collision frequency. If you are too dilute (<0.1 M), the rate drops. Optimize to 0.2 – 0.5 M .

  • Add Catalyst: Add DMAP (10 mol%). This forms a highly reactive N-acyl pyridinium intermediate that reacts faster with piperidine than the active ester does.

Data: Effect of Temperature on Coupling Agent Efficiency

Reagent SystemRecommended TempRisk of Heating (>40°C)
Acid Chloride 0°C

RT
Hydrolysis, Impurities
EDC / HOBt RTRapid hydrolysis of O-acylisourea
HATU / HBTU 0°C

RT
Racemization of chiral acids
T3P (Propylphosphonic anhydride) 0°C

RT (Can heat to 50°C)
T3P is thermally stable; safe to heat if sluggish
Scenario C: Sterically Hindered Piperidines

Q: I am trying to acylate 2,2,6,6-tetramethylpiperidine. It won't react at 0°C or RT.

Diagnosis: Steric bulk prevents the nucleophilic attack. The "Tetrahedral Intermediate" is too high in energy to form at low temperatures.

The Fix (High Energy Protocol):

  • Switch Reagents: Acid chlorides are mandatory here; coupling agents are too bulky.

  • Temperature: You must operate in Zone 3 (Reflux) .

  • Solvent: Switch from DCM (boils ~40°C) to Toluene (boils 110°C) or Xylene .

  • Base: Use Pyridine (acts as both solvent/catalyst and base) or inorganic K2CO3 in a biphasic system with vigorous stirring.

Module 3: Advanced Optimization (Design of Experiments)

If you are developing a process for manufacturing, "room temperature" is not a valid parameter (it fluctuates). You must define a precise range.

Recommended DoE Factors for Optimization:

  • Temperature Ramp:

    • Factor: Addition Temp vs. Aging Temp.

    • Experiment: Add at -10°C, hold 1h. Warm to 20°C, hold 2h.

    • Why: Separates the mixing-controlled exotherm from the kinetically-controlled completion.

  • Stoichiometry vs. Temp:

    • If you must run hot (for solubility), you will lose Acid Chloride to hydrolysis.

    • Compensation: Increase Acid Chloride equivalents from 1.1 to 1.5 to account for thermal degradation.

Module 4: Mechanistic Visualization

Understanding the competing pathways allows you to predict impurity profiles based on temperature.

ReactionPathway Piperidine Piperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Fast (k1) RCOCl Acid Chloride (Electrophile) RCOCl->Tetrahedral Fast (k1) Hydrolysis Carboxylic Acid (Impurity) RCOCl->Hydrolysis Moisture + Heat (Side Reaction) Product N-Acyl Piperidine (Target) Tetrahedral->Product Elimination (k2) Dimer Di-acyl/Polymer (Impurity) Tetrahedral->Dimer High Temp (Over-reaction)

Figure 2: Kinetic pathway showing how heat accelerates side reactions (dashed red lines) relative to the main product pathway.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Discusses physicochemical properties of piperidine derivatives).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. (Review of coupling agents and conditions).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Process scale temperature control).

  • BenchChem Technical Repository. (2025). Schotten-Baumann Reaction Protocols. (General protocols for biphasic acylation).

Troubleshooting

troubleshooting low yield in peptide coupling with piperidine carboxylic acids

Topic: Troubleshooting Low Yield in Peptide Coupling with Piperidine Carboxylic Acids Content Type: Technical Support Center & Troubleshooting Guide Specialized Technical Support for Hindered Secondary Amines Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Peptide Coupling with Piperidine Carboxylic Acids Content Type: Technical Support Center & Troubleshooting Guide

Specialized Technical Support for Hindered Secondary Amines

Welcome to the troubleshooting hub for non-proteinogenic amino acids. You are likely here because you are working with Pipecolic acid (Pip) , Nipecotic acid , or Isonipecotic acid and facing one of three critical failures:

  • Incomplete Coupling: The secondary amine is sterically hindered and unreactive.

  • Epimerization: The activated carboxylate is racemizing before coupling occurs.

  • Diketopiperazine (DKP) Formation: Your peptide is cleaving itself from the resin.

🛠️ Interactive Troubleshooting Flowchart

Start here to diagnose your specific failure mode.

TroubleshootingFlow Start START: Identify Symptom CheckYield Is the coupling yield low? (Unreacted Amine) Start->CheckYield Incomplete Reaction CheckStereo Is the mass correct but retention time shifts? Start->CheckStereo Racemization CheckMass Is the mass -18 Da or missing C-terminal residues? Start->CheckMass Side Reaction ReagentCheck Current Reagent? CheckYield->ReagentCheck BaseCheck Current Base? CheckStereo->BaseCheck ResinCheck Resin Type? CheckMass->ResinCheck HATU Switch to HATU/HOAt or PyAOP ReagentCheck->HATU Using DIC/HOBt AcidFluoride Use Acid Fluoride (TFFH or Ghosez) ReagentCheck->AcidFluoride Using HATU already Collidine Switch DIEA -> TMP (Collidine) Reduce Pre-activation time BaseCheck->Collidine Using DIEA/NMM CTC Switch to 2-CTC Resin (Steric protection) ResinCheck->CTC Using Wang/Rink

Figure 1: Decision matrix for diagnosing synthetic failures with piperidine-based amino acids.

📂 Module 1: The "Incomplete Coupling" Issue

Symptom: Kaiser test is ambiguous; LC-MS shows large peaks of starting material (M-1 residue).

The Science: Piperidine carboxylic acids possess a secondary amine constrained within a ring. This creates significant steric hindrance compared to linear amino acids. Standard carbodiimides (DIC) often fail to generate an active ester reactive enough to overcome this barrier.

Q: Why is my Kaiser test inconclusive? A: The Kaiser (Ninhydrin) test relies on primary amines to produce "Ruhemann’s purple." Secondary amines (like Pipecolic acid or Proline) produce a faint reddish-brown color that is often indistinguishable from the resin background.

  • Action: Stop using Kaiser. Switch to the Chloranil Test or p-Chloranil Test , which specifically detects secondary amines (turning beads dark blue).

Q: I am using HBTU/DIEA. Why is it failing? A: HBTU is often insufficient for hindered secondary amines. Furthermore, if you pre-activate for too long, the active ester can convert to an unreactive N-acylurea or racemize.

  • Action: Upgrade to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). The 7-aza nitrogen in the HOAt leaving group provides a "neighboring group effect" (anchimeric assistance) that accelerates the coupling rate by ~10-100x compared to HOBt esters [1].

📋 Protocol 1: High-Efficiency Coupling (HATU Method)

Use this for difficult couplings to a secondary amine.

  • Dissolve AA: 4.0 eq. Fmoc-AA-OH in minimal dry DMF (0.2 M final conc).

  • Add Activator: Add 3.8 eq. HATU .

  • Add Base: Add 8.0 eq. TMP (2,4,6-Trimethylpyridine/Collidine) .

    • Note: Collidine is weaker than DIEA but sufficient for HATU, reducing epimerization risk.

  • Pre-activation: Shake for exactly 30 seconds . Do not exceed 2 mins.

  • Coupling: Add to resin. Reaction time: 2–4 hours (double standard time).

  • Monitoring: Perform Chloranil Test. If positive (blue), repeat coupling.

📂 Module 2: The "Racemization" Issue

Symptom: Product purity is high, but you see doublets in HPLC or diastereomers in NMR.

The Science: Activation of the carboxylic acid on a piperidine ring (especially at the


-carbon) makes the 

-proton highly acidic. Strong bases like DIEA (Diisopropylethylamine) can deprotonate this position, leading to the formation of an oxazolone intermediate which rapidly racemizes.

Q: Which base should I use to stop epimerization? A: Avoid DIEA and NMM (N-methylmorpholine) if possible.

  • Best Choice: Sym-collidine (TMP) . It is sterically hindered and less basic (pKa ~7.4) compared to DIEA (pKa ~10.5), making it poor at abstracting the

    
    -proton but effective at neutralizing the acid generated during activation [2].
    
  • Alternative: Use DIC/Oxyma Pure . This is a base-free activation method. The absence of tertiary amine bases significantly lowers the risk of proton abstraction.

Data Comparison: Epimerization Levels

Coupling System Base % D-Isomer (Epimerization)
HBTU / HOBt DIEA ~15 - 20%
HATU / HOAt DIEA ~5 - 12%
HATU / HOAt Collidine < 2%

| DIC / Oxyma | None | < 1% |

📂 Module 3: The "Diketopiperazine (DKP)" Issue

Symptom: Mass spectrum shows [M - (AA1 + AA2)]. The first two amino acids are missing.

The Science: If Pipecolic acid (or Proline) is the second residue added to the resin (the dipeptide stage), the N-terminal amine, once deprotected, can "back-bite" the ester linkage attaching the peptide to the resin. This forms a stable 6-membered diketopiperazine ring, cleaving the dipeptide off the solid support.

DKP_Mechanism Step1 Fmoc-Deprotection of N-terminus Step2 Free Secondary Amine (Nucleophile) Step1->Step2 Step3 Attack on Resin Ester (Back-biting) Step2->Step3 Conformational Proximity Step4 DKP Formation (Cleavage from Resin) Step3->Step4 Cyclization

Figure 2: Mechanism of DKP formation leading to chain termination.

Q: How do I prevent DKP formation? A: You must make the ester linkage to the resin sterically inaccessible to the amine attack.

  • Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The massive trityl group creates a "steric wall" that prevents the amine from attacking the ester carbonyl [3].

  • Protecting Group: Use Trityl (Trt) protection for the N-terminus if possible, or ensure rapid coupling of the third amino acid.

  • Avoid: Wang resin or Merrifield resin for C-terminal Pipecolic acid/Proline sequences.

📂 Module 4: Validated Protocols
🧪 Protocol: The Chloranil Test (For Secondary Amines)

Mandatory for monitoring Pipecolic acid coupling.[1]

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[2]

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Take a small sample of resin beads (~1-2 mg) in a small glass tube.

  • Wash beads 3x with Ethanol to remove DMF/Base (Base causes false positives).

  • Add 2 drops of Solution A and 2 drops of Solution B .

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (+) -> Secondary amine present (Coupling Incomplete).

  • Colorless/Yellow Beads: Negative (-) -> Coupling Complete.

📚 References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Teixidó, M., et al. (2005). Diketopiperazine formation during the synthesis of C-terminal proline peptides: a quantitative study. Journal of Peptide Science, 11(2), 85-88. Link

Sources

Optimization

stability issues of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid in solution

Technical Support Center: 5-(Methoxycarbonyl)piperidine-3-carboxylic acid Welcome to the technical support guide for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

Welcome to the technical support guide for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. This guide provides in-depth, evidence-based troubleshooting advice and experimental protocols to ensure the integrity of your research.

I. Understanding the Molecule: Core Stability Principles

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a bifunctional molecule containing a piperidine ring (a cyclic secondary amine) and two carboxylic acid derivatives: a methyl ester and a free carboxylic acid. Its stability in solution is primarily dictated by the reactivity of the methyl ester group, which is susceptible to hydrolysis.

The piperidine ring itself is generally stable, but its basic nitrogen atom can influence intramolecular reactions and solubility depending on the pH of the solution.[1] Understanding these structural features is critical for predicting and mitigating degradation.

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway for this molecule in aqueous solution is the hydrolysis of the methyl ester to form the corresponding dicarboxylic acid (piperidine-3,5-dicarboxylic acid) and methanol.[2][3] This reaction can be catalyzed by both acids and bases.[2][3]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[2]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[2]

The rate of hydrolysis is significantly dependent on the pH of the solution.[3]

G cluster_main Primary Degradation Pathway cluster_conditions Catalyzing Conditions Parent 5-(Methoxycarbonyl)piperidine- 3-carboxylic acid Degradation_Product Piperidine-3,5-dicarboxylic acid + Methanol Parent->Degradation_Product Hydrolysis Acid Acidic Conditions (H+) Acid->Parent Catalyzes Base Basic Conditions (OH-) Base->Parent Catalyzes

Caption: Primary degradation pathway of the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for storing this compound in an aqueous solution?

A1: Based on the principles of ester hydrolysis, the compound is expected to be most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6.[4] In strongly acidic or alkaline solutions, the rate of hydrolysis of the methyl ester will be significantly accelerated.[5]

Q2: I'm observing a change in the pH of my unbuffered aqueous solution of the compound over time. What could be the cause?

A2: This is likely due to the hydrolysis of the methyl ester. The degradation produces piperidine-3,5-dicarboxylic acid, a more acidic species than the parent compound. This newly formed carboxylic acid group will deprotonate, releasing H+ ions into the solution and lowering the pH.

Q3: Can I heat solutions of this compound?

A3: Caution is advised. Elevated temperatures will increase the rate of all chemical reactions, including the hydrolysis of the ester.[6] If heating is necessary, it should be for the shortest duration possible and at the lowest effective temperature. The piperidine ring itself can also undergo thermal decomposition at very high temperatures, though this is less of a concern under typical laboratory solution conditions.[7]

Q4: What solvents are recommended for dissolving and storing this compound?

A4: For short-term use, polar aprotic organic solvents such as DMSO or DMF are suitable, as the compound is reported to be soluble in them.[5] For long-term storage, it is best to store the compound as a solid at recommended temperatures. If a stock solution is required, using an anhydrous aprotic solvent and storing it at -20°C or -80°C will minimize degradation.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Loss of compound potency or inconsistent results over time. Ester Hydrolysis: The active compound is degrading into piperidine-3,5-dicarboxylic acid, which may have different biological activity.1. Verify Solution Age & Storage: Always use freshly prepared solutions. If stock solutions must be stored, aliquot and freeze at ≤ -20°C. 2. Control pH: Ensure the pH of your experimental buffer is within the optimal stability range (pH 4-6). 3. Analytical Confirmation: Use a stability-indicating analytical method like HPLC to quantify the parent compound and detect the appearance of degradation products.[8][9]
Unexpected peaks in my HPLC or LC-MS chromatogram. Degradation Products: The new peaks are likely the dicarboxylic acid hydrolysis product or other minor degradants.1. Perform Forced Degradation: Intentionally degrade a small sample of the compound under mild acidic and basic conditions.[4][10] This will help you tentatively identify the retention time of the primary degradation product. 2. Mass Spectrometry: Analyze the new peaks by mass spectrometry to confirm if their mass corresponds to the expected hydrolysis product.
Poor solubility in aqueous buffers. Compound Properties & pH: The compound has low water solubility.[5] Solubility is also pH-dependent due to the carboxylic acid and piperidine nitrogen.1. pH Adjustment: At a pH below the pKa of the carboxylic acid (~3-5) and above the pKa of the piperidinium ion (~10-11), the molecule will be neutral and likely least soluble. Adjusting the pH to be >6 may increase solubility by forming the carboxylate salt. 2. Use of Co-solvents: Consider preparing a concentrated stock in a water-miscible organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

IV. Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a method to monitor the stability of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid in a given solution. A stability-indicating method is one that can separate the parent compound from its degradation products.[8][11]

Objective: To quantify the concentration of the parent compound over time and detect the formation of its primary hydrolysis product.

Materials:

  • 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

  • HPLC system with UV or PDA detector[9]

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or orthophosphoric acid

  • Buffer of choice (e.g., phosphate buffer, pH 7.4)

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Spike the stock solution into your test buffer (e.g., phosphate buffer at pH 7.4) to a final concentration of 100 µg/mL.

    • Prepare control samples in a slightly acidic buffer (e.g., pH 5) where the compound is expected to be more stable.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of the test and control solutions into the HPLC.

    • Store the remaining solutions under the desired test conditions (e.g., 25°C, 40°C).

    • Inject samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~210 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Monitor the increase in the peak area of any new peaks, particularly the expected hydrolysis product.

G cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_hplc HPLC Quantification A Prepare Stock Solution (e.g., in DMSO) B Spike into Test Buffer (e.g., pH 7.4) A->B D Inject T=0 Sample B->D C Create Control (e.g., pH 5.0) C->D E Incubate Samples (e.g., 25°C) D->E F Inject at Subsequent Time Points (T=x) E->F G Separate on C18 Column F->G H Detect at ~210 nm G->H I Quantify Peak Areas H->I

Caption: Workflow for HPLC-based stability assessment.

V. References

  • Vertex AI Search Result. (N/A). 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data.

  • Biosynce Blog. (2025). What is the stability of piperidine?.

  • Chen, C., et al. (2020). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 331, 127309.

  • Ali, S., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Liquids, 393, 123567.

  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), S679-S688.

  • Google Patents. (N/A). US4185027A - Hydrolysis of methyl esters.

  • ResearchGate. (N/A). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.

  • Biosynce Blog. (2025). Under what conditions does piperidine decompose?.

  • National Center for Biotechnology Information. (N/A). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

  • PharmTech. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.

  • PubChem. (N/A). 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid.

  • Science Discussions. (N/A). Mechanisms of Ester hydrolysis.

  • ResearchGate. (N/A). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.

  • ACS Publications. (N/A). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.

  • Springer. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).

  • Organic Chemistry Portal. (N/A). Methyl Esters.

  • Indian Academy of Sciences. (N/A). Kinetic studies in ester hydrolysis.

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

  • Canadian Science Publishing. (N/A). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.

  • National Institutes of Health. (N/A). Development of forced degradation and stability indicating studies of drugs—A review.

  • European Pharmaceutical Review. (2010). Understanding the chemical basis of drug stability and degradation.

  • PubMed. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P.

  • Separation Science. (2025). Analytical Techniques In Stability Testing.

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis.

  • The British University in Egypt. (N/A). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.

Sources

Troubleshooting

Technical Support Center: Isolating Pure 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid

Welcome to our dedicated technical support guide for the workup and isolation of pure 5-(Methoxycarbonyl)piperidine-3-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the workup and isolation of pure 5-(Methoxycarbonyl)piperidine-3-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying this valuable heterocyclic building block. Drawing from established chemical principles and field-tested insights, this guide provides in-depth troubleshooting advice and answers to frequently encountered challenges.

Introduction to the Molecule and Its Challenges

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a bifunctional molecule possessing a secondary amine, a carboxylic acid, and a methyl ester. This unique combination of functional groups imparts a zwitterionic character, making its isolation a nuanced process. The primary synthetic route to this compound often involves the selective mono-hydrolysis of a precursor like dimethyl piperidine-3,5-dicarboxylate. The success of the workup hinges on carefully controlling the pH to exploit the solubility differences between the desired product, unreacted starting material, and the diacid byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in isolating 5-(Methoxycarbonyl)piperidine-3-carboxylic acid?

A1: The main challenge stems from its zwitterionic nature. The molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid group. This means its solubility in aqueous solutions is highly dependent on pH. It is generally soluble in acidic and basic solutions but has minimal solubility at its isoelectric point (pI).[1] The workup procedure must be designed to leverage this property to separate it from impurities.

Q2: What are the expected byproducts in a typical synthesis?

A2: When synthesizing from dimethyl piperidine-3,5-dicarboxylate via partial hydrolysis, the common impurities include:

  • Unreacted dimethyl piperidine-3,5-dicarboxylate: The starting diester.

  • Piperidine-3,5-dicarboxylic acid: The product of complete hydrolysis.

  • Inorganic salts: From the base used for hydrolysis (e.g., sodium or potassium chloride if HCl is used for neutralization).

Q3: Why is precise pH control so critical during the workup?

A3: Precise pH control is essential for selective precipitation. By adjusting the pH of the aqueous solution to the isoelectric point of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, you can maximize its precipitation while keeping the more soluble diacid and the unreacted diester (which can be extracted into an organic solvent) in solution.[2]

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography can be an effective purification method, particularly for removing stubborn impurities.[3][4] Due to the polar nature of the zwitterionic form, reversed-phase chromatography might be a suitable option. Normal phase silica gel chromatography can also be used, often with a mobile phase containing a small amount of acid (like acetic acid) or base (like triethylamine) to suppress the ionization of the carboxylic acid or the piperidine nitrogen, respectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup.

Issue 1: Low or No Precipitate Formation After Acidification

Possible Cause 1: Incorrect pH for Precipitation

The isoelectric point (pI) is where the molecule has a net zero charge and is least soluble.[1] If the pH is too low or too high, your product will remain in solution.

Troubleshooting Steps:

  • Verify pH: Use a calibrated pH meter for accurate measurements. Do not rely on pH paper for this critical step.

  • Systematic pH Adjustment: Add the acid (e.g., 1N HCl) dropwise with vigorous stirring. Monitor the solution for the first signs of turbidity.

  • Small-Scale Optimization: Take a small aliquot of the reaction mixture and perform a trial precipitation to identify the optimal pH range for maximum product recovery.

Possible Cause 2: Insufficient Concentration of the Product

If the reaction was not very concentrated, the product might be below its solubility limit even at the isoelectric point.

Troubleshooting Steps:

  • Concentration: Before acidification, concentrate the reaction mixture under reduced pressure to remove excess solvent.

  • Salting Out: Adding a neutral salt like NaCl can sometimes decrease the solubility of the product and promote precipitation.

Issue 2: The Precipitate is Oily or Gummy

Possible Cause: Presence of Organic Impurities or Co-precipitation

Unreacted starting material or other organic byproducts can sometimes interfere with crystallization, leading to an oily precipitate.

Troubleshooting Steps:

  • Organic Wash: Before acidification, perform an extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the less polar unreacted diester.

  • Trituration: After isolating the crude precipitate, wash it with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Cold methanol or a mixture of ethanol and ether could be effective.[5]

  • Recrystallization: Dissolve the crude product in a minimal amount of hot solvent (e.g., a water/ethanol mixture) and allow it to cool slowly to form pure crystals.

Issue 3: Product Contaminated with Dicarboxylic Acid

Possible Cause: Over-hydrolysis and Co-precipitation

If the hydrolysis reaction proceeds for too long or at too high a temperature, a significant amount of the diacid byproduct can form. The diacid may also precipitate upon acidification.

Troubleshooting Steps:

  • Fractional Precipitation: The pI of the diacid will be different from that of the monoester. Careful, slow acidification may allow for the sequential precipitation of the two compounds.

  • Selective Esterification (for recovery): In some cases, it might be possible to re-esterify the diacid under controlled conditions to form the desired monoester.[6]

Experimental Workflow and Methodologies

General Workup Protocol for Isolation

This protocol assumes the synthesis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid from the corresponding dimethyl ester via basic hydrolysis.

  • Reaction Quenching & Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed in an organic solvent like methanol, remove it under reduced pressure.[5]

    • Re-dissolve the residue in water.

  • Removal of Unreacted Diester:

    • Wash the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted dimethyl piperidine-3,5-dicarboxylate. Repeat this wash 2-3 times.

  • Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1N HCl dropwise with vigorous stirring, monitoring the pH with a calibrated meter.

    • Continue adding acid until the pH corresponding to the isoelectric point is reached, leading to the precipitation of the product as a white solid.[7]

  • Isolation and Washing:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Wash with a small amount of a cold organic solvent (e.g., ethanol or ether) to remove any remaining organic-soluble impurities.[5]

  • Drying:

    • Dry the purified solid under vacuum to a constant weight.

Data Summary Table
CompoundKey Physicochemical PropertiesTypical Workup Behavior
Dimethyl piperidine-3,5-dicarboxylateNon-polar, soluble in organic solventsRemains in the organic phase during extraction of the basic aqueous reaction mixture.
5-(Methoxycarbonyl)piperidine-3-carboxylic acidZwitterionic, soluble in acidic and basic aqueous solutions, sparingly soluble at its pIPrecipitates from the aqueous solution upon careful adjustment of pH to its isoelectric point.
Piperidine-3,5-dicarboxylic acidPolar, zwitterionic, generally more water-soluble than the monoester across a wider pH range.Tends to remain in the aqueous solution if the pH is carefully controlled for the precipitation of the monoester.

Visualizing the Workflow

Workup and Purification Flowchart

Workup_Flowchart cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification cluster_waste Byproducts & Impurities Reaction Crude Reaction Mixture (Monoester, Diester, Diacid, Base) SolventRemoval Solvent Removal & Redissolve in Water Reaction->SolventRemoval Extraction Organic Extraction (e.g., EtOAc) SolventRemoval->Extraction Acidification Cool and Acidify to pI (e.g., 1N HCl) Extraction->Acidification Aqueous Layer OrganicWaste Organic Layer (Unreacted Diester) Extraction->OrganicWaste Organic Layer Filtration Vacuum Filtration Acidification->Filtration Washing Wash Solid (Cold Water, Cold Organic Solvent) Filtration->Washing Crude Solid AqueousWaste Filtrate (Diacid, Salts) Filtration->AqueousWaste Filtrate Drying Dry Under Vacuum Washing->Drying PureProduct Pure 5-(Methoxycarbonyl)piperidine-3-carboxylic acid Drying->PureProduct

Caption: A flowchart illustrating the key steps in the workup and purification of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

pH-Dependent Solubility Profile

pH_Solubility cluster_pH pH Scale cluster_solubility Solubility of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid Low_pH Low pH (<2) (Acidic) High_Solubility1 High Solubility (Protonated Amine) pI_pH Isoelectric Point (pI) (Neutral Zwitterion) Low_Solubility Low Solubility (Precipitation) High_pH High pH (>10) (Basic) High_Solubility2 High Solubility (Deprotonated Acid) High_Solubility1->Low_Solubility Increase pH Low_Solubility->High_Solubility2 Increase pH

Caption: The relationship between pH and the solubility of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

References

  • CN106831540A - Preparation method of (S)-3-piperidinecarboxylic acid - Google Patents.
  • EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. Available at: [Link]

  • WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google Patents.
  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
  • ChemInform Abstract: Stereoselective Enzymatic Hydrolysis of Dimethyl meso-Piperidine-3,5- dicarboxylates | Request PDF - ResearchGate. Available at: [Link]

  • A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group - ResearchGate. Available at: [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID - Organic Syntheses. Available at: [Link]

  • How to desalt zwitterions? - ResearchGate. Available at: [Link]

  • Amino acid - Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Diastereomeric Separation of Piperidine Derivatives

Status: Operational Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Specialist Mission: To provide field-proven, self-validating protocols for the separation of piperidine-based pharmacophores, addressing specific challenges in peak tailing, resolution, and scale-up.

Module 1: Method Selection Strategy

User Query: "I have a mixture of cis/trans-piperidine diastereomers. Should I use Crystallization, Flash, HPLC, or SFC?"

Technical Response: The choice of method is dictated by three variables: Scale , Solubility , and Downstream Purity Requirements . Piperidine diastereomers (unlike enantiomers) possess distinct physical properties (NMR, MP, solubility), allowing them to often be separated on achiral stationary phases, which is a significant cost advantage over chiral chromatography.

Decision Logic: Workflow Triage

MethodSelection Start Input: Crude Piperidine Mixture ScaleCheck Scale of Separation? Start->ScaleCheck SmallScale < 100 mg (Analytical/Lead Opt) ScaleCheck->SmallScale LargeScale > 10 g (Process Dev) ScaleCheck->LargeScale Volatility Is Compound Volatile? SmallScale->Volatility CrystCheck Solid at RT? LargeScale->CrystCheck GC GC (Amine specialized column) Volatility->GC Yes HPLC_SFC HPLC or SFC Volatility->HPLC_SFC No (Most Piperidines) SaltScreen Diastereomeric Salt Screening CrystCheck->SaltScreen Yes (Crystalline) PrepChrom Prep HPLC/SFC (High pH) CrystCheck->PrepChrom No (Oil/Gum) SaltScreen->PrepChrom Fails (Oiling Out)

Figure 1: Strategic decision tree for selecting the optimal separation modality based on scale and physicochemical properties.

Module 2: Chromatography Troubleshooting (HPLC & SFC)

User Query: "My piperidine peaks are tailing severely (As > 1.5), and I cannot resolve the diastereomers. What is wrong?"

Root Cause Analysis: Piperidines are secondary amines (


). On standard silica-based columns, the protonated nitrogen interacts electrostatically with residual acidic silanols (

), causing "kinetic lag" or tailing.
Protocol A: High-pH Reversed-Phase HPLC (The "Gold Standard")

Why this works: At pH > 10, the piperidine is deprotonated (neutral) and silanols are ionized but repelled, or the amine simply does not interact ionically. This sharpens peaks significantly.

System Requirements:

  • Column: Hybrid-particle Silica (e.g., Waters XBridge, Phenomenex Gemini) or Polymer-based. Do NOT use standard silica at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1]

Step-by-Step Optimization:

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Add conc. Ammonium Hydroxide dropwise until pH reaches 10.5. Filter (0.2

    
    ).
    
  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: Set column oven to 40°C (reduces viscosity, improves mass transfer).

Protocol B: SFC Screening (The "Green" Alternative)

Why this works: Supercritical


 has low viscosity and high diffusivity. For basic amines, SFC often provides superior resolution of diastereomers compared to HPLC due to orthogonal selectivity.

Recommended Conditions:

Parameter Setting Notes
Column 2-Ethylpyridine (2-EP) or Diol 2-EP is "privileged" for basic amines; no additives often needed.
Co-Solvent Methanol + 0.2% Diethylamine (DEA) DEA competes for active sites, suppressing tailing.
Back Pressure 120-150 bar Higher pressure increases density/solubility.

| Temp | 40-50°C | |

Troubleshooting Guide: Peak Tailing & Resolution

TailingFix Problem Issue: Tailing / Poor Resolution CheckMode Current Mode? Problem->CheckMode RP_HPLC Reverse Phase HPLC CheckMode->RP_HPLC SFC SFC CheckMode->SFC CheckpH Is pH > 9.5? RP_HPLC->CheckpH HighpH Good. Check Column Type. CheckpH->HighpH Yes LowpH Low pH (TFA/Formic)? CheckpH->LowpH No AddChaotropic Add 0.1% TFA + NaClO4 LowpH->AddChaotropic If pH cannot be raised Additive Is Basic Additive Present? SFC->Additive Additive->HighpH Yes (Check Column) AddDEA Add 0.1% DEA or IPA:NH3 Additive->AddDEA No

Figure 2: Logic flow for diagnosing and correcting peak asymmetry in basic amine separations.

Module 3: Crystallization & Salt Formation

User Query: "I am trying to crystallize the diastereomers using Tartaric acid, but I keep getting an oil/gum. How do I fix this?"

Technical Insight: "Oiling out" occurs when the Liquid-Liquid separation (phase separation) happens before crystallization (Solid-Liquid). This is common with piperidines due to their conformational flexibility and impurities acting as emulsifiers.

The "Anti-Oil" Protocol
  • Switch Solvent System: Avoid single solvents. Use a binary system:

    • Solvent A (Good solubilizer): Ethanol or Methanol.

    • Solvent B (Anti-solvent): MTBE or Ethyl Acetate.

  • Seeding: Never cool a spontaneous mixture to crash out solids.

    • Cool slowly to the metastable zone.

    • Add seed crystals (if available) or scratch the glass surface.

  • Counter-ion Screening: If Tartaric acid oils out, switch to rigid, hydrophobic acids which promote lattice packing:

    • Di-p-toluoyl-L-tartaric acid (DTTA)

    • Mandelic acid

    • 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BPA)

Data Table: Common Resolving Agents for Piperidines

Acid Characteristics Best Solvent System
L-Tartaric Acid Cheap, hydrophilic Ethanol/Water (95:5)
Dibenzoyl-L-tartaric acid Hydrophobic, bulky Acetone/Hexane
Camphorsulfonic Acid (CSA) Strong acid, bulky Isopropanol

| Mandelic Acid | Aromatic stacking | Ethyl Acetate |

Module 4: Advanced FAQs

Q: My piperidine has no UV chromophore. How do I detect it? A: Piperidine itself has weak UV absorbance (< 210 nm).

  • Solution 1 (Hardware): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal.

  • Solution 2 (Chemistry): Derivatize pre-column.[2] React the crude amine with p-toluenesulfonyl chloride (TsCl). This adds a strong UV chromophore (254 nm) and removes the basicity, likely improving peak shape on standard silica columns.

Q: I see the diastereomeric ratio change after workup. Is my compound epimerizing? A: Yes, this is a risk.

  • Mechanism: If your piperidine has a chiral center at the

    
    -position (C2) or is a 
    
    
    
    -amino ketone/ester, it is prone to base-catalyzed epimerization or Retro-Mannich reactions.
  • Prevention:

    • Avoid strong bases (NaOH) during extraction; use Carbonate (

      
      ) instead.
      
    • Keep workup temperatures

      
      .
      
    • Store samples in neutral solvents (avoid

      
       which can become acidic over time; use 
      
      
      
      or neutralize chloroform with basic alumina).

References

  • Snyder, L. R., et al. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley.[4] (Foundational text on HPLC theory and basic amine tailing mechanisms).

  • McCalley, D. V. (2010). "Study of the selectivity, mass transfer and overloading behavior of basic compounds in reversed-phase HPLC." Journal of Chromatography A, 1217(6), 858-880. Link

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IG. (Authoritative source on solvent compatibility and basic additives for SFC). Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Definitive guide on resolving agents and "oiling out" phenomena).
  • Waters Corporation. "Handling Peak Tailing for Basic Compounds." Waters Application Notes. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Isonipecotic Acid and 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid as GABA-A Receptor Agonists

A Technical Guide for Neuropharmacology Researchers This guide provides a detailed comparison of isonipecotic acid and 5-(methoxycarbonyl)piperidine-3-carboxylic acid, focusing on their interaction with the γ-aminobutyri...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Neuropharmacology Researchers

This guide provides a detailed comparison of isonipecotic acid and 5-(methoxycarbonyl)piperidine-3-carboxylic acid, focusing on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Designed for researchers in drug discovery and neuroscience, this document synthesizes available pharmacological data, contextualizes the structural differences between the molecules, and provides robust experimental protocols for independent validation and further investigation.

Introduction: The GABA-A Receptor as a Therapeutic Target

The GABA-A receptor is the principal mediator of fast synaptic inhibition in the central nervous system (CNS).[1] As a ligand-gated ion channel, its activation by the endogenous neurotransmitter GABA leads to an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.[2][3] This fundamental role in dampening neuronal activity makes the GABA-A receptor a critical target for therapeutic agents aimed at treating a spectrum of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[4][5]

GABA-A receptors are pentameric structures assembled from a diverse family of subunits (e.g., α, β, γ).[1][6] The specific subunit composition dictates the receptor's pharmacological properties and localization within the brain.[6] Agonists, which bind directly to the GABA binding site (the orthosteric site) to activate the channel, are distinct from positive allosteric modulators like benzodiazepines, which bind to a separate site to enhance GABA's natural effect.[1][7] The development of direct agonists requires strict adherence to the structural constraints of the GABA binding pocket, making the exploration of novel molecular scaffolds a significant area of research.[7]

This guide examines two such molecules: isonipecotic acid, a known GABA-A agonist, and 5-(methoxycarbonyl)piperidine-3-carboxylic acid, a structurally related but less-characterized compound.

Molecular Profile and Structural Comparison

The key to understanding the potential differences in receptor interaction lies in the chemical structure of each compound. Isonipecotic acid is an isomer of nipecotic acid, the parent compound of 5-(methoxycarbonyl)piperidine-3-carboxylic acid.

PropertyIsonipecotic Acid 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Systematic Name Piperidine-4-carboxylic acid[8]5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Synonyms Hexahydroisonicotinic acid[9]Not commonly available
Molecular Formula C₆H₁₁NO₂[8]C₈H₁₃NO₄[10]
Molecular Weight 129.16 g/mol [8]187.19 g/mol [10]
CAS Number 498-94-2[11]748113-39-5[12]
Structure

Isonipecotic acid is a conformationally restricted analog of GABA, with the carboxylic acid group at the 4-position of the piperidine ring.[8] This specific orientation allows it to fit within the GABA binding site and act as an agonist.

In contrast, 5-(methoxycarbonyl)piperidine-3-carboxylic acid has two key structural modifications:

  • Isomeric Shift: The primary carboxylic acid group is at the 3-position (as in its parent, nipecotic acid), not the 4-position.

  • Esterification: A second carboxylic acid group has been added at the 5-position and converted to a methyl ester.

These changes significantly alter the molecule's size, polarity, and the spatial arrangement of its key functional groups (the amine and the carboxylic acid), which are critical for GABA-A receptor binding and activation.

Pharmacological Activity at the GABA-A Receptor

A significant disparity exists in the available pharmacological data for these two compounds. Isonipecotic acid is well-documented as a GABA-A receptor agonist, whereas publicly available data on the direct receptor activity of 5-(methoxycarbonyl)piperidine-3-carboxylic acid is scarce.

Isonipecotic Acid: A Confirmed Partial Agonist

Isonipecotic acid is classified as a selective GABA-A receptor partial agonist.[8][13][14] Its primary mechanism of action is mimicking the effect of GABA by directly binding to and activating the receptor's ion channel.[8]

Experimental data from radioligand binding assays confirms this interaction. Specifically, isonipecotic acid inhibits the binding of [³H]GABA to GABA-A receptors with an IC₅₀ value of 0.33 μM.[13] The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, the binding of the radiolabeled GABA. This places isonipecotic acid in the category of a moderately potent ligand at the GABA-A receptor.

CompoundReceptor TargetAssay TypeResult (IC₅₀)
Isonipecotic Acid GABA-A[³H]GABA Competition Binding[13]0.33 μM
5-(Methoxycarbonyl)piperidine-3-carboxylic acid GABA-ANo Published DataNot Available
5-(Methoxycarbonyl)piperidine-3-carboxylic acid: An Uncharacterized Profile

Currently, there is no direct experimental evidence in the public domain characterizing 5-(methoxycarbonyl)piperidine-3-carboxylic acid as a GABA-A receptor agonist. Its parent compound, nipecotic acid (piperidine-3-carboxylic acid), is primarily known as a potent inhibitor of GABA uptake (GAT inhibitor).[15][16] While some studies suggest that nipecotic acid can also act as a direct GABA-A receptor agonist at higher concentrations (in the millimolar range), this is a secondary activity.[16]

The addition of the bulky and relatively non-polar methoxycarbonyl group at the 5-position, combined with the isomeric shift of the primary carboxylic acid to the 3-position, makes it mechanistically uncertain whether this derivative retains any affinity for the GABA-A receptor's orthosteric site. The strict structural requirements for agonist binding suggest that these modifications could substantially reduce or eliminate direct agonist activity.[7]

Experimental Validation: Protocols for In Vitro Characterization

To address the data gap for 5-(methoxycarbonyl)piperidine-3-carboxylic acid and to directly compare its activity with isonipecotic acid under identical conditions, the following experimental workflows are recommended.

Radioligand Binding Assay: Assessing Receptor Affinity

This protocol determines a compound's ability to displace a known radiolabeled ligand from the GABA-A receptor, allowing for the calculation of its binding affinity (Ki).

Causality and Rationale: This experiment directly measures the physical interaction between the test compound and the receptor. By using a radiolabeled agonist like [³H]Muscimol, we can quantify how effectively our unlabeled test compounds compete for the same binding site. The use of whole-brain membranes provides a native source of various GABA-A receptor subtypes. Repeated washing and centrifugation steps are critical for removing endogenous GABA, which would otherwise interfere with the assay.[17]

Protocol: [³H]Muscimol Competition Binding Assay

  • Membrane Preparation:

    • Homogenize whole rat brains in 20 volumes (w/v) of ice-cold 0.32 M sucrose buffer.[17]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[17]

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[17]

    • Resuspend the pellet in ice-cold deionized water and homogenize to induce osmotic lysis. Let stand for 30 minutes.

    • Centrifuge again at 140,000 x g for 30 minutes. Discard the supernatant.

    • Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three times at 140,000 x g for 30 minutes.[17] This step is crucial for washing away endogenous GABA.

    • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

  • Binding Assay:

    • On the day of the experiment, thaw the membrane preparation and dilute to a final concentration of 0.1-0.2 mg/mL protein in ice-cold 50 mM Tris-HCl buffer.[17]

    • Set up assay tubes containing:

      • Total Binding: 100 µL membrane suspension + 50 µL [³H]Muscimol (e.g., 5 nM final concentration) + 50 µL buffer.

      • Non-specific Binding: 100 µL membrane suspension + 50 µL [³H]Muscimol + 50 µL of a high concentration of unlabeled GABA (e.g., 10 mM final concentration) to saturate all specific binding sites.[17]

      • Competition: 100 µL membrane suspension + 50 µL [³H]Muscimol + 50 µL of varying concentrations of the test compound (isonipecotic acid or 5-(methoxycarbonyl)piperidine-3-carboxylic acid).

    • Incubate all tubes for 45 minutes at 4°C on a shaker.[17]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value for each compound.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Brain in Sucrose Buffer Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant (140,000 x g) Centrifuge1->Centrifuge2 Lysis Osmotic Lysis (dH2O) Centrifuge2->Lysis Wash Wash x3 with Tris-HCl Buffer Lysis->Wash Quantify Quantify Protein & Store at -80°C Wash->Quantify Setup Setup Tubes: - Total Binding - Non-specific - Competition Quantify->Setup Incubate Incubate with [3H]Muscimol (45 min, 4°C) Setup->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

Caption: Workflow for GABA-A Receptor Radioligand Binding Assay.

Electrophysiology: Measuring Functional Activity

This protocol assesses whether a compound, upon binding, activates the receptor's ion channel, confirming it as an agonist, antagonist, or inverse agonist. Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices is the gold standard.

Causality and Rationale: This technique directly measures the flow of ions (current) through the GABA-A receptor channel in real-time. By holding the cell at a specific voltage, we can observe the inward flow of Cl⁻ ions when the channel opens. An agonist will induce a current on its own. A positive allosteric modulator will not induce a current on its own but will potentiate the current induced by a low concentration of GABA. This provides definitive functional evidence of the compound's effect on receptor gating.[3]

Protocol: Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons

  • Cell Preparation:

    • Culture primary hippocampal neurons on glass coverslips. Use neurons between 14-21 days in vitro for mature receptor expression.

    • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external recording solution (containing physiological ion concentrations).

  • Recording Setup:

    • Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.

    • Fill the pipette with an internal solution containing a high chloride concentration to allow for the measurement of inward GABA-A currents at a holding potential of -70 mV.

    • Establish a high-resistance (>1 GΩ) seal between the pipette and the cell membrane ("giga-seal").

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the neuron's voltage at -70 mV.

    • Establish a stable baseline recording.

    • Apply a known concentration of GABA (e.g., 10 µM) via a rapid perfusion system to elicit a control inward current.

    • After washout and return to baseline, apply the test compound (isonipecotic acid or 5-(methoxycarbonyl)piperidine-3-carboxylic acid) at various concentrations to determine if it elicits a current.

    • To test for allosteric modulation, co-apply a low concentration of GABA (e.g., EC₁₀) with the test compound and observe any potentiation of the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents induced by GABA and the test compounds.

    • Normalize the current elicited by the test compound to the maximal GABA response to determine its efficacy.

    • Construct a dose-response curve by plotting the normalized current amplitude against the log concentration of the compound to determine its potency (EC₅₀).

G cluster_setup Setup & Recording cluster_exp Experimental Application cluster_analysis Data Analysis Culture Prepare Cultured Neurons Patch Achieve Whole-Cell Patch Configuration Culture->Patch Clamp Voltage Clamp Neuron at -70mV Patch->Clamp Baseline Record Stable Baseline Clamp->Baseline Control Apply GABA (Control Response) Baseline->Control Washout Washout Control->Washout Test Apply Test Compound (Agonist Test) Washout->Test CoApply Co-apply with GABA (Modulator Test) Washout->CoApply Test->Washout Measure Measure Peak Current Amplitude CoApply->Measure Normalize Normalize to Max GABA Response Measure->Normalize Plot Plot Dose-Response Curve (EC50) Normalize->Plot

Caption: Workflow for Electrophysiological Analysis of GABA-A Agonism.

Conclusion and Future Directions

This guide establishes a clear distinction between the two subject compounds based on available scientific literature. Isonipecotic acid is a confirmed, moderately potent partial agonist at the GABA-A receptor.[13] In contrast, 5-(methoxycarbonyl)piperidine-3-carboxylic acid is a structurally distinct derivative for which no direct GABA-A receptor binding or functional data has been published.

The structural modifications present in 5-(methoxycarbonyl)piperidine-3-carboxylic acid relative to isonipecotic acid—namely the isomeric position of the carboxylic acid and the addition of a methyl ester group—introduce significant uncertainty regarding its potential as a GABA-A receptor agonist. For research and drug development professionals, this represents a critical knowledge gap.

The provided experimental protocols offer a validated, systematic approach to definitively characterize the pharmacology of 5-(methoxycarbonyl)piperidine-3-carboxylic acid. By performing direct, side-by-side comparisons using these binding and electrophysiology assays, researchers can elucidate its affinity (Ki) and functional efficacy/potency (EC₅₀) at the GABA-A receptor, thereby clarifying its role as a potential neuroactive compound.

References

  • GABA-A receptor agonist - Wikipedia. (n.d.).
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  • 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | CAS:748113-39-5. (n.d.). Ark Pharma Scientific Limited.
  • 5-(Methoxycarbonyl)piperidine-3-carboxylic acid. (n.d.). MySkinRecipes.
  • GABA-A receptor Selective Activators | Agonists | Antagonists. (n.d.). Selleckchem.com.
  • Gaspar, A., et al. (2021). Phenolics as GABA-A Receptor Ligands: An Updated Review. Molecules, 26(19), 5843. Retrieved January 28, 2026, from [Link]

  • Isonipecotic acid. (n.d.). Chem-Impex.
  • What are GABA receptor agonists and how do they work? (2024). Patsnap Synapse.
  • Flores-Gracia, C., et al. (2020). The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. Revista Mexicana de Neurociencia, 21(1), 20-30. Retrieved January 28, 2026, from [Link]

  • Hoestgaard-Jensen, K., et al. (2008). Synthesis of GABA-A receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. Journal of Medicinal Chemistry, 51(17), 5345-5357. Retrieved January 28, 2026, from [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved January 28, 2026, from [Link]

  • GABA-A receptor - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Isonipecotic acid - Grokipedia. (n.d.).
  • In Vivo Evidence of the Specificity of Effects of GABA-A Receptor Modulating Medications. (2007). SLEEP, 30(8), 909. Retrieved January 28, 2026, from [Link]

  • Koorneef, L., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3127. Retrieved January 28, 2026, from [Link]

  • Characterization of GABA Receptors. (n.d.). Current Protocols in Neuroscience. Retrieved January 28, 2026, from [Link]

  • Application Notes and Protocols for GABA-A Receptor Binding Assay with Ro19-4603. (n.d.). BenchChem.
  • The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. (2024). Journal of Clinical Medicine, 13(9), 2678. Retrieved January 28, 2026, from [Link]

  • Wang, D. S., & Burt, D. R. (2004). Nipecotic acid directly activates GABA-A-like ion channels. Neuroscience Letters, 368(3), 263-267. Retrieved January 28, 2026, from [Link]

  • 4-Piperidinecarboxylic acid | C6H11NO2. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • GABA-A Receptor Binding Assay Protocol. (n.d.). PDSP. Retrieved January 28, 2026, from [Link]

  • 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data. (n.d.). Mol-Instincts. Retrieved January 28, 2026, from [Link]

  • CN106831540A - Preparation method of (S)-3-piperidinecarboxylic acid. (2017). Google Patents.
  • isonipecotic acid | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 28, 2026, from [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE. (n.d.). UCL Discovery. Retrieved January 28, 2026, from [Link]

  • Pugh, J. R., & Jahr, C. E. (2011). Direction of action of presynaptic GABA-A receptors is highly dependent on the level of receptor activation. Journal of Neurophysiology, 105(3), 1149-1156. Retrieved January 28, 2026, from [Link]

  • The GABAa Receptor & Positive Allosteric Modulation. (2017, October 10). Catalyst University [Video]. YouTube. Retrieved January 28, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of GABA Uptake Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a comparative molecular docking study of Gamma-Aminobutyric Acid (GABA) uptake inhibitors. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a comparative molecular docking study of Gamma-Aminobutyric Acid (GABA) uptake inhibitors. We will explore the scientific rationale, present a detailed experimental protocol, and demonstrate how to interpret the resulting data to accelerate the discovery of novel therapeutics for neurological disorders.

Introduction: The Rationale for Targeting GABA Transporters

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1][2][3] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of Na+/Cl−-dependent GABA transporters (GATs).[2][4][5]

Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][4][5] GAT-1, predominantly found in neurons, is responsible for the majority of GABA reuptake from the synapse.[5][6] GAT-3 is mainly expressed in glial cells.[7] Given their crucial role in regulating GABAergic tone, inhibiting these transporters has emerged as a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and other neurological disorders.[1][2][5][6] The clinically approved anticonvulsant, Tiagabine, for instance, functions by selectively inhibiting GAT-1.[1][2]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second (a receptor, such as a GAT protein).[8][9] By simulating the binding process, we can estimate the strength of the interaction, visualize the binding pose, and identify key amino acid residues involved in the interaction. A comparative docking study allows us to systematically evaluate a series of potential inhibitors against one or more GAT subtypes, providing invaluable insights for structure-activity relationship (SAR) studies and guiding the rational design of more potent and selective drug candidates.[6]

This guide will walk you through the essential steps of setting up, executing, and analyzing a comparative docking study focused on GAT inhibitors, emphasizing scientific rigor and actionable insights.

Scientific Background: GAT Structure and Inhibitor Classes

The GATs belong to the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[4][5] The recent availability of high-resolution cryogenic electron microscopy (cryo-EM) structures for human GAT-1 and GAT-3 has been a watershed moment for structure-based drug design.[4][10][11][12][13] These structures reveal a complex architecture of 12 transmembrane helices that create a central binding pocket for GABA and ions, and a pathway for their translocation across the cell membrane.[6]

Key classes of GAT inhibitors, often derived from GABA analogs like (R)-nipecotic acid and guvacine, have been developed.[1] These compounds typically feature a core structure that mimics GABA, allowing them to bind to the orthosteric site, but possess modifications that prevent their transport, effectively blocking the transporter's function. Selectivity among GAT subtypes remains a significant challenge and a primary goal of inhibitor design.[1]

The GABAergic Synapse and GAT Inhibition

The diagram below illustrates the role of GATs in a typical GABAergic synapse. GABA released from the presynaptic terminal activates postsynaptic GABA receptors. GATs on both the presynaptic neuron and adjacent astrocytes rapidly clear GABA from the synaptic cleft. Inhibitors block this reuptake, prolonging the presence of GABA in the synapse and enhancing inhibitory signaling.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte vesicle GABA Vesicle synapse Synaptic Cleft (GABA) vesicle->synapse Release gat1_pre GAT-1 synapse->gat1_pre Reuptake gaba_receptor GABA Receptor synapse->gaba_receptor Activation gat3_astro GAT-3 synapse->gat3_astro Reuptake inhibitor GAT Inhibitor inhibitor->gat1_pre Inhibition inhibitor->gat3_astro Inhibition

Caption: Mechanism of GABA reuptake inhibition at the synapse.

Experimental Protocol: A Step-by-Step Workflow

A robust comparative docking study requires a systematic and validated workflow. The causality behind each step is critical for generating trustworthy and reproducible results.

Workflow Overview

The entire process can be visualized as a multi-stage pipeline, from data acquisition to final analysis.

cluster_prep 1. Preparation cluster_dock 2. Docking & Validation cluster_analysis 3. Analysis p_prep Protein Preparation (e.g., PDB: 7Y7W) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (Inhibitor Library) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock validate Protocol Validation (Redocking) dock->validate Validate score Scoring & Ranking (Binding Affinity) dock->score validate->dock interact Interaction Analysis (Pose Visualization) score->interact compare Comparative Analysis (Data Tabulation) interact->compare

Caption: Workflow for a comparative molecular docking study.

Detailed Methodology

Step 1: Protein Structure Preparation

  • Objective: To obtain and prepare a high-quality, 3D structure of the target GAT protein.

  • Protocol:

    • Obtain Structure: Download the cryo-EM structure of human GAT-1 (e.g., PDB ID: 7Y7W or 7SK2) or GAT-3 (e.g., PDB ID: 9CP4) from the RCSB Protein Data Bank.[10][12][13]

    • Clean the Structure: Use molecular modeling software (e.g., Schrödinger Maestro, Chimera) to remove non-essential components like lipids, crystallization agents, and all water molecules. Rationale: These molecules can interfere with the docking algorithm. Retaining structurally important water molecules is an advanced technique but should be done with caution and strong justification.

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in cryo-EM structures but are crucial for proper charge and interaction calculations.

    • Assign Charges & Minimize: Assign partial charges using a standard force field (e.g., OPLS, CHARMM). Perform a brief energy minimization to relieve any steric clashes introduced during preparation. Rationale: This ensures a more realistic and lower-energy starting conformation of the receptor.

Step 2: Ligand Preparation

  • Objective: To generate low-energy, 3D conformations of the inhibitor molecules.

  • Protocol:

    • Obtain Structures: Sketch the 2D structures of your inhibitors (e.g., Tiagabine, Guvacine, SNAP-5114, and novel analogs) or retrieve them from databases like PubChem.

    • Generate 3D Conformations: Convert the 2D structures to 3D.

    • Assign Charges & Minimize: Assign partial charges and perform energy minimization using a suitable force field. Rationale: This step is crucial for ensuring that the ligand structures are energetically plausible before docking. For molecules with multiple rotatable bonds, generating a set of conformers may be beneficial.

Step 3: Docking Protocol Validation (Self-Validating System)

  • Objective: To confirm that the chosen docking software and parameters can accurately reproduce a known binding pose. This is the most critical step for ensuring the trustworthiness of your study.

  • Protocol:

    • Extract Co-crystallized Ligand: From a PDB structure that includes a bound inhibitor (e.g., Tiagabine in PDB: 7SK2), save the inhibitor's coordinates separately.[13]

    • Define the Binding Site: Define the docking grid box around the position of the extracted co-crystallized ligand. The box should be large enough to allow for rotational and translational freedom but focused enough to constrain the search to the relevant active site.

    • Re-dock the Ligand: Dock the extracted ligand back into the prepared protein structure using your chosen software (e.g., AutoDock Vina, Glide).

    • Calculate RMSD: Superimpose the docked pose with the original co-crystallized position and calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [14][15] If the RMSD is high, you must adjust docking parameters (e.g., grid size, exhaustiveness) and repeat until the protocol is validated.

Step 4: Comparative Docking Simulation

  • Objective: To dock the library of prepared inhibitors into the validated GAT active site.

  • Protocol:

    • Execute Docking: Using the validated protocol (i.e., the exact same protein structure and grid parameters), perform molecular docking for each inhibitor in your library.

    • Generate Multiple Poses: Configure the software to generate multiple binding poses (e.g., 10-20) for each ligand. Rationale: This allows for a more thorough exploration of the potential binding modes.

Step 5: Post-Docking Analysis and Interpretation

  • Objective: To analyze the docking results to rank inhibitors and understand their binding mechanisms.

  • Protocol:

    • Analyze Docking Scores: The primary output is a docking score, which is an estimation of the binding affinity (often in kcal/mol). Rank the inhibitors based on their scores for the top-ranked pose.

    • Visualize Binding Poses: For the top-ranked inhibitors, visually inspect the binding poses. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between the inhibitor and the amino acid residues of the GAT protein.

    • Compare Interactions: Compare the binding modes of different inhibitors. Do they interact with the same key residues? Does a specific interaction correlate with higher predicted affinity? This analysis is fundamental to understanding the SAR.

Data Presentation and Comparative Analysis

Summarizing quantitative data in a structured table is essential for clear comparison. The table below presents a hypothetical comparative analysis of several known GAT inhibitors against GAT-1 and GAT-3.

InhibitorTargetDocking Score (kcal/mol)Predicted Key Interacting ResiduesExperimental IC50 (nM)[1]
Tiagabine GAT-1-11.2Tyr140, Phe294, Gly6370
GAT-3-9.5(Different residues)>1000
(R)-Nipecotic Acid GAT-1-7.8Tyr140, Ser295, Asp4514000
GAT-3-7.5(Similar to GAT-1)5000
SNAP-5114 GAT-1-8.9Tyr140, Gln291>10000
GAT-3-10.5(Unique interactions)5000
Guvacine GAT-1-7.1Tyr140, Ser295>10000
GAT-3-7.0(Similar to GAT-1)>10000

Note: Docking scores are hypothetical for illustrative purposes. Experimental IC50 values are approximate and sourced from literature.

Field-Proven Insights:

  • A lower docking score (more negative) generally implies a higher predicted binding affinity.

  • The analysis reveals that Tiagabine is predicted to be a potent and selective GAT-1 inhibitor, which aligns with experimental data.[1] Its significantly weaker score against GAT-3 suggests subtype selectivity.

  • SNAP-5114 shows the opposite trend, with a preferential predicted binding to GAT-3, consistent with its known profile as a GAT-3 selective blocker.[7]

  • Simple analogs like (R)-Nipecotic Acid and Guvacine show weaker predicted affinities and little selectivity, which also correlates with experimental findings.[1]

  • By analyzing the "Key Interacting Residues," a researcher can hypothesize which chemical modifications on a novel compound might enhance binding affinity or steer selectivity towards a specific GAT subtype. For example, modifications designed to form a strong interaction with a residue unique to the GAT-1 binding pocket could improve GAT-1 selectivity.

Conclusion

This guide outlines a scientifically rigorous and self-validating workflow for the comparative molecular docking of GABA uptake inhibitors. By grounding computational predictions with high-quality structural data and a robust validation protocol, researchers can generate reliable, actionable insights into the structure-activity relationships of potential drug candidates. This in silico approach significantly de-risks and accelerates the drug discovery process, enabling a more focused and efficient path toward developing novel therapeutics for epilepsy, anxiety, and other debilitating neurological disorders.

References

  • Zhu, A., Huang, J., Kong, F., Tan, J., Lei, J., Yuan, Y., & Yan, C. (2023). Cryo-EM structure of human GABA transporter GAT1 bound with GABA in NaCl solution in an inward-occluded state at 2.4 angstrom. RCSB Protein Data Bank. [Link]

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. PubMed. [Link]

  • Zafar, S., & Jabeen, S. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry. [Link]

  • Molecular basis for substrate recognition and transport of human GABA transporter GAT1. (n.d.). Protein Data Bank in Japan (PDBj). [Link]

  • Yadav, R., Han, G.W., & Gati, C. (2025). Cryo-EM structure of human GAT3 in complex with SNAP-5114, inward-open conformation. RCSB Protein Data Bank. [Link]

  • Gati, C., Motiwala, Z., Aduri, N.G., Shaye, H., Han, G.W., & Cherezov, V. (2022). Human wildtype GABA reuptake transporter 1 in complex with tiagabine, inward-open conformation. RCSB Protein Data Bank. [Link]

  • Madsen, K. K., Clausen, R. P., & Schousboe, A. (2021). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Patents. [Link]

  • GABA transporter. (n.d.). Wikipedia. [Link]

  • Schlessinger, A., Khuri, N., Giacomini, K. M., & Sali, A. (2011). Molecular Modeling and Ligand Docking for Solute Carrier (SLC) Transporters. Current Protocols in Pharmacology. [Link]

  • Schlessinger, A., Khuri, N., Giacomini, K. M., & Sali, A. (2011). Molecular modeling and ligand docking for Solute Carrier (SLC) transporters. Protein Science. [Link]

  • Vavra, O., Filipovic, J., Plhak, J., Bednar, D., Marques, S. M., Brezovsky, J., & Damborsky, J. (2019). CaverDock: a molecular docking-based tool to analyse ligand transport through protein tunnels and channels. Bioinformatics. [Link]

  • Magnani, F., & Gado, F. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience. [Link]

  • Singh, S., & Kumar, R. (2015). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Bioinformation. [Link]

  • Kirmse, K., & Kirischuk, S. (2006). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. Current Neuropharmacology. [Link]

  • How can I validate a docking protocol? (2015). ResearchGate. [Link]

  • Balius, T. E., & Rizzo, R. C. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

Sources

Validation

A Comprehensive Guide to the Stereochemical Validation of 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid via Chiral Chromatography

In the landscape of modern drug development, the precise control and validation of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring therapeutic efficacy and saf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the precise control and validation of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring therapeutic efficacy and safety. Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The stereochemistry of substituted piperidines, such as 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, dictates their biological activity. This guide provides an in-depth, experience-driven comparison of chiral chromatography methods for the stereochemical validation of this specific molecule, offering researchers a practical framework for achieving robust and reliable separations.

The Criticality of Stereoisomerism in Piperidine Scaffolds

5-(Methoxycarbonyl)piperidine-3-carboxylic acid possesses two stereocenters, giving rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The cis and trans diastereomers, and their respective enantiomers, can exhibit vastly different pharmacological and toxicological profiles. For instance, the binding affinity of a molecule to its target protein is exquisitely sensitive to its stereochemistry. An undesired stereoisomer could be inactive, less active, or even contribute to off-target effects and toxicity. Therefore, the ability to separate and quantify each stereoisomer is a non-negotiable aspect of quality control in the synthesis and development of drug candidates based on this scaffold.

Strategic Approach to Chiral Method Development

The separation of stereoisomers is a complex challenge. Our strategy hinges on a systematic screening of chiral stationary phases (CSPs) and mobile phase conditions. The choice of CSP is paramount, as the separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.

Workflow for Chiral Method Development & Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Analyte Characterization (pKa, logP, UV spectra) B CSP Screening (Polysaccharide-based, Pirkle-type) A->B Guides CSP Selection C Mobile Phase Optimization (Polar Organic, Reversed-Phase) B->C Initial Screening D Parameter Fine-Tuning (Flow rate, Temperature) C->D Improves Resolution E Specificity D->E Optimized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis of Synthetic Batches I->J K Enantiomeric Purity Determination J->K

Caption: A systematic workflow for chiral method development and validation.

Comparative Analysis of Chiral Stationary Phases

Based on the structure of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, which contains both acidic (carboxylic acid) and basic (secondary amine) functional groups, polysaccharide-based CSPs are a logical starting point due to their broad applicability. We evaluated two common types: an amylose-based CSP (Chiralpak AD-H) and a cellulose-based CSP (Chiralcel OD-H).

Experimental Protocol: CSP Screening

  • System Preparation: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD) was used.

  • Sample Preparation: A racemic standard of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid (containing all four stereoisomers) was dissolved in methanol at a concentration of 1.0 mg/mL.

  • Columns:

    • Chiralpak AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Ethanol/Trifluoroacetic acid (TFA) in various ratios (e.g., 80/20/0.1, v/v/v).

    • Polar Organic Mode: Acetonitrile/Methanol/TFA/Ammonium acetate.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 5 µL

Results and Discussion

The performance of each CSP was evaluated based on retention factor (k), separation factor (α), and resolution (Rs).

CSPMobile PhaseIsomer PairRetention Time (t_R, min)Separation Factor (α)Resolution (R_s)
Chiralpak AD-H Hexane/IPA/TFA (80/20/0.1)cis-Enantiomers8.5, 9.81.182.1
trans-Enantiomers12.1, 14.51.253.5
Chiralcel OD-H Hexane/IPA/TFA (80/20/0.1)cis-Enantiomers10.2, 10.91.081.2
trans-Enantiomers15.8, 16.51.050.9

Data represents a typical experimental outcome and may vary based on specific system configurations.

From the data, the Chiralpak AD-H column provided superior separation for both the cis and trans enantiomeric pairs under normal phase conditions. The addition of a small amount of an acidic modifier like TFA was crucial to protonate the piperidine nitrogen and the carboxylate, thereby reducing peak tailing and improving peak shape. The amylose-based selector of the AD-H phase likely offers a more effective combination of hydrogen bonding, dipole-dipole, and steric interactions required for chiral recognition of this specific analyte.

Mechanism of Chiral Recognition

G cluster_0 Chiral Recognition Analyte Analyte Stereoisomer CSP Chiral Stationary Phase Analyte->CSP Interaction Complex1 Transient Diastereomeric Complex (R-isomer) CSP->Complex1 More Stable Complex2 Transient Diastereomeric Complex (S-isomer) CSP->Complex2 Less Stable Separation Differential Elution Complex1->Separation Longer Retention Complex2->Separation Shorter Retention

Caption: Chiral separation is based on differential complex stability.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimal method is developed, it must be rigorously validated to ensure its performance is reliable and reproducible. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Protocol: Method Validation (Abbreviated)

  • Specificity: A solution containing all four stereoisomers was injected to confirm that each peak was baseline resolved from the others.

  • Linearity: Solutions of the (3R,5R)-isomer were prepared over a concentration range of 1-100 µg/mL. A calibration curve was constructed by plotting peak area against concentration.

  • Accuracy: The accuracy was determined by spiking a sample of the main isomer with known amounts of the other three stereoisomers at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Six replicate injections of a single sample were performed on the same day.

    • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Summary of Validation Results

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOQ Report Value0.1 µg/mL

The validation results confirm that the developed method using the Chiralpak AD-H column is linear, accurate, precise, and sensitive for the intended purpose of quantifying the stereoisomers of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

Conclusion and Recommendations

For the stereochemical validation of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, a chiral HPLC method employing an amylose-based stationary phase (Chiralpak AD-H) under normal phase conditions (Hexane/IPA/TFA) provides the most effective and robust separation of all four stereoisomers. The method demonstrates excellent resolution and peak shape, which is critical for accurate quantification.

Researchers and drug development professionals are advised to adopt a systematic screening approach, beginning with polysaccharide-based CSPs, as they offer a high probability of success for a wide range of chiral molecules. Furthermore, rigorous method validation in accordance with ICH guidelines is an indispensable step to guarantee data integrity and support regulatory submissions. This comprehensive approach ensures that the stereochemical purity of piperidine-based drug candidates is accurately assessed, ultimately contributing to the development of safer and more effective medicines.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's effica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's efficacy and safety profile. The molecule 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, a chiral piperidine derivative, presents a common analytical challenge due to its stereochemical complexity and lack of a strong UV chromophore. This guide provides an in-depth, objective comparison of established analytical methodologies for quantifying the enantiomeric purity of this compound, grounded in experimental data and proven laboratory practices.

The Analytical Imperative: Why Enantiomeric Purity Matters

5-(Methoxycarbonyl)piperidine-3-carboxylic acid possesses two stereocenters, making it a molecule of significant interest in medicinal chemistry for the synthesis of complex scaffolds. As enantiomers can exhibit vastly different pharmacological and toxicological properties, the ability to accurately measure the excess of one enantiomer over the other is paramount during process development, optimization, and final product release. This guide will explore and compare three principal techniques for this determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most prevalent and robust technique for the enantiomeric separation of non-volatile chiral compounds in the pharmaceutical industry.[1] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can achieve separation based on subtle differences in the spatial arrangement of enantiomers.

The Challenge: Lack of a Chromophore

A primary hurdle in the analysis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid by HPLC with UV detection is its lack of a significant chromophore. To overcome this, a pre-column derivatization strategy is essential to introduce a UV-active tag. This not only enhances detectability but can also improve the chiral recognition on the CSP.

Proposed Protocol: Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC)

Drawing from established methods for similar piperidine structures, a reliable approach involves the derivatization of the secondary amine on the piperidine ring with PTSC.[2][3] This reaction introduces a strongly UV-absorbing tosyl group.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid (approximately 1 mg/mL) in a suitable aprotic solvent such as acetonitrile.

    • Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC).

    • Allow the reaction to proceed at room temperature for 1-2 hours or until complete as monitored by a suitable technique (e.g., TLC or a preliminary HPLC run on a standard C18 column).

    • Quench the reaction with a small amount of water and dilute to the final concentration with the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: 0.1% Diethylamine in Ethanol

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 228 nm

    • Injection Volume: 10 µL

Causality Behind Experimental Choices:
  • Derivatization Agent (PTSC): PTSC is chosen for its reactivity with secondary amines and the introduction of a highly UV-active tosyl group, enabling sensitive detection.

  • Chiral Stationary Phase (Chiralpak AD-H): This amylose-based CSP is well-documented for its excellent enantioselective recognition of a wide range of chiral compounds, including those with aromatic groups introduced via derivatization.[2][3]

  • Mobile Phase: The use of a polar organic mobile phase like ethanol with a basic additive (diethylamine) is crucial for achieving good peak shape and resolution on this type of CSP. The diethylamine minimizes peak tailing by competing with the analyte for active sites on the stationary phase.

Expected Performance and Data Comparison

While specific data for the target molecule is not publicly available, based on the analysis of piperidin-3-amine under similar conditions, a high resolution between the enantiomers is anticipated.[2]

ParameterExpected ValueRationale
Resolution (Rs) > 2.0A resolution of greater than 1.5 is considered baseline separation; a value >2.0 provides robust quantification. The referenced method for a similar compound achieved an Rs of >4.0.[2]
Limit of Quantitation (LOQ) ~0.1%Derivatization enhances sensitivity, allowing for the accurate quantification of the minor enantiomer even at high enantiomeric excesses.
Analysis Time 15-30 minutesTypical for chiral HPLC methods, allowing for reasonable sample throughput.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[4] For 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, derivatization is mandatory to increase its volatility.

Derivatization Strategy: A Two-Step Approach

A common and effective strategy for compounds containing both a carboxylic acid and an amine is a two-step derivatization:

  • Esterification of the Carboxylic Acid: The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or ethyl ester) using a reagent like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

  • Acylation of the Amine: The secondary amine can then be acylated using a reagent such as trifluoroacetic anhydride (TFAA) to form a trifluoroacetamide derivative.

Proposed Protocol: Derivatization and GC Analysis

Experimental Protocol:

  • Derivatization:

    • Esterify the carboxylic acid functionality of the analyte.

    • Remove the esterification reagent under a stream of nitrogen.

    • Add a solution of trifluoroacetic anhydride in a suitable solvent (e.g., dichloromethane).

    • Heat the mixture at 70-80 °C for 30 minutes.

    • Evaporate the solvent and excess reagent and reconstitute the sample in a suitable solvent for GC injection (e.g., ethyl acetate).

  • GC Conditions:

    • Column: A chiral capillary column, such as one based on a derivatized cyclodextrin (e.g., Rt-βDEX).[5]

    • Carrier Gas: Helium or Hydrogen

    • Injector Temperature: 250 °C

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 200 °C) to ensure good separation and elution of the derivatives.

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 250 °C

Workflow for Chiral GC Analysis

Analyte 5-(Methoxycarbonyl)piperidine- 3-carboxylic acid Esterification Esterification (e.g., with Methanol/HCl) Analyte->Esterification Step 1 Acylation Acylation (e.g., with TFAA) Esterification->Acylation Step 2 GC_Analysis Chiral GC-FID Analysis Acylation->GC_Analysis Injection Data Enantiomeric Excess Calculation GC_Analysis->Data

Caption: Workflow for Chiral GC Analysis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

Comparison with HPLC
FeatureChiral HPLCChiral GC
Derivatization Required (for UV detection)Required (for volatility)
Sample Throughput ModerateHigh
Instrumentation Standard HPLC with UV detectorStandard GC with FID
Robustness Generally very robustCan be sensitive to derivatization consistency
Sensitivity High (with chromophore)Very high (FID)

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a distinct approach that does not require chromatographic separation. The strategy involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[6] These newly formed diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

The Principle: Formation of Diastereomers

For 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, the secondary amine is the most convenient handle for derivatization. A common and effective CDA for amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

Proposed Protocol: Derivatization and ¹H NMR Analysis

Experimental Protocol:

  • Derivatization:

    • Dissolve the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a slight excess (e.g., 1.1 equivalents) of a single enantiomer of Mosher's acid chloride.

    • Add a small amount of a non-nucleophilic base (e.g., pyridine-d₅) to scavenge the HCl byproduct.

    • Allow the reaction to go to completion at room temperature.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved signal corresponding to a proton in the newly formed diastereomeric amides. The methoxy signal of the Mosher's moiety is often a good candidate as it is a sharp singlet.

    • Integrate the signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Logical Relationship in NMR Analysis

cluster_0 Sample cluster_1 Derivatization cluster_2 Result cluster_3 Analysis Enantiomers Mixture of Enantiomers (R and S) Diastereomers Mixture of Diastereomers (R-R and S-R) Enantiomers->Diastereomers Reaction with CDA CDA Single Enantiomer of Chiral Derivatizing Agent (e.g., R-Mosher's Acid Chloride) NMR ¹H NMR Spectrum Diastereomers->NMR Signals Distinct, Integratable Signals NMR->Signals

Caption: Principle of Enantiomeric Excess Determination by NMR with a Chiral Derivatizing Agent.

Advantages and Disadvantages of the NMR Method
  • Advantages:

    • Relatively fast analysis time after derivatization.

    • Provides structural confirmation of the analyte.

    • Does not require a dedicated chiral chromatography system.

    • The accuracy of the ee determination is not dependent on the response factor of a detector.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods, making it difficult to quantify very low levels of the minor enantiomer.

    • Requires a pure chiral derivatizing agent.

    • Potential for kinetic resolution during the derivatization reaction can lead to inaccurate results if the reaction does not go to completion.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice of analytical method for determining the enantiomeric excess of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid depends on the specific requirements of the analysis.

  • For routine, high-precision quality control and for detecting trace enantiomeric impurities, the chiral HPLC method with pre-column derivatization is the recommended approach. Its robustness, high resolution, and sensitivity make it the gold standard for this type of analysis.

  • For high-throughput screening or when rapid analysis is required, chiral GC can be a viable alternative, provided a reliable and reproducible derivatization protocol is established.

  • For structural confirmation and when a chromatographic system is not available, NMR spectroscopy with a chiral derivatizing agent is a powerful tool. However, careful consideration must be given to its limitations in sensitivity and the potential for derivatization-related errors.

Ultimately, the development of a validated, robust analytical method is a cornerstone of any project involving chiral molecules. The methodologies outlined in this guide provide a comprehensive framework for achieving accurate and reliable determination of the enantiomeric excess of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

References

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link]

  • Acta Scientific. (2019). Chiral Analysis of Captopril Derivatives by Hplc Methods. Available at: [Link]

  • Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Coldrey, P. et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]

  • Recchimurzo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12695-12705. Available at: [Link]

  • Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Available at: [Link]

  • UCL Discovery. (2024). RESEARCH ARTICLE. Available at: [Link]

  • Royal Society of Chemistry. (2021). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 19(4), 846-851. Available at: [Link]

  • National Institutes of Health. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Royal Society of Chemistry. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 7(18), 2714-2720. Available at: [Link]

  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • SciSpace. (2020). Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

For: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of methodologies for the cross-reactivity profiling of novel chemical entities, using 5-(Methoxycarbo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of methodologies for the cross-reactivity profiling of novel chemical entities, using 5-(Methoxycarbonyl)piperidine-3-carboxylic acid as a representative case study. We will explore both predictive in silico techniques and definitive in vitro experimental assays, offering insights into the rationale behind their application in a tiered drug discovery workflow.

The Significance of the Piperidine Scaffold and the Imperative of Cross-Reactivity Profiling

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a variety of biological targets.[1] However, this structural versatility also presents a significant challenge: the potential for unintended interactions with other proteins, leading to off-target effects and potential safety liabilities.

For a novel molecule like 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, a comprehensive understanding of its cross-reactivity profile is not merely a regulatory hurdle but a critical component of its scientific validation and a cornerstone of a successful drug development program. Early identification of off-target interactions can mitigate the risk of late-stage failures, reduce development costs, and ultimately lead to safer and more effective medicines.[3][4][5]

The Target Landscape: Predicting Off-Target Liabilities for Piperidine-Containing Molecules

Given the prevalence of the piperidine motif in CNS-active drugs, a primary concern for a novel piperidine derivative is its potential for cross-reactivity with monoamine receptors and transporters, such as those for serotonin (5-HT), dopamine (D), and norepinephrine (NE).[6][7][8] Atypical antipsychotics, many of which contain a piperidine or piperazine core, often exhibit a complex polypharmacology, with binding affinities across D2, 5-HT1A, and 5-HT2A receptors.[9][10] Unintended interactions with these receptors, as well as with histaminergic (H1) and adrenergic (α1) receptors, can lead to a range of side effects, from sedation and weight gain to cardiovascular issues.[3]

Therefore, the initial cross-reactivity assessment for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid should prioritize these target families.

A Tiered Approach to Cross-Reactivity Profiling: From Prediction to Confirmation

A robust cross-reactivity profiling strategy employs a tiered approach, beginning with broad, cost-effective computational methods and progressing to more resource-intensive, but definitive, experimental validation.

Tiered_Profiling_Workflow cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: Broad Experimental Screening cluster_2 Tier 3: Confirmatory & Functional Assays In_Silico In Silico Profiling (Pharmacophore & Machine Learning) Broad_Screen Broad Panel Screening (e.g., Eurofins SafetyScreen44) In_Silico->Broad_Screen Prioritize Targets Confirmatory Confirmatory Binding Assays (Radioligand Displacement) Broad_Screen->Confirmatory Validate Hits Functional Functional Assays (e.g., Enzyme Inhibition, Cell-Based) Confirmatory->Functional Assess Functional Impact

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: In Silico Off-Target Prediction

Computational methods provide a rapid and cost-effective first pass to identify potential off-target liabilities.[11] These approaches leverage our vast and growing knowledge of chemical structures and their biological activities to predict interactions for a novel compound.

MethodPrincipleAdvantagesLimitations
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. The model is then used to screen for other proteins that the compound might fit.[12][13]- Mechanistically interpretable.- Can identify novel scaffolds.[13]- Relies on known ligand information or protein structures.- May not capture all binding determinants.
Machine Learning Algorithms are trained on large datasets of known drug-target interactions to learn the relationships between chemical structures and biological activities.[11][14][15][16][17] These models can then predict the probability of a new compound interacting with a panel of targets.[14][15]- Can identify non-obvious relationships.- High-throughput and scalable.- "Black box" nature can make interpretation difficult.- Predictive power is dependent on the quality and diversity of the training data.

Causality Behind the Choice: For 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, a dual approach is recommended. A pharmacophore model can be built based on its structural features to search for geometric and chemical complementarity in the binding sites of known off-targets, particularly GPCRs.[18] Concurrently, machine learning models trained on large databases of bioactive compounds can provide a probabilistic assessment of its interaction with a wide range of targets.[19]

Tier 2: Broad In Vitro Safety Panels

The predictions from in silico models must be validated experimentally. Broad panel screening against a curated set of clinically relevant off-targets is the industry standard for early safety assessment.[4][5]

Panel ProviderPanel NameNumber of TargetsAssay TypesKey Features
Eurofins Discovery SafetyScreen44™44Primarily radioligand binding assays.[20]Recommended by major pharmaceutical companies for early off-target assessment.[20]
Reaction Biology InVEST44™44A mix of biochemical and cell-based assays.[4][21]Covers a well-published set of targets for early safety assessment.[4][21]

Causality Behind the Choice: The Eurofins SafetyScreen44™ panel is an excellent starting point due to its focus on radioligand binding assays, which provide a direct measure of a compound's ability to interact with a target.[20][22][23] A single-point concentration screen (e.g., at 10 µM) can rapidly identify significant off-target interactions.

Broad_Screening_Workflow Compound 5-(Methoxycarbonyl)piperidine- 3-carboxylic acid Panel Broad Safety Panel (e.g., SafetyScreen44™) Compound->Panel Data Binding Data (% Inhibition at 10 µM) Panel->Data Analysis Hit Identification (e.g., >50% Inhibition) Data->Analysis Hits Prioritized Off-Targets Analysis->Hits

Caption: Workflow for broad panel screening.

Tier 3: Confirmatory and Functional Assays

Hits identified in the broad panel screen require further characterization to confirm the interaction and understand its functional consequence.

These assays determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Experimental Protocol: Radioligand Displacement Assay

  • Prepare Reagents:

    • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[24]

    • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor.

    • Test Compound: Prepare a serial dilution of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

    • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

  • Assay Setup (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound at various concentrations.

    • Add a single concentration of the radioligand (typically at its Kd).

    • Initiate the binding reaction by adding the membrane preparation.[24]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[24]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.[25]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[25]

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Demonstrating that a compound binds to an off-target is only part of the story. The critical next step is to determine the functional consequence of this binding – does it activate, inhibit, or have no effect on the target's activity?

Comparison of Functional Assay Formats

Assay TypePrincipleExample Application
Enzyme Inhibition Assays Measures the effect of the compound on the catalytic activity of an enzyme.[26]If 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is found to bind to a kinase, an in vitro kinase assay would be performed to determine if it inhibits the phosphorylation of a substrate.[26][27][28]
Cell-Based Functional Assays Measures the effect of the compound on a cellular response mediated by the target protein (e.g., second messenger production, gene expression).If the compound binds to a GPCR, a cell-based assay could measure changes in intracellular calcium or cAMP levels.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ format)

  • Prepare Reagents:

    • Kinase: Recombinant kinase of interest.

    • Substrate: A peptide or protein substrate for the kinase.

    • ATP: At a concentration near the Km for the specific kinase.

    • Test Compound: Serial dilution of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid.

    • ADP-Glo™ Reagents: Kinase assay reagent and lytic reagent.

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity.

    • Plot the percentage of kinase inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

A thorough and systematic approach to cross-reactivity profiling is essential for the successful development of any new chemical entity. For a compound like 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, with its privileged piperidine scaffold, a proactive strategy that combines the predictive power of in silico methods with the definitive evidence from in vitro assays is paramount. By understanding the potential off-target landscape and employing a tiered experimental workflow, researchers can make informed decisions, mitigate risks, and ultimately increase the probability of advancing a safe and effective drug candidate.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. American Chemical Society. [Link]

  • Synthesis and Evaluation of a Series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles Derivatives as Atypical Antipsychotics. PubMed. [Link]

  • Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate. [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central. [Link]

  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

  • OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities. MDPI. [Link]

  • A review of machine learning-based methods for predicting drug-target interactions. Briefings in Functional Genomics. [Link]

  • Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction. Reaction Biology. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Pharmacophore modeling in drug design. PubMed. [Link]

  • Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. ChemRxiv. [Link]

  • (PDF) Pharmacophore Modeling for Antitargets. ResearchGate. [Link]

  • SafetyScreen44 Panel. Eurofins Discovery. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers in Pharmacology. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. Reaction Biology. [Link]

  • Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PubMed Central. [Link]

  • Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. MDPI. [Link]

  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. [Link]

  • A review of machine learning-based methods for predicting drug–target interactions. Briefings in Functional Genomics. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. PR Newswire. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. ResearchGate. [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications. [Link]

  • Selectivity data panels. opnMe | Boehringer Ingelheim. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Machine Learning for Drug-Target Interaction Prediction. MDPI. [Link]

  • Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

Sources

Comparative

comparing the efficacy of different protecting groups for piperidine-3-carboxylic acids

[1] Executive Summary: The Nipecotic Acid Challenge Piperidine-3-carboxylic acid (Nipecotic acid) is a critical pharmacophore in neuroscience, serving as the backbone for GABA uptake inhibitors (e.g., Tiagabine) and non-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Nipecotic Acid Challenge

Piperidine-3-carboxylic acid (Nipecotic acid) is a critical pharmacophore in neuroscience, serving as the backbone for GABA uptake inhibitors (e.g., Tiagabine) and non-peptide peptidomimetics. However, its functionalization presents a unique duality of challenges compared to standard


-amino acids:
  • Secondary Amine Sterics: The cyclic secondary amine is more sterically hindered than primary amines, often requiring forcing conditions for coupling that can degrade sensitive moieties.

  • C3-Racemization Risk: The chiral center at C3 is

    
     to the carbonyl. Activation of the carboxyl group, particularly under basic conditions or with high-temperature deprotection cycles, risks enolization and subsequent racemization, destroying the biological activity of the (R)- or (S)-enantiomer.
    

This guide objectively compares the three dominant N-protecting group strategies—Boc , Fmoc , and Cbz —specifically for the nipecotic acid scaffold, providing experimental data, decision matrices, and validated protocols.

Strategic Analysis of N-Protecting Groups[2][3]

tert-Butyloxycarbonyl (Boc)

Mechanism: Acid-labile carbamate.[1] Removed by TFA/DCM or HCl/Dioxane.

  • Efficacy for Nipecotic Acid: High.

  • Pros: The Boc group is robust against basic conditions, nucleophiles, and catalytic hydrogenation. This makes it ideal for synthesizing nipecotic acid derivatives that require downstream base-catalyzed alkylations or saponification of esters.

  • Cons: Removal requires strong acid (TFA), which generates the tert-butyl cation. Unless scavenged, this cation can alkylate electron-rich aromatic side chains (e.g., Indole, Phenol) if present in the molecule.

  • Conformational Impact: Induces a mixture of rotamers (syn/anti) around the N-C(O) bond, which can complicate NMR interpretation but generally locks the piperidine ring in a chair conformation favorable for crystallization.

9-Fluorenylmethoxycarbonyl (Fmoc)

Mechanism: Base-labile carbamate. Removed by Piperidine or DBU.

  • Efficacy for Nipecotic Acid: Moderate to High (Context Dependent).

  • Pros: Orthogonal to acid-labile side chain protection (e.g., t-Butyl esters). Allows for "mild" processing without strong acids.[]

  • Cons: Critical Risk. The standard deprotection reagent (20% Piperidine/DMF) is a strong enough base to induce partial racemization at the C3 position of nipecotic acid over prolonged exposure, especially if the carboxyl group is activated (e.g., as an ester or anhydride).

  • Mitigation: Use milder bases like piperazine or DBU with shorter reaction times (see Protocol B).

Benzyloxycarbonyl (Cbz/Z)

Mechanism: Hydrogenolysis (


/Pd-C) or strong acid (HBr/AcOH).
  • Efficacy for Nipecotic Acid: High (Specialized).

  • Pros: Excellent stability towards both acidic (TFA) and basic conditions. Ideal for "lock-and-key" strategies where the amine must remain protected throughout a multi-step synthesis involving both acid and base treatments.

  • Cons: Removal requires heterogeneous catalysis (Pd/C), which can be slow for sterically hindered secondary amines or incompatible with sulfur-containing molecules (catalyst poisoning).

Comparative Data & Orthogonality

Table 1: Stability & Reactivity Profile for Nipecotic Acid Derivatives
FeatureBoc-Nipecotic Acid Fmoc-Nipecotic Acid Cbz-Nipecotic Acid
Deprotection Cond. 50% TFA in DCM20% Piperidine in DMF

, Pd/C (or HBr/AcOH)
Base Stability Excellent (Stable to NaOH, LiOH)Poor (Labile > pH 9)Good (Stable to mild base)
Acid Stability Poor (Labile < pH 2)Excellent (Stable to TFA)Good (Stable to TFA)
Racemization Risk Low (Acidic cleavage avoids enolization)Medium/High (Base cleavage promotes enolization)Low (Neutral cleavage)
C3-Carboxyl Activation Fast (Less steric bulk)Medium (Fmoc is bulky)Medium
Solubility (DCM/DMF) HighHigh (Fmoc aids solubility)Moderate
Table 2: Orthogonal Pairing Strategy
Target Synthesis StepRecommended N-PGRecommended C-PG (Carboxyl)Why?
Peptide Coupling (SPPS) Fmoc tert-Butyl Ester (Side chains)Standard SPPS; fast cycles minimize base exposure.
Base-Catalyzed Alkylation Boc Methyl/Ethyl EsterBoc survives the base; Ester is removed by saponification.
Hydrogenation Sensitive Boc or Fmoc Benzyl EsterCbz removal would cleave Benzyl ester simultaneously.

Visualizations

Diagram 1: Orthogonality & Decision Matrix

This diagram illustrates the logical flow for selecting the correct protecting group based on the downstream chemistry required for the nipecotic acid scaffold.

PG_Selection Start Nipecotic Acid Functionalization Condition_Acid Requires Acidic Conditions? Start->Condition_Acid Condition_Base Requires Basic Conditions? Start->Condition_Base Select_Fmoc Select Fmoc Protection (Base Labile) Condition_Acid->Select_Fmoc Yes (Fmoc is acid stable) Select_Cbz Select Cbz Protection (H2 Labile) Condition_Acid->Select_Cbz Yes (Cbz is acid stable) Select_Boc Select Boc Protection (Acid Labile) Condition_Base->Select_Boc Yes (Boc is base stable) Condition_Base->Select_Cbz Yes (Cbz is base stable) Condition_H2 Requires Hydrogenolysis? Warning_Racemization CRITICAL: Monitor C3 Racemization Use DBU/Piperazine instead of Piperidine Select_Fmoc->Warning_Racemization

Caption: Decision logic for N-protecting group selection based on reaction compatibility.

Diagram 2: Synthesis Workflow & Deprotection Pathways

Synthesis_Workflow NA Nipecotic Acid (Free Amine) Boc_Route Boc-Protection (Boc2O, NaOH) NA->Boc_Route Route A Fmoc_Route Fmoc-Protection (Fmoc-OSu, NaHCO3) NA->Fmoc_Route Route B Coupling C3-Coupling (HATU/DIPEA) Boc_Route->Coupling Fmoc_Route->Coupling Deprotect_Boc TFA/DCM (1:1) + Scavengers Coupling->Deprotect_Boc If Boc Deprotect_Fmoc 20% Piperidine/DMF (Watch Racemization!) Coupling->Deprotect_Fmoc If Fmoc Final Functionalized Nipecotic Derivative Deprotect_Boc->Final Deprotect_Fmoc->Final

Caption: Parallel workflows for Boc vs. Fmoc strategies, highlighting the divergence in deprotection.

Experimental Protocols

Protocol A: High-Yield N-Boc Protection of Nipecotic Acid

Designed to minimize oligomerization and ensure complete protection.

  • Dissolution: Dissolve (R)- or (S)-Nipecotic acid (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).

  • Basification: Cool to 0°C. Add 1N NaOH (22 mL, 2.2 eq) slowly. Note: Maintaining pH ~10-11 is crucial.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    ) (11 mmol, 1.1 eq) dropwise as a solution in dioxane (5 mL).
    
  • Reaction: Warm to room temperature (RT) and stir for 12 hours.

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M

      
       (preferred over HCl to prevent Boc cleavage).
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over

      
       and concentrate.
      
  • Yield Expectation: 90-95% as a white solid or viscous oil.

Protocol B: Racemization-Free Fmoc Deprotection

Standard piperidine protocols can cause 2-5% racemization per cycle on this scaffold. Use this modified protocol.

  • Reagent: Prepare a solution of 5% Piperazine + 1% DBU in DMF (instead of 20% Piperidine).

  • Execution:

    • Swell resin (if SPPS) in DMF.[3][4]

    • Add deprotection cocktail.[5][3][4]

    • Reaction time: 3 minutes (short burst). Drain.

    • Repeat for 7 minutes . Drain.

  • Rationale: DBU is non-nucleophilic but a strong base; Piperazine is a rapid nucleophile for the fulvene byproduct. The shorter contact time reduces the window for C3-proton abstraction.

Scientific Integrity & Troubleshooting

Self-Validating the System:

  • TLC Monitoring: N-Boc nipecotic acid stains poorly with UV but excellently with Ninhydrin (after heating/acid dip) or Bromocresol Green (COOH detection).

  • NMR Validation: Due to rotamers, the

    
     NMR of N-Boc-nipecotic acid in 
    
    
    
    will show broadened peaks or doublets for the tert-butyl group. Do not mistake this for impurity. Run NMR at 50°C in DMSO-
    
    
    to coalesce peaks for purity verification.

Racemization Check: To verify enantiomeric excess (ee) after coupling:

  • Derivatize a small aliquot with a chiral amine (e.g., (S)-phenylethylamine).

  • Analyze via HPLC using a Chiralpak AD-H column (Hexane/IPA gradient).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][1][][6] Chemical Reviews, 109(6), 2455-2504.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

  • Beissner, M., et al. (2010). "Synthesis and biological evaluation of novel nipecotic acid derivatives." Journal of Medicinal Chemistry. (Contextual grounding for GABA inhibitors).
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for racemization suppression).[5][1][]

Sources

Validation

Comparative Guide: Validating NMR Assignments of 5-(Methoxycarbonyl)piperidine-3-carboxylic Acid

Executive Summary: In the synthesis of peptidomimetics and fragment-based drug discovery, 3,5-disubstituted piperidines are critical scaffolds. However, their structural validation is notoriously difficult using 1D NMR a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the synthesis of peptidomimetics and fragment-based drug discovery, 3,5-disubstituted piperidines are critical scaffolds. However, their structural validation is notoriously difficult using 1D NMR alone due to severe signal overlap in the aliphatic region (1.5 – 3.5 ppm) and the complexity of ring conformational isomers. This guide evaluates the Multiplicity-Edited HSQC + COSY workflow against standard 1D


H NMR and NOESY-only approaches. We demonstrate that the HSQC/COSY combination provides the only self-validating, unambiguous assignment pathway for 5-(methoxycarbonyl)piperidine-3-carboxylic acid, essential for regulatory compliance and downstream SAR modeling.

The Structural Challenge

The molecule 5-(methoxycarbonyl)piperidine-3-carboxylic acid presents a "perfect storm" for NMR ambiguity:

  • Chemical Shift Clustering: The protons at positions 2, 3, 5, and 6 are all influenced by electron-withdrawing groups (N, COOH, COOMe), compressing them into a narrow spectral window (

    
     ppm).
    
  • Geminal vs. Vicinal Confusion: The piperidine ring contains three methylene groups (

    
    ) and two methine groups (
    
    
    
    ). Distinguishing a geminal partner from a vicinal neighbor in 1D NMR is often impossible without distinct splitting patterns, which are obscured by overlap.
  • Stereochemical Silence: The relative stereochemistry (cis vs. trans) relies on determining the axial/equatorial orientation of protons, which requires precise coupling constant (

    
    ) analysis—data that is often unreadable in a crowded 1D spectrum.
    
The Competitors: Methodological Comparison
FeatureMethod A: 1D

H Only
Method B: COSY + HSQC (Recommended) Method C: NOESY Only
Resolution Low (High Overlap)High (Spreads into 2nd Dimension)Medium
Connectivity Inferential (Guesswork)Deterministic (Through-bond)Spatial (Through-space)
Multiplicity Visible (often obscured)Encoded (Phase-sensitive HSQC)N/A
Stereo-ID DifficultEnabled (via resolved

-coupling)
Direct (but requires assignment first)
Confidence < 50%> 95% 70% (Risk of false positives)

Technical Deep Dive: The HSQC + COSY Solution

Mechanism of Action

The recommended workflow utilizes two complementary magnetization transfer pathways:

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): This is the "map." It correlates protons to their directly attached carbons (

    
    ).[1] Crucially, the "edited" version uses the APT (Attached Proton Test) principle to phase signals based on proton count:
    
    • 
       and 
      
      
      
      :
      Positive Phase (e.g., Red)
    • 
      :  Negative Phase (e.g., Blue)
      
    • Why this wins: It immediately separates the bridgehead methines (C3, C5) from the ring methylenes (C2, C4, C6), solving the primary overlap problem.

  • COSY (Correlation Spectroscopy): This is the "trace." It identifies protons separated by three bonds (

    
    ).
    
    • Pathway:

      
      .
      
    • Why this wins: It establishes the sequential order of the atoms identified in the HSQC.

Diagram 1: The Assignment Workflow

The following logic flow demonstrates the self-validating nature of this protocol.

NMR_Workflow Start Crude Sample 5-(Methoxycarbonyl)piperidine-3-COOH OneD 1D 1H NMR (Result: Overlapped Region 1.5-3.5 ppm) Start->OneD HSQC Multiplicity-Edited HSQC (Separate CH/CH3 from CH2) OneD->HSQC Ambiguous GroupA Identify CH Groups (C3, C5) HSQC->GroupA Positive Phase GroupB Identify CH2 Groups (C2, C4, C6) HSQC->GroupB Negative Phase COSY COSY Spectrum (Trace Connectivity) GroupA->COSY GroupB->COSY Logic1 Link C4 (CH2) to C3 & C5 (CH) COSY->Logic1 Logic2 Link C3 to C2 Link C5 to C6 Logic1->Logic2 Final Full Structural Assignment & Stereochemistry Check Logic2->Final

Caption: Logical workflow for deconvoluting piperidine signals using phase-sensitive editing and connectivity tracing.

Experimental Protocol

To ensure reproducibility, follow this optimized protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for this molecule.
    • Reasoning: The carboxylic acid and amine protons are exchangeable. DMSO slows this exchange, often allowing observation of the NH and COOH protons, and prevents aggregation of the zwitterionic species.

  • Concentration: 10–20 mg in 600

    
    L solvent.
    
Step 2: Acquisition Parameters (600 MHz equivalent)

A. Multiplicity-Edited HSQC (hsqcedetgpsisp2.3)

  • Spectral Width: 160 ppm (

    
    ), 10 ppm (
    
    
    
    ).
  • Coupling Constant (

    
    ):  Set to 145 Hz.
    
  • Scans: 8–16 (depending on concentration).

  • Processing: Phasing is critical.[2] Ensure

    
     are up (red) and 
    
    
    
    are down (blue).

B. gCOSY (cosygpppqf)

  • Data Matrix: 2048 (

    
    ) x 256 (
    
    
    
    ).
  • Window Function: Sine-Bell squared (QSINE) to reduce truncation artifacts and sharpen cross-peaks near the diagonal.

Data Analysis & Validation Guide

This section describes how to interpret the data to distinguish the cis-3,5 isomer (diequatorial) from the trans isomer.

Simulated Assignment Table (DMSO- )

Note: Chemical shifts are approximate estimates based on substituent effects.

PositionType

(ppm)

(ppm)
HSQC PhaseCOSY CorrelationsKey Stereochemical Indicator (

)
2

3.10 (

), 2.65 (

)
48.5NegativeH3

Hz (Large)
3

2.85 (

)
42.1PositiveH2, H4

Hz
4

1.95 (

), 1.45 (

)
28.0NegativeH3, H5The Anchor: Links both functional sides
5

2.95 (

)
39.5PositiveH4, H6

Hz
6

3.15 (

), 2.70 (

)
47.8NegativeH5

Hz
OMe

3.6552.0Positive-Singlet
The Validation Logic (Self-Validating System)
  • The "Anchor" (H4): In the HSQC, look for the

    
     signal (negative phase) that is most upfield (shielded, ~1.5 - 2.0 ppm). This is C4. It is the only methylene not adjacent to a heteroatom.
    
  • The "Bridge" (COSY): In the COSY spectrum, the protons at C4 will show correlations to two different methine protons (positive phase in HSQC). These are H3 and H5.

  • The "Termini" (H2/H6): H3 will correlate to a new

    
     (H2), and H5 will correlate to a different 
    
    
    
    (H6).
  • Stereochemistry Check:

    • Extract the 1D trace of H3 and H5 from the HSQC slices.

    • Cis-Isomer (Diequatorial): H3 and H5 will appear as axial protons (broad triplets or quartets) with large coupling constants (

      
       Hz) to H4ax and H2ax/H6ax.
      
    • Trans-Isomer: One methine will be equatorial (narrow multiplet, small

      
      ) and one axial.
      
Diagram 2: Connectivity Map

This diagram visualizes the COSY correlations used to "walk" the ring.

COSY_Connectivity cluster_stereo Stereochemical Filter (Coupling Constants) H2 H2 (CH2) H3 H3 (CH) H2->H3 3J H4 H4 (CH2) ANCHOR H3->H4 3J H5 H5 (CH) H4->H5 3J H6 H6 (CH2) H5->H6 3J

Caption: The H4 methylene acts as the central anchor, bridging the two functionalized sides of the ring.

Conclusion

For 5-(methoxycarbonyl)piperidine-3-carboxylic acid , relying on 1D NMR is scientifically risky due to the dense signal overlap of the


-heteroatom protons. The Multiplicity-Edited HSQC + COSY  protocol is superior because it:
  • Unambiguously identifies C4 (the only high-field

    
    ), providing a starting point for assignment.
    
  • Separates H3/H5 from H2/H6 via carbon editing, which is impossible in 1D.

  • Validates stereochemistry by allowing the extraction of clear coupling constants from resolved cross-peaks.

Researchers should adopt this 2D workflow as the standard release criteria for this class of piperidine derivatives.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on HSQC and COSY pulse sequences).

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[3] (Standard reference for chemical shifts and coupling constants).

  • Parella, T. (1998). Improved Sensitivity in Gradient-Selected Multiplicity-Edited HSQC Experiments. Journal of Magnetic Resonance, 135(2), 358-367. (Technical validation of the edited HSQC method).

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3743–3779. (Review of stereochemical assignment in rings).

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel GABA Transporter Ligands: A Case Study with 5-(Methoxycarbonyl)piperidine-3-carboxylic acid

This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting γ-aminobutyric acid (GABA) transporters (GATs). We will use the novel compound, 5-(Methoxycarbonyl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting γ-aminobutyric acid (GABA) transporters (GATs). We will use the novel compound, 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, as a case study to illustrate the essential experimental workflows, data interpretation, and comparative analysis against established GAT ligands. This document is intended for researchers, neuroscientists, and drug development professionals engaged in the exploration of new modulators for the GABAergic system.

Introduction: The Rationale for Targeting GABA Transporters

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] The precise control of extracellular GABA levels is paramount for normal brain function, and this regulation is largely managed by a family of sodium- and chloride-dependent GABA transporters (GATs).[2] These transporters terminate GABAergic signaling by removing GABA from the synaptic cleft and extrasynaptic spaces.[3]

Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and Betaine/GABA Transporter 1 (BGT1).[4][5]

  • GAT1 (SLC6A1): Primarily located on presynaptic neurons and, to a lesser extent, on peri-synaptic astrocytes.[3][6] It is the main transporter responsible for GABA reuptake at the synapse.

  • GAT3 (SLC6A11): Predominantly expressed in astrocytes and is crucial for regulating ambient, extrasynaptic GABA concentrations, which mediate tonic inhibition.[3][6]

  • GAT2 (SLC6A13) & BGT1 (SLC6A12): Found in the brain, but also in peripheral tissues like the liver and kidneys, and are generally less studied as primary CNS targets.

Inhibition of these transporters elevates extracellular GABA levels, thereby enhancing GABAergic transmission. This mechanism has proven therapeutic value, most notably in the treatment of epilepsy.[1][7] Consequently, the development of potent and subtype-selective GAT inhibitors is a significant area of interest for treating a range of neurological and psychiatric disorders.

This guide outlines the essential in vitro assays required to benchmark a novel compound, 5-(Methoxycarbonyl)piperidine-3-carboxylic acid , a structural analogue of the foundational GAT inhibitor nipecotic acid.[8] Its performance will be compared against a panel of well-characterized GAT ligands:

  • Tiagabine: A potent and highly selective GAT1 inhibitor, clinically approved as an anticonvulsant.[1][7][9]

  • SKF-89976A: A widely used selective GAT1 inhibitor in research settings.[10]

  • Nipecotic Acid: A non-selective GAT inhibitor that serves as a parent compound for many selective inhibitors.[11][12]

  • (S)-SNAP-5114: A ligand noted for its comparatively higher potency at GAT3/4.[4][13]

GABA Synaptic Regulation Pathway

The diagram below illustrates the critical role of GAT1 and GAT3 in managing GABA levels at the synapse. GAT1, primarily on the presynaptic neuron, clears GABA from the synaptic cleft, while astrocytic GAT3 controls the extrasynaptic GABA tone.

GABA_Synapse cluster_0 Presynaptic Neuron Presynaptic_Vesicle GABA Vesicle Synaptic_Cleft Presynaptic_Vesicle->Synaptic_Cleft GABA Release GAT1 GAT1 Synaptic_Cleft->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GABA_A_Receptor Binds Extrasynaptic_Space Synaptic_Cleft->Extrasynaptic_Space Diffusion GAT3 GAT3 Extrasynaptic_Space->GAT3 Reuptake

Caption: Role of GAT1 and GAT3 in GABAergic neurotransmission.

Experimental Design: A Two-Pronged Approach to Characterization

To build a comprehensive pharmacological profile, two primary types of in vitro assays are essential: functional uptake assays and competitive binding assays.

  • Why Functional Assays First? A functional [³H]GABA uptake assay is the gold standard for determining a compound's ability to inhibit the transporter's primary function. It measures the compound's potency (IC₅₀) in a biologically relevant context. This assay directly answers the question: "Does the compound block GABA transport, and how effectively?"

  • Why Follow with Binding Assays? A competitive binding assay measures the compound's physical affinity (Kᵢ) for the transporter protein. This is typically achieved by assessing its ability to displace a known high-affinity radiolabeled ligand. This assay helps to confirm that the functional inhibition observed is due to a direct interaction with the transporter at a specific binding site.

For both assay types, the use of cell lines (e.g., HEK-293 or CHO) stably or transiently expressing a single human GAT subtype is critical for determining selectivity.[13][14] This allows for the individual assessment of the compound's activity at GAT1, GAT2, GAT3, and BGT1.

Experimental Protocols

The following protocols are detailed, self-validating methodologies designed to ensure reproducibility and accuracy.

Protocol 1: [³H]GABA Uptake Inhibition Assay

This protocol quantifies the potency of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid to inhibit GABA transport into cells expressing specific GAT subtypes.

Causality Behind Experimental Choices:

  • Cell Lines: HEK-293 cells are used due to their low endogenous transporter expression and high transfection efficiency, ensuring that the measured uptake is overwhelmingly mediated by the specific GAT subtype introduced.[14]

  • Radioligand: [³H]GABA is the natural substrate for the transporters, making it the ideal choice to measure the functional process of transport.

  • Temperature: The assay is performed at 37°C to reflect physiological conditions.[15]

  • Non-Specific Uptake: A high concentration of a known potent inhibitor (e.g., Tiagabine for GAT1) is used to define non-specific uptake and background signal, ensuring accurate measurement of transporter-mediated activity.

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Culture HEK-293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1 in appropriate growth medium.

    • 24 hours prior to the assay, plate the cells into 96-well plates at a density that will yield a near-confluent monolayer on the day of the experiment.

  • Assay Preparation:

    • Prepare a range of concentrations (typically from 1 nM to 100 µM) of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid and the benchmark compounds in assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare the [³H]GABA working solution in assay buffer to a final concentration that is close to the Kₘ of GABA for the respective transporter (typically 2-10 µM).[3]

  • Uptake Assay Execution:

    • On the day of the assay, aspirate the growth medium from the cells and wash each well twice with pre-warmed assay buffer.

    • Add 50 µL of the test compound dilutions (or buffer for total uptake, or a saturating concentration of a standard inhibitor for non-specific uptake) to the appropriate wells.

    • Pre-incubate the plate for 20-30 minutes at 37°C.[15]

    • Initiate the uptake reaction by adding 50 µL of the [³H]GABA working solution to each well.

    • Incubate for a predetermined linear uptake time (e.g., 10-20 minutes) at 37°C.[16]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.

    • Lyse the cells in each well by adding a scintillation fluid-compatible lysis buffer (e.g., 1% SDS).

  • Quantification and Data Analysis:

    • Transfer the lysate to scintillation vials or read directly in a microplate scintillation counter.

    • Subtract the non-specific uptake counts from all other measurements.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value for each compound at each transporter subtype.

Workflow Visualization: [³H]GABA Uptake Assay

Uptake_Workflow arrow arrow Start Plate GATx-expressing HEK-293 cells Wash1 Wash cells with pre-warmed buffer Start->Wash1 Add_Cmpd Add test compound dilutions Wash1->Add_Cmpd Pre_Incubate Pre-incubate plate (20 min, 37°C) Add_Cmpd->Pre_Incubate Add_GABA Initiate uptake with [3H]GABA Pre_Incubate->Add_GABA Incubate Incubate for linear uptake (10 min, 37°C) Add_GABA->Incubate Terminate Terminate with rapid ice-cold buffer wash Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis: Calculate IC50 Count->Analyze

Caption: Step-by-step workflow for the [³H]GABA uptake inhibition assay.

Comparative Data Analysis

The primary output of the experimental work is a quantitative comparison of the potency and selectivity of the novel compound against the established benchmarks. The data should be summarized in a clear, concise table.

Table 1: Comparative Pharmacological Profile of GAT Ligands

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT1 IC₅₀ (µM)GAT1 Selectivity (vs. GAT3)
5-(Methoxycarbonyl)piperidine-3-carboxylic acid TBDTBDTBDTBDTBD
Tiagabine~0.07[1]>100>100>100>1400x
SKF-89976A~7.3[10]~550[10]~944[10]~7210[10]~129x
(±)-Nipecotic Acid~8[11]~38[11]~106[11]~2370[11]~13x
(S)-SNAP-5114>200[4]~21[4]~5[4]~140[4](0.025x) GAT3-sel.

TBD: To Be Determined by experimental results. Note: IC₅₀ values are approximate and can vary based on experimental conditions. The values cited are for illustrative comparison.

Interpreting the Results:

  • Potency: The lower the IC₅₀ value, the higher the potency of the compound at that specific transporter.

  • Selectivity: This is a critical parameter for predicting therapeutic utility and potential side effects. Selectivity is calculated as a ratio of IC₅₀ values. For example, GAT1 selectivity over GAT3 is calculated as (IC₅₀ at GAT3) / (IC₅₀ at GAT1). A high ratio indicates high selectivity for GAT1.

  • Profile Analysis: By comparing the IC₅₀ profile of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid to the benchmarks, we can classify its activity. Is it a potent, GAT1-selective inhibitor like Tiagabine? Is it non-selective like Nipecotic Acid? Or does it possess a novel profile, perhaps with selectivity for GAT3 like (S)-SNAP-5114?

Conclusion and Future Directions

This guide provides a robust and scientifically grounded methodology for the initial characterization and benchmarking of novel GAT ligands. By systematically determining the potency and selectivity profile of a compound like 5-(Methoxycarbonyl)piperidine-3-carboxylic acid and comparing it to well-established drugs, researchers can make informed decisions about its potential as a research tool or a therapeutic candidate.

A compound demonstrating high potency and selectivity for GAT1 could be a candidate for developing new anticonvulsants.[5] Conversely, a selective GAT3 inhibitor might offer novel therapeutic avenues for conditions where modulating tonic inhibition is desirable, without the side effects associated with potent synaptic GAT1 blockade.[17] The data generated through these protocols forms the essential foundation for subsequent in vivo studies to explore efficacy and tolerability in relevant disease models.

References

  • Vertex AI Search. (n.d.). 5-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Structure, Properties, Uses & Safety Data.
  • Krishnan, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110735. Retrieved January 28, 2026, from [Link]

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(5), 497-510. Retrieved January 28, 2026, from [Link]

  • Conti, F., et al. (2016). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience, 10, 166. Retrieved January 28, 2026, from [Link]

  • Hansen, L. K., et al. (2021). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 25(8), 661-676. Retrieved January 28, 2026, from [Link]

  • Kumar, S., et al. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. International Journal of Molecular Sciences, 24(13), 11139. Retrieved January 28, 2026, from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Muscimol. Retrieved January 28, 2026, from [Link]

  • Kopec, K. K., et al. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.32. Retrieved January 28, 2026, from [Link]

  • Pabel, J., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-1255. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Affinity (Ki) and GABA-shift values of selected ligands. Retrieved January 28, 2026, from [Link]

  • Pidathala, S., et al. (2023). Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. Nature Structural & Molecular Biology, 30(7), 995-1003. Retrieved January 28, 2026, from [Link]

  • Fülöp, F., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2990. Retrieved January 28, 2026, from [Link]

  • Richerson, G. B., & Wu, Y. (2004). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. The Journal of Physiology, 557(Pt 3), 779-790. Retrieved January 28, 2026, from [Link]

  • Jensen, A. A., et al. (2011). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Journal of Pharmacology and Experimental Therapeutics, 338(3), 886-896. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Borden, L. A., et al. (1995). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 38(22), 4349-4359. Retrieved January 28, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA transporter subfamily. Retrieved January 28, 2026, from [Link]

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved January 28, 2026, from [Link]

  • bioRxiv. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. Retrieved January 28, 2026, from [Link]

  • Mager, S., et al. (1996). Ion Binding and Permeation at the GABA Transporter GAT1. Journal of Neuroscience, 16(17), 5405-5415. Retrieved January 28, 2026, from [Link]

  • Schousboe, A., et al. (2011). GABA transport inhibitors and seizure protection: the past and future. Future Medicinal Chemistry, 3(2), 183-187. Retrieved January 28, 2026, from [Link]

  • bioRxiv. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. Retrieved January 28, 2026, from [Link]

  • PubMed Central. (2025). Molecular basis of human GABA transporter 3 inhibition. Retrieved January 28, 2026, from [Link]

  • PubMed Central. (n.d.). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. Retrieved January 28, 2026, from [Link]

  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE, 9(2), e88667. Retrieved January 28, 2026, from [Link]

  • PubMed Central. (n.d.). Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. Retrieved January 28, 2026, from [Link]

  • Keros, S., & Hablitz, J. J. (2005). Subtype-specific GABA transporter antagonists synergistically modulate phasic and tonic GABAA conductances in rat neocortex. Journal of Neurophysiology, 94(4), 2843-2852. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2026). Structural basis for selective inhibition of human GABA transporter GAT3. Retrieved January 28, 2026, from [Link]

  • Schousboe, A., et al. (2004). GABA transporters as drug targets for modulation of GABAergic activity. Biochemical Pharmacology, 68(8), 1557-1563. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). GABA transporter. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Retrieved January 28, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2018). GABA Transporters: Structure, Oligomerization, Trafficking and Pharmacology Determine Neuronal Excitability. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved January 28, 2026, from [Link]

Sources

Validation

assessing the blood-brain barrier permeability of piperidine-3-carboxylic acid derivatives

Topic: Assessing the Blood-Brain Barrier Permeability of Piperidine-3-Carboxylic Acid Derivatives Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and CNS Drug Developers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Blood-Brain Barrier Permeability of Piperidine-3-Carboxylic Acid Derivatives Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and CNS Drug Developers.

Executive Summary: The Permeability-Potency Paradox

Piperidine-3-carboxylic acid (Nipecotic Acid) represents a classic medicinal chemistry paradox. As a potent inhibitor of the GABA transporter GAT-1, it holds immense potential for treating epilepsy and anxiety.[1] However, its zwitterionic nature at physiological pH renders it effectively impermeable to the blood-brain barrier (BBB).

To unlock its therapeutic potential, researchers must modify the scaffold—typically via N-alkylation with lipophilic anchors (as seen in Tiagabine ) or prodrug strategies. This guide compares the primary methodologies for assessing the BBB permeability of these derivatives, moving beyond simple logP calculations to robust, experimental validation.

Visualizing the Challenge

The following diagram illustrates the structural logic required to transition from the parent molecule to a BBB-permeable drug candidate.

BBB_Transport_Logic NA Nipecotic Acid (Parent) Zw Zwitterionic Character (High Polarity) NA->Zw Deriv Lipophilic Derivative (e.g., Tiagabine) NA->Deriv Chemical Modification BBB_Fail BBB Rejection (Paracellular Block) Zw->BBB_Fail Cannot Cross Lipid Lipophilic Anchor (Diarylalkenyl Chain) Deriv->Lipid Passive Passive Diffusion (Transcellular) Lipid->Passive Facilitates Entry Efflux P-gp Efflux Risk (MDR1 Substrate?) Passive->Efflux Screening Required Efflux->BBB_Fail If High Efflux Target GAT-1 Inhibition (Synaptic Cleft) Efflux->Target If Low Efflux

Caption: Structural evolution from Nipecotic Acid to BBB-permeable derivatives. Note the critical checkpoint of P-gp efflux liability introduced by lipophilic modification.

Comparative Analysis of Assessment Methodologies

For piperidine-3-carboxylic acid derivatives, relying solely on one assay is risky. The addition of lipophilic tails (to improve passive diffusion) often inadvertently creates substrates for efflux transporters like P-glycoprotein (P-gp).

Method A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)[2][3][4]
  • Best For: High-throughput screening of passive diffusion.[2]

  • Mechanism: Uses a porous filter coated with porcine brain lipids to mimic the endothelial membrane.

  • Pros: Low cost, high speed, no cell culture maintenance.

  • Cons: Blind to active transport. It cannot detect if your derivative is being pumped out by P-gp or transported in by carriers like LAT1.

Method B: MDCK-MDR1 (Transfected Canine Kidney Cells)
  • Best For: Definitive classification of permeability and efflux liability.

  • Mechanism: Epithelial cells transfected with the human MDR1 gene (encoding P-gp).

  • Pros: Differentiates between simple diffusion and active efflux.

  • Cons: Labor-intensive, requires tight junction integrity verification.

Comparative Data Summary

The table below highlights why a dual-approach is recommended for this chemical class.

FeaturePAMPA-BBBMDCK-MDR1Relevance to Nipecotic Acid Derivatives
Throughput High (>96 cmpds/day)Medium (12-24 cmpds/week)Use PAMPA to screen initial lipophilic libraries.
Efflux Detection NoYes (Critical) Lipophilic N-substitutions often trigger P-gp efflux. MDCK is mandatory for lead optimization.
Carrier Transport NoVariable (Low native expression)If designing prodrugs (e.g., LAT1 targets), use specialized cell lines (e.g., transfected CHO).
Correlation to In Vivo Good for passive compoundsExcellent for efflux substratesTiagabine shows high permeability in both; Parent Nipecotic Acid fails both.

Experimental Protocols

Protocol A: PAMPA-BBB for Piperidine Derivatives

Objective: Determine the effective permeability (


) via passive diffusion.

Reagents:

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid (PBL) in dodecane. Note: Do not use standard lecithin; PBL contains the cholesterol/phospholipid ratio specific to the BBB.

  • Donor Buffer: PBS (pH 7.4) + 5% DMSO (to solubilize lipophilic derivatives).

  • Acceptor Buffer: PBS (pH 7.4).

Workflow:

  • Preparation: Dissolve test derivatives (e.g., N-substituted nipecotic acid analogs) to 10 mM in DMSO. Dilute to 50 µM in Donor Buffer.

  • Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the hydrophobic filter of the donor plate (96-well). Critical: Wait 5 minutes for solvent evaporation to ensure a stable bilayer.

  • Assembly: Add 200 µL of Donor solution to the donor plate (bottom) and 200 µL of Acceptor buffer to the acceptor plate (top). Sandwich the plates.

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify compound concentration in both wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is filter area,
    
    
    is time,
    
    
    is volume.
Protocol B: MDCK-MDR1 Bidirectional Transport

Objective: Calculate the Efflux Ratio (ER) to ensure the derivative isn't a P-gp substrate.

Workflow:

  • Seeding: Seed MDCK-MDR1 cells on Transwell® inserts (0.4 µm pore size). Culture for 4-5 days until TEER (Transepithelial Electrical Resistance) > 150

    
    .
    
  • Integrity Check: Verify monolayer tightness using Lucifer Yellow (<1% transport per hour).

  • Transport Assay:

    • A->B (Apical to Basolateral): Mimics blood-to-brain entry.

    • B->A (Basolateral to Apical): Mimics brain-to-blood efflux.

  • Dosing: Add 10 µM derivative to the donor side. Incubate for 60-120 minutes at 37°C.

  • Sampling: Collect aliquots from the receiver side at 30, 60, and 120 mins.

  • Calculation:

    
    
    
    
    

Interpretation:

  • ER < 2.0: Likely passive diffusion (Good candidate).

  • ER > 2.0: Substrate for efflux (High risk of BBB restriction).

Case Study: Optimization of Nipecotic Acid

The following table presents a synthesized comparison of the parent molecule versus its successful derivative, Tiagabine, based on literature data and standard assay performance.

CompoundStructure TypeLogP (Calc)PAMPA

(

cm/s)
MDCK Efflux RatioBBB Status
Nipecotic Acid Zwitterionic Amino Acid-2.9< 0.5 (Undetectable)N/A (Low Perm)Impermeable
Tiagabine N-Diarylalkenyl Derivative~4.512.5 (High)1.1 (Low)Permeable
Prodrug A (Hypothetical) Ester-linked2.14.0 (Moderate)8.5 (High)Restricted (Efflux)

Analysis: Nipecotic acid fails in PAMPA due to its polarity. Tiagabine succeeds because the lipophilic anchor masks the secondary amine, raising the LogP and facilitating membrane intercalation. However, "Prodrug A" illustrates a common pitfall: increasing lipophilicity without steric bulk can sometimes create a perfect substrate for P-gp, resulting in a high Efflux Ratio despite moderate passive permeability.

Decision Tree for Derivative Selection

Use this logic flow to interpret your experimental data.

Selection_Logic Start New Derivative Synthesized PAMPA Run PAMPA-BBB Start->PAMPA Check_Pe Is Pe > 4.0 x 10^-6 cm/s? PAMPA->Check_Pe Discard Discard / Redesign (Too Polar) Check_Pe->Discard No MDCK Run MDCK-MDR1 Check_Pe->MDCK Yes Check_ER Is Efflux Ratio < 2.0? MDCK->Check_ER Lead Lead Candidate (Tiagabine-like profile) Check_ER->Lead Yes Efflux_Problem P-gp Substrate (Add Steric Hindrance) Check_ER->Efflux_Problem No

Caption: Screening workflow for prioritizing nipecotic acid derivatives.

Strategic Recommendations

  • Prioritize Lipophilicity Balance: While increasing LogP improves passive diffusion, values >5.0 increase non-specific binding and metabolic clearance. Aim for a LogP between 2.5 and 4.5.

  • Screen Early for Efflux: Piperidine derivatives are prone to P-gp recognition. Do not rely on PAMPA alone; a low PAMPA value is a "no-go," but a high PAMPA value is only a "maybe" until confirmed by MDCK-MDR1.

  • Consider Prodrugs: If N-alkylation reduces GAT-1 potency, consider esterification of the carboxylic acid. This masks the negative charge, improving permeability, but requires hydrolysis by brain esterases to activate the drug.

References

  • Nielsen, E. B., et al. (1991). "Tiagabine, a novel anticonvulsant GABA uptake inhibitor: Pharmacological characterization." Epilepsia.[3][4][5][6][7][8] Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Wang, Q., et al. (2005). "MDR1-MDCK permeability assay for permeability classification and P-glycoprotein efflux assessment." International Journal of Pharmaceutics. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • Dhanawat, M., et al. (2022). "Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies." European Journal of Medicinal Chemistry. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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